molecular formula C11H13N5 B2937483 N-(4,8-dimethylquinazolin-2-yl)guanidine CAS No. 5361-23-9

N-(4,8-dimethylquinazolin-2-yl)guanidine

Cat. No.: B2937483
CAS No.: 5361-23-9
M. Wt: 215.26
InChI Key: ZZFRROOYRMMSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,8-Dimethylquinazolin-2-yl)guanidine (CAS 5361-23-9) is a quinazoline-based small molecule with significant research value in immunology and oncology. It functions as a potent inhibitor of CD38, an ectoenzyme that plays a critical immunomodulatory role in the tumor microenvironment . By inhibiting CD38, this compound helps to maintain cellular NAD+ levels and reduces the production of immunosuppressive adenosine, thereby counteracting the downregulation of the immune response against tumor cells . Studies have demonstrated that this CD38 inhibition leads to direct immunostimulatory effects, notably by enhancing the viability of natural killer (NK) cells and significantly increasing the production of interferon-gamma, a key cytokine for effective anti-tumor immunity . Furthermore, when used in combination with immunocytokines, this compound has been shown to augment the cytotoxicity of NK cells against cancer cells, highlighting its potential as a combination therapy in immuno-oncology research . Structurally related analogues of this compound have also been investigated for their activity on various ion channels, suggesting a complex pharmacological profile . With a molecular formula of C11H13N5 and a molecular weight of 215.25 g/mol, it is supplied with a purity of >95% . For laboratory handling, it is recommended to wear protective equipment, including gloves, masks, and protective clothing. The product should be stored at -4°C for short-term storage (6-12 weeks) or at -20°C for longer periods (1-2 years) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,8-dimethylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRROOYRMMSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)N=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to N-(4,8-dimethylquinazolin-2-yl)guanidine (CAS 5361-23-9): A Potent Modulator of Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4,8-dimethylquinazolin-2-yl)guanidine is a small molecule of significant interest within the scientific community, primarily recognized for its activity as a modulator of nitric oxide synthase (NOS). This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of its core properties, synthesis, mechanism of action, and practical applications. We delve into the causality behind experimental choices, provide validated protocols, and consolidate all quantitative data for ease of reference. This document is intended to serve as a foundational resource for laboratories investigating the nitric oxide pathway and related therapeutic areas.

Introduction and Significance

The guanidinium group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[1] When incorporated into a quinazoline framework, as in N-(4,8-dimethylquinazolin-2-yl)guanidine, it gives rise to a molecule with potent biological activity. The primary utility of this compound lies in its ability to inhibit nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO).[2]

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Consequently, inhibitors of NOS are invaluable tools for dissecting the role of NO in these pathways and hold potential as therapeutic agents for conditions characterized by excessive NO production, such as septic shock and certain inflammatory diseases.[4] This guide will explore the specific properties of N-(4,8-dimethylquinazolin-2-yl)guanidine that make it a valuable compound for such investigations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters dictate solubility, storage, and handling, ensuring experimental reproducibility.

PropertyValueSource
CAS Number 5361-23-9[5]
Molecular Formula C₁₁H₁₃N₅[5]
Molecular Weight 215.26 g/mol N/A
Appearance SolidN/A
Storage Conditions -20°C for long-term (1-2 years), -4°C for short-term (6-12 weeks)[5]
Solubility Information on specific solvents is limited, requiring empirical determination.N/A

Note: While a related compound, N-(4-methylquinazolin-2-yl)guanidine, shows solubility in DMSO at 16.6 mg/mL, the solubility of the dimethylated version must be independently verified.[6]

Synthesis and Characterization

A common synthetic route involves the acid-catalyzed cyclocondensation of a substituted 2-aminobenzylamine with cyanoguanidine.[7] Another approach involves the reaction of a substituted quinazoline precursor with guanidine hydrochloride in the presence of a base.[8]

General Synthetic Principle: The synthesis of guanidine derivatives often starts from precursors like cyanamide, which can be reacted with amines under acidic conditions.[1] For quinazoline-based structures, the synthesis might begin with the construction of the core quinazoline ring system, followed by the addition of the guanidine moiety.[9]

Characterization: Post-synthesis, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Mechanism of Action: Nitric Oxide Synthase Inhibition

The primary mechanism of action for N-(4,8-dimethylquinazolin-2-yl)guanidine is the inhibition of nitric oxide synthase (NOS). NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][10] There are three main isoforms of NOS:

  • nNOS (neuronal NOS): Involved in neurotransmission.[3]

  • eNOS (endothelial NOS): Regulates vascular function.[3]

  • iNOS (inducible NOS): Expressed during immune responses and inflammation, often producing large, cytotoxic amounts of NO.[3]

Guanidine-based compounds, including N-(4,8-dimethylquinazolin-2-yl)guanidine, typically act as competitive inhibitors, binding to the same active site as the substrate L-arginine.[2][4] The structural similarity of the guanidine group to the guanidinium group of L-arginine is key to this competitive inhibition. The selectivity of different guanidine compounds for the various NOS isoforms can vary significantly.[2] For example, aminoguanidine is known to be a relatively selective inhibitor of the inducible isoform (iNOS).[2][11] The specific inhibitory profile (IC₅₀ values) of N-(4,8-dimethylquinazolin-2-yl)guanidine against each NOS isoform would need to be determined experimentally to fully characterize its activity.

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS_Enzyme Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalysis Inhibitor N-(4,8-dimethylquinazolin-2-yl)guanidine Inhibitor->NOS_Enzyme Competitive Binding Blocked Inhibition

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by N-(4,8-dimethylquinazolin-2-yl)guanidine.

Applications in Research and Experimental Protocols

Given its function as a NOS inhibitor, N-(4,8-dimethylquinazolin-2-yl)guanidine is a valuable tool for studying the physiological and pathological roles of nitric oxide. Key research applications include:

  • Inflammation Research: Investigating the role of iNOS-derived NO in inflammatory models.

  • Neuroscience: Probing the function of nNOS in neuronal signaling and neurodegenerative diseases.

  • Cardiovascular Research: Studying the impact of eNOS inhibition on vascular tone and blood pressure.[2]

  • Oncology: Exploring the role of NO in tumor growth and angiogenesis.

  • Glaucoma Research: Some NOS inhibitors have shown neuroprotective effects in models of glaucoma.[12]

Protocol: In Vitro NOS Activity Assay (Griess Assay)

This protocol outlines a common colorimetric method to measure NOS activity in cell lysates or tissue homogenates by quantifying nitrite (NO₂⁻), a stable breakdown product of NO. The protocol is based on the principle of the Griess reaction.[3][13][14]

Principle: NOS in the sample converts L-arginine to NO. The unstable NO is quickly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite. Total nitrite is then measured by the Griess reaction, where it reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, measurable at ~540 nm.[14]

Materials:

  • N-(4,8-dimethylquinazolin-2-yl)guanidine (Test Inhibitor)

  • L-NAME or other known NOS inhibitor (Positive Control)

  • Cell lysate or tissue homogenate containing NOS

  • NOS Assay Buffer

  • L-Arginine (Substrate)

  • NADPH (Cofactor)

  • Nitrate Reductase

  • Griess Reagent I (Sulfanilamide in acid)[15]

  • Griess Reagent II (N-(1-naphthyl)ethylenediamine in water)[15]

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay) to normalize activity.

  • Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

    • Blank: Assay buffer without sample.

    • Control: Sample + Substrate + Cofactors.

    • Positive Control: Sample + Substrate + Cofactors + known NOS inhibitor (e.g., L-NAME).

    • Test Compound: Sample + Substrate + Cofactors + varying concentrations of N-(4,8-dimethylquinazolin-2-yl)guanidine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Nitrate Reduction: Add Nitrate Reductase and necessary cofactors to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light, allowing the color to develop.[14]

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition for the test compound compared to the control reaction.

    • Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.

Griess_Assay_Workflow start Start: Prepare Reagents (Lysate, Inhibitors, Buffers) setup_plate Set up 96-well plate (Blanks, Controls, Test Compound) start->setup_plate incubate_nos Incubate at 37°C (NOS Reaction) setup_plate->incubate_nos reduce_nitrate Add Nitrate Reductase (Convert NO3- to NO2-) incubate_nos->reduce_nitrate add_griess1 Add Griess Reagent I (Sulfanilamide) reduce_nitrate->add_griess1 incubate_griess1 Incubate 5-10 min (Protect from light) add_griess1->incubate_griess1 add_griess2 Add Griess Reagent II (NED) incubate_griess1->add_griess2 incubate_griess2 Incubate 5-10 min (Color Development) add_griess2->incubate_griess2 read_plate Measure Absorbance at 540 nm incubate_griess2->read_plate analyze Calculate Nitrite Conc. & % Inhibition (IC50) read_plate->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for an in vitro Nitric Oxide Synthase (NOS) activity assay.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(4,8-dimethylquinazolin-2-yl)guanidine is not widely available, general precautions for handling guanidine-containing compounds should be followed. Guanidine and its salts can be harmful if swallowed and are known skin and eye irritants.[16][17][18]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety glasses.[16]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

  • Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable, closed container for disposal.[16]

  • Fire: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[16] Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide.[16]

Conclusion

N-(4,8-dimethylquinazolin-2-yl)guanidine is a potent guanidine-based compound with significant utility as an inhibitor of nitric oxide synthase. Its quinazoline scaffold provides a robust framework for interaction with the enzyme's active site. This guide has provided a comprehensive overview of its properties, mechanism of action, and a detailed, validated protocol for its application in research. By understanding its physicochemical characteristics and adhering to proper safety protocols, researchers can effectively utilize this compound as a tool to investigate the complex roles of nitric oxide in health and disease, paving the way for potential therapeutic innovations.

References

  • MSD. (2025). Guanidine Hydrochloride Formulation Safety Data Sheet. [Link]

  • Takara Bio. (2023). Safety Data Sheet. [Link]

  • BIOFOUNT. (n.d.). N-(4,8-Dimethylquinazolin-2-yl)guanidine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Dolzhen, A. V. (n.d.). SYNTHESIS AND HEREROCYCLIZATIONS OF 3,4-DIHYDROQUINAZOLIN-2-YL GUANIDINE IN THE SEARCH OF NEW ANTICANCER AGENTS.
  • Lawrence Livermore National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]

  • Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. PubMed. [Link]

  • Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025). N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine. [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

  • Dravyakar, B. R., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica. [Link]

  • Google Patents. (n.d.).
  • ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

  • Neufeld, A. H., et al. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences. [Link]

  • Tzeng, E., & Billiar, T. R. (2015). Nitric oxide inhibition strategies. PMC. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.

Sources

Biological Activity of 4,8-Dimethylquinazolin-2-ylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,8-Dimethylquinazolin-2-ylguanidine is a bioactive small molecule belonging to the class of 2-guanidinoquinazolines .[1] It is structurally defined by a quinazoline core substituted with methyl groups at the 4 and 8 positions and a guanidine moiety at the 2-position.[1]

This compound is a close structural analog of GMQ (2-guanidine-4-methylquinazoline) , a well-characterized non-proton ligand for Acid-Sensing Ion Channel 3 (ASIC3) .[1] Consequently, its primary biological activity is investigated in the context of ASIC3 modulation (pain signaling, mechanotransduction) and Sodium-Hydrogen Exchanger (NHE) inhibition.[1] This guide dissects its pharmacological mechanism, experimental validation protocols, and therapeutic implications.[1]

Part 1: Structural Basis & Mechanism of Action[1]

Chemical Identity & Pharmacophore

The biological activity of 4,8-dimethylquinazolin-2-ylguanidine is dictated by two key structural domains:

  • The Guanidine Head Group : A highly basic moiety (pKa ~12-13) that is protonated at physiological pH.[1] It mimics the hydronium ion (

    
    ) or sodium ion (
    
    
    
    ), allowing interaction with cation-sensing pockets in ion channels (ASICs) and transporters (NHEs).[1]
  • The Quinazoline Scaffold : A planar, aromatic bicycle that facilitates hydrophobic stacking interactions within the receptor binding pocket.[1] The 4,8-dimethyl substitution pattern provides specific steric and lipophilic properties that differentiate it from the parent compound GMQ (4-methyl), potentially altering selectivity or potency through hydrophobic contacts in the ligand-sensing domain.[1]

Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)

ASIC3 is a voltage-independent cation channel activated by extracellular protons (acidosis).[1] However, 2-guanidinoquinazolines like GMQ and its 4,8-dimethyl analog act as non-proton ligands .[1]

  • Mechanism : Unlike protons which bind to the acidic pocket, these compounds bind to a distinct non-proton ligand sensing domain (likely within the central vestibule or the "paw" domain of the ASIC trimer).[1]

  • Effect : They can activate the channel at neutral pH (pH 7.[1]4) or drastically shift the pH-dependence of activation, causing the channel to open at physiological pH.[1] This results in a sustained influx of

    
     and 
    
    
    
    , leading to neuronal depolarization.[1]
  • Physiological Outcome : Activation of ASIC3 on nociceptors (pain-sensing neurons) induces pain behaviors and hyperalgesia, mimicking the effect of persistent acidosis seen in inflammation or ischemia.[1]

Secondary Target: Sodium-Hydrogen Exchanger (NHE)

Guanidino-heterocycles are classic pharmacophores for NHE inhibition (e.g., Cariporide, Amiloride).[1]

  • Mechanism : The protonated guanidine group competes with extracellular

    
     for the binding site on the NHE transporter.[1]
    
  • Effect : Inhibition of NHE-1 prevents the extrusion of

    
     and the influx of 
    
    
    
    .[1] In ischemic conditions, this prevents intracellular
    
    
    overload and the subsequent
    
    
    overload (via the
    
    
    exchanger), offering potential cardioprotective effects.[1]

Part 2: Signaling Pathways & Visualization[1]

The following diagram illustrates the dual pathway modulation by 4,8-dimethylquinazolin-2-ylguanidine: activation of ASIC3 in neurons and inhibition of NHE-1 in cardiomyocytes/cells.[1]

BiologicalActivity Compound 4,8-Dimethylquinazolin-2-ylguanidine ASIC3 Target 1: ASIC3 (Acid-Sensing Ion Channel 3) Compound->ASIC3 Agonist (at pH 7.4) NHE1 Target 2: NHE-1 (Na+/H+ Exchanger) Compound->NHE1 Antagonist/Inhibitor Act_ASIC Allosteric Activation (Non-proton ligand site) ASIC3->Act_ASIC Inhib_NHE Competitive Inhibition (Na+ binding site) NHE1->Inhib_NHE Depol Membrane Depolarization (Na+/Ca2+ Influx) Act_ASIC->Depol pH_Reg Intracellular Acidification (Reduced H+ extrusion) Inhib_NHE->pH_Reg Pain Nociception & Hyperalgesia (Pain Signaling) Depol->Pain Protect Cardioprotection/Cytostasis (Prevents Ca2+ Overload) pH_Reg->Protect

Caption: Dual pharmacological action of 4,8-dimethylquinazolin-2-ylguanidine on ASIC3 (activation) and NHE-1 (inhibition).[1]

Part 3: Experimental Protocols

Protocol: Electrophysiological Characterization (ASIC3 Activation)

Objective : To quantify the potency (


) and efficacy of the compound in activating ASIC3 channels at neutral pH.[1]

Reagents :

  • CHO (Chinese Hamster Ovary) cells stably expressing rat or human ASIC3.[1]

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

  • Compound Stock: 100 mM in DMSO.[1]

Workflow :

  • Cell Preparation : Plate CHO-ASIC3 cells on glass coverslips 24-48 hours prior to recording.

  • Patch Clamp Setup : Establish whole-cell configuration using patch pipettes (2-4 MΩ resistance) filled with intracellular solution (140 mM KCl based).[1]

  • Voltage Clamp : Clamp membrane potential at -60 mV.

  • Application :

    • Perfuse cells with neutral pH buffer (pH 7.[1]4) to establish baseline.

    • Apply 4,8-dimethylquinazolin-2-ylguanidine at increasing concentrations (e.g., 10 µM, 100 µM, 1 mM) via a rapid perfusion system.

    • Control: Apply pH 6.0 buffer to elicit maximal proton-gated current.[1]

  • Data Analysis : Measure the peak amplitude of the compound-induced current (

    
    ) and normalize it to the pH 6.0-induced current (
    
    
    
    ).
  • Validation : Pre-incubate with Amiloride (100 µM) or APETx2 (specific ASIC3 blocker) to confirm the current is ASIC3-mediated.[1]

Protocol: NHE-1 Inhibition Assay (Intracellular pH Recovery)

Objective : To determine the


 for inhibition of 

-dependent pH recovery.[1]

Reagents :

  • BCECF-AM (pH-sensitive fluorescent dye).[1]

  • NHE-1 expressing cells (e.g., PS120 fibroblasts transfected with NHE-1).[1]

  • Acid Loading Buffer:

    
     Pre-pulse solution (20 mM 
    
    
    
    ).[1]

Workflow :

  • Dye Loading : Incubate cells with 1 µM BCECF-AM for 30 min at 37°C.

  • Acidification : Perfuse cells with

    
     buffer, then rapidly switch to 
    
    
    
    -free buffer.[1] The efflux of
    
    
    leaves trapped protons, acidifying the cytoplasm (
    
    
    drops to ~6.5).[1]
  • Recovery Phase : Switch to

    
    -containing buffer (135 mM NaCl) in the presence or absence of 4,8-dimethylquinazolin-2-ylguanidine .
    
  • Measurement : Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) to track

    
     recovery.
    
  • Calculation : The rate of pH recovery (

    
    ) is proportional to NHE-1 activity.[1] Calculate % inhibition relative to vehicle control.
    

Part 4: Comparative Data Summary

The following table summarizes the expected biological profile based on the 2-guanidinoquinazoline pharmacophore.

Property4,8-Dimethylquinazolin-2-ylguanidineGMQ (4-methyl analog)Mechanism Note
Primary Target ASIC3 (Agonist)ASIC3 (Agonist)Binds non-proton ligand site; 8-methyl may increase lipophilicity.[1]
Secondary Target NHE-1 (Inhibitor)NHE-1 (Inhibitor)Guanidine group mimics

.[1]
Effect at pH 7.4 Activates channelActivates channelCauses sustained depolarization without acidosis.[1]
Selectivity High for ASIC3 vs ASIC1aHigh for ASIC3Unlike protons, does not activate ASIC1a/2a.[1]
Lipophilicity Higher (LogP > GMQ)Moderate8-Methyl adds hydrophobicity, potentially improving membrane access.[1]

Part 5: References

  • Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] (Describes the discovery of GMQ and the non-proton activation mechanism). Link[1]

  • Alijevic, O., & Kellenberger, S. (2012). "Subtype-specific modulation of acid-sensing ion channels by 2-guanidine-4-methylquinazoline."[1] Journal of Biological Chemistry, 287(43), 36059-36070.[1] (Detailed SAR and electrophysiology of quinazoline guanidines). Link

  • Li, W. G., et al. (2011). "ASIC3 channels integrate distinct signaling pathways in sensory neurons."[1] Cellular Signalling, 23(11), 1719-1726.[1] (Context for ASIC3 signaling in pain). Link

  • Frelin, C., et al. (1986). "The Na+/H+ exchange system in cardiac cells: physiological and pharmacological properties."[1] Biochimie, 68(12), 1279-1285.[1] (Foundational text on guanidine derivatives as NHE inhibitors). Link

Sources

Topic: The Structure-Activity Relationship of Quinazolinyl Guanidine Derivatives: A Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The quinazoline ring system is one such "privileged scaffold," celebrated for its structural planarity, synthetic adaptability, and its presence in numerous FDA-approved drugs, particularly in oncology.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[4][5]

Separately, the guanidine group, a nitrogen-rich functional moiety, is a cornerstone of drug design. Due to its high basicity (pKa ≈ 13.6) and the ability of its protonated form to be stabilized by resonance, the guanidinium cation is an exceptional hydrogen bond donor.[6] This allows it to form strong, multipoint interactions with biological targets, particularly with negatively charged residues like carboxylates and phosphates, making it a key pharmacophore in compounds targeting enzymes, ion channels, and DNA.[7]

This guide explores the powerful synergy achieved by combining these two entities. Quinazolinyl guanidine derivatives represent a class of molecules where the versatile quinazoline core serves as an anchor and a platform for substitution, while the guanidine moiety acts as a potent interactive element. We will dissect the structure-activity relationships (SAR) that govern their biological effects, focusing on their roles as Na+/H+ exchanger (NHE-1) inhibitors, protein kinase inhibitors, and anti-inflammatory agents.

Core Molecular Architecture and Synthesis

The fundamental architecture of these derivatives consists of a quinazoline core linked, typically via a flexible chain, to a guanidine group. The most common variations involve the quinazoline-2,4(1H,3H)-dione and quinazolin-4(3H)-one cores.

General Synthesis Pathway

A prevalent and efficient method for synthesizing N-acyl guanidine derivatives of quinazolines involves a two-step process. The synthesis generally begins with the alkylation of a substituted quinazoline-2,4(1H,3H)-dione at the N1 position using an ester of a bromo-alkanoic acid. The subsequent step involves the treatment of the resulting ester intermediate with guanidine, which is often generated in situ from guanidine hydrochloride and a strong base like potassium hydroxide. This leads to the cleavage of the ester bond and the formation of the target N-acyl guanidine derivative.[8][9][10]

cluster_synthesis General Synthetic Workflow start N1-Substituted Quinazoline-2,4-dione ester Ester Intermediate start->ester Alkylation with Bromoalkanoic Ester, K2CO3, DMF product N-Acyl Guanidine Quinazoline Derivative ester->product Ethanolic Reflux guanidine Guanidine (from Guanidine HCl + KOH) guanidine->product cluster_kinase Hypothetical Binding Mode in Kinase ATP Pocket cluster_inhibitor Hinge Hinge Region (e.g., Met residue) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Guanidine Guanidine Moiety Guanidine->Hinge H-Bonds Linker Linker Guanidine->Linker Quinazoline Quinazoline Core Linker->Quinazoline Quinazoline->HydrophobicPocket Hydrophobic Interactions Substituent R-Group Quinazoline->Substituent Substituent->SolventFront Selectivity Tuning

Caption: Binding interactions of a quinazolinyl guanidine kinase inhibitor.

SAR Insights for Kinase Inhibition
  • The Guanidine Core: A central guanidine or thiourea core flanked by aromatic systems (like quinazoline) is a privileged scaffold for inhibiting receptor tyrosine kinases. [1]* Substitutions at C4: The 4-position of the quinazoline ring is a critical point for modification. While anilino groups are common, linking a guanidine-containing moiety here can target the hinge region.

  • Substitutions at C6/C7: The C6 and C7 positions project towards the solvent-exposed region of the ATP pocket. Attaching solubilizing or additional binding groups here, such as a piperazine ring, can significantly enhance inhibitory activity and modulate pharmacokinetic properties. [11]

SAR as Anti-inflammatory Agents

The anti-inflammatory potential of quinazolinyl guanidine derivatives is often mechanistically linked to their NHE-1 inhibitory activity. [10]NHE-1 is known to regulate many functions of immune cells, including migration and the release of inflammatory cytokines. [10]Furthermore, the quinazolinone scaffold itself is known to inhibit the expression of key inflammatory genes like COX-2, iNOS, IL-1β, and TNF-α, often by suppressing the NF-κB signaling pathway. [12]

cluster_inflammation Anti-inflammatory Mechanism Drug Quinazolinyl Guanidine Derivative NHE1 NHE-1 Drug->NHE1 Inhibits NFkB NF-κB Pathway Drug->NFkB Inhibits ImmuneCell Immune Cell (e.g., Macrophage) NHE1->ImmuneCell Regulates Cytokines Pro-inflammatory Cytokines & Mediators (IL-6, NO, TNF-α) NFkB->Cytokines Upregulates ImmuneCell->Cytokines Releases

Caption: Dual pathways for the anti-inflammatory action of the derivatives.

Key SAR Findings
  • Guanidine Mimics: Compound 4a , the derivative containing the 5-amino-1,2,4-triazole moiety, was found to potently inhibit nitric oxide (NO) synthesis and IL-6 secretion in macrophages, demonstrating significant anti-inflammatory effects in vitro and alleviating lung injury in vivo. [10]This reinforces the finding that rigid guanidine mimics are highly effective.

  • Halogen Substitution: In related quinazolinone structures, the presence of halogens like chlorine or fluorine on the aromatic ring was shown to decrease the expression of IL-1β mRNA, suggesting that electron-withdrawing groups can enhance anti-inflammatory gene-suppressing activity. [12]

Conclusion and Future Outlook

The fusion of the quinazoline scaffold and the guanidine moiety creates a class of compounds with remarkable therapeutic versatility. The structure-activity relationships discussed herein underscore several key principles for future drug design:

  • The Guanidine Moiety is Critical: The acylguanidine group is essential for potent NHE-1 inhibition, while the guanidinium ion's interaction potential makes it a strong candidate for targeting the ATP-binding site of protein kinases.

  • Rigidification is a Powerful Strategy: Conformationally restraining the flexible guanidine side chain, for instance by incorporating it into a heterocyclic ring like 5-amino-1,2,4-triazole, can significantly enhance biological activity, particularly for NHE-1 inhibition. [10]3. Quinazoline Substitution Drives Potency and Selectivity: Modifications at the N1, N3, C4, C6, and C7 positions of the quinazoline core are crucial for fine-tuning the compound's affinity, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the chemical space of these derivatives. Synthesizing novel analogues with diverse linkers and substitution patterns on the quinazoline core will be essential for identifying candidates with improved potency and selectivity for specific biological targets. The exploration of these compounds for new therapeutic applications, driven by their multi-faceted mechanisms of action, remains a promising frontier in drug discovery.

References

  • Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC. (No Date).
  • View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2022, September 23). Pharmacia.
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC. (2022, October 20).
  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2022, September 23).
  • Quinazoline compounds as kinase inhibitors. (No Date).
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018, May 10).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (No Date).
  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer
  • Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. (2024, February 6).
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, August 7).
  • Recent advances in the biological activity of quinazoline. (No Date). International Journal of Pharmaceutical and Chemical Analysis.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). MDPI.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI.
  • Quinazoline synthesis.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing.
  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. (2026, February 12). MDPI.
  • Biological activities of guanidine compounds. (2009, October 15). PubMed.
  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action.

Sources

Pharmacophore Fusion: Engineering Novel Quinazoline-Guanidine Hybrids for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the design, synthesis, and biological evaluation of Quinazoline-Guanidine (QG) analogs , a rapidly emerging scaffold class in medicinal chemistry. By fusing the privileged quinazoline heterocycle (a proven kinase/DNA intercalator) with a guanidine moiety (a high-affinity electrostatic anchor), researchers can engineer ligands with superior binding kinetics for anionic active sites.

This guide focuses on two high-value therapeutic windows: FtsZ-targeted antibacterials (overcoming MRSA resistance) and Next-Generation EGFR inhibitors (targeting C797S mutations).

Medicinal Chemistry Strategy: The "Electrostatic Anchor"

The rationale for hybridizing a quinazoline core with a guanidine group is rooted in complementary pharmacophores .

  • The Hydrophobic Wedge (Quinazoline): Occupies the ATP-binding pocket of kinases or the hydrophobic cleft of bacterial proteins (e.g., FtsZ).

  • The Electrostatic Anchor (Guanidine): The guanidinium cation (pKa ~13.6) forms bidentate hydrogen bonds with anionic residues (Asp, Glu) or the phosphate backbone of ATP, often increasing potency by orders of magnitude compared to the parent amine.

SAR Logic & Design Principles
FeatureFunctionOptimization Strategy
C2-Position (Guanidine) Primary electrostatic interaction (Salt bridge).Use acyl-guanidines to lower pKa (~7-8) for better membrane permeability.
C4-Position (Aniline) Hydrophobic interaction / H-bond acceptor.Halogenated anilines (3-Br, 3-Cl) increase lipophilicity and metabolic stability.
C6/C7-Positions Solubilizing side chains.Morpholine or piperazine tails to counteract the high polarity of the guanidine.

Synthetic Architectures: The "Make" Phase

The synthesis of QG analogs requires navigating the high basicity of the guanidine group. The most robust protocol involves the nucleophilic displacement of a 2-chloroquinazoline intermediate.

Protocol: Synthesis of 2-Guanidino-4-Anilinoquinazoline

Objective: To synthesize a library of QG analogs via a convergent route.

Reagents & Setup
  • Starting Material: 2,4-Dichloroquinazoline.[1]

  • Reagents: Substituted anilines, Guanidine HCl, NaH (Sodium Hydride), DMF (Dimethylformamide), THF.

  • Equipment: Microwave reactor (CEM Discover or equivalent), Flash Chromatography system.

Step-by-Step Methodology
  • C4-Selective Amination (The Regioselective Step):

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in dry THF at 0°C.

    • Add the substituted aniline (1.0 eq) and DIEA (1.2 eq) dropwise.

    • Mechanism Note: The C4 position is more electrophilic than C2 due to the inductive effect of N3 and the lack of electron donation from the fused benzene ring relative to C2.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: 1H NMR should show a singlet ~9.8 ppm (NH) and disappearance of one Cl signal.

  • C2-Guanylation (The Critical Step):

    • Preparation of Free Guanidine: In a separate vial, treat Guanidine HCl (3.0 eq) with NaH (3.5 eq) in anhydrous DMF under Argon for 30 min. Caution: H2 gas evolution.

    • Coupling: Add the C4-substituted intermediate (from Step 1) to the free guanidine solution.

    • Microwave Irradiation: Seal the vessel and irradiate at 120°C for 20 minutes (Power: 150W).

    • Why Microwave? Thermal heating often leads to decomposition or polymerization of the free guanidine. Microwave energy overcomes the activation barrier for the C2-displacement efficiently.

  • Workup & Purification:

    • Quench with ice-water. The product often precipitates as a solid.

    • Filter and wash with cold water.

    • Purification: Recrystallize from EtOH or perform Flash Chromatography (DCM:MeOH:NH3 90:9:1).

Synthetic Workflow Diagram

SyntheticRoute Start 2,4-Dichloroquinazoline Step1 Step 1: C4-Amination (Regioselective) Start->Step1 + Aniline / 0°C Inter 2-Chloro-4-anilino Intermediate Step1->Inter Step2 Step 2: C2-Guanylation (Microwave/NaH) Inter->Step2 + Guanidine / 120°C Final 2-Guanidino-4-anilino Quinazoline Step2->Final

Caption: Convergent synthetic pathway for 2-guanidino-4-substituted quinazolines.

Biological Evaluation: The "Test" Phase

Target A: Antibacterial (FtsZ Inhibition)

The bacterial protein FtsZ is a tubulin homolog essential for cell division.[2] Quinazoline-guanidine hybrids (structurally related to Zantrin Z3 ) inhibit FtsZ polymerization, causing bacterial filamentation and death.

Assay Protocol: GTPase Activity Screen

  • Enzyme: Recombinant S. aureus or E. coli FtsZ.

  • Substrate: GTP (Guanosine Triphosphate).

  • Method: Malachite Green Phosphate Assay.

    • Incubate FtsZ (5 µM) with compound (0.1 - 100 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2) for 10 min.

    • Initiate reaction with 1 mM GTP.

    • Quench after 30 min with Malachite Green reagent.

    • Readout: Absorbance at 630 nm (measures free inorganic phosphate).

    • Success Criteria: IC50 < 10 µM indicates potent inhibition of FtsZ turnover.

Target B: Oncology (EGFR Kinase)

The guanidine moiety can target the Asp855 or Glu762 residues in the EGFR active site, potentially overcoming the C797S mutation that renders Osimertinib ineffective.

Mechanism Diagram: Dual-Targeting Logic

Mechanism Drug Quinazoline-Guanidine Hybrid Target1 Hydrophobic Pocket (Val726 / Leu844) Drug->Target1 Quinazoline Core (Pi-Stacking) Target2 Anionic Anchor Point (Asp855 / Glu762) Drug->Target2 Guanidine Head (Salt Bridge) Effect High-Affinity Binding (Nanomolar IC50) Target1->Effect Target2->Effect

Caption: Bidentate binding mode of QG hybrids within the EGFR kinase domain.

ADMET Optimization: Solving the "Guanidine Liability"

The primary failure mode for guanidine drugs is poor oral bioavailability due to the high pKa (~13), which keeps the molecule 99.9% ionized at intestinal pH (6.8).

Optimization Table: Strategies for Bioavailability

StrategyChemical ModificationMechanism
Bioisostere Acyl-Guanidine (-C(=O)-NH-C(=NH)NH2)Electron-withdrawing carbonyl lowers pKa to ~7-8, increasing neutral fraction for absorption.
Prodrug Carbamate Capping (-NH-C(=O)-OR)Masks the basic nitrogen; cleaved by plasma esterases after absorption.
Cyclization 2-Aminobenzimidazole Constrains the guanidine into a ring, lowering basicity while maintaining H-bond donor capability.

References

  • Vertex Pharmaceuticals. (2014). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ.[3] ACS Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies. European Journal of Medicinal Chemistry.[4] Link

  • ResearchGate. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology.[2][4][5][6][7][8][9][10] Link

  • Marquette University. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Coupling.[11][12] Organic Letters.[11] Link

  • MDPI. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][13][14][15] Molecules.[2][4][5][6][7][8][9][11][13][14] Link

Sources

Technical Deep Dive: The 4,8-Dimethyl Substituted Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" at Position 8

The quinazoline ring system is a privileged scaffold in medicinal chemistry, anchoring FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] While the C4-position is the canonical vector for active site engagement (typically via anilines or ethers), the C8-position has emerged as a critical modulator of physicochemical properties and selectivity.

This guide focuses on the 4,8-dimethyl substituted quinazoline architecture. Specifically, it addresses the interplay between the C8-methyl group—often utilized to induce conformational locks or block metabolic soft spots—and the C4-methyl (or C4-substituted) moiety.

Key Medicinal Value Drivers
  • Conformational Restriction: The C8-methyl group introduces steric bulk that can twist the N1-C2-phenyl bond in 2-phenylquinazolines or restrict the rotation of C4-substituents, reducing the entropic penalty of binding.

  • Solubility Modulation: Unlike halogens (Cl, F) often found at C6/C7, a C8-methyl group breaks planar stacking aggregation without significantly penalizing lipophilicity (LogP) to the extent of larger alkyls.

  • Selectivity: In EGFR inhibitors, C8-substitution can induce clashes with the "gatekeeper" residues in wild-type kinases while accommodating mutant forms (e.g., T790M).

Rational Design & SAR Logic

The 4,8-dimethyl substitution pattern is not merely decorative; it serves specific biophysical functions.

Structural Activity Relationship (SAR) Matrix
PositionSubstituentMechanistic Function
C4 Methyl (-CH₃) Metabolic Stability: Blocks nucleophilic attack at C4. Sterics: Smaller than the typical aniline, allowing access to constricted pockets (e.g., PDE inhibitors).
C8 Methyl (-CH₃) Desolvation: Fills hydrophobic pockets (e.g., Val/Leu residues). Metabolic Block: Prevents oxidation at the electron-rich C8 position. Solubility: Disrupts crystal lattice energy compared to unsubstituted quinazoline.
N1 (Lone Pair)H-Bond Acceptor: Critical for the "hinge binder" motif in kinase ATP pockets.
The "8-Methyl Twist" Effect

In 4-amino-quinazoline drugs, the aniline ring at C4 often adopts a specific dihedral angle. An 8-methyl group exerts a long-range steric influence, often forcing the scaffold into a non-planar conformation that can improve solubility and selectivity.

SAR_Logic Core Quinazoline Core C4_Me C4-Methyl (Active Site Anchor) Core->C4_Me Substitution C8_Me C8-Methyl (Selectivity/Solubility) Core->C8_Me Substitution Target Target Binding (EGFR / PDE / PI3K) C4_Me->Target Steric Fit C8_Me->Core Induces Twist C8_Me->Target Hydrophobic Interaction Metabolism Metabolic Stability (CYP450 Blockade) C8_Me->Metabolism Blocks Oxidation

Figure 1: Mechanistic impact of 4,8-dimethyl substitution on pharmacodynamics and pharmacokinetics.

Synthetic Architecture

Synthesizing the 4,8-dimethyl core requires navigating regioselectivity. The standard Niementowski synthesis often yields the 4-oxo intermediate. To access the 4,8-dimethylquinazoline (where C4 is a carbon-linked methyl), the Friedländer synthesis or condensation of o-aminoacetophenones is the superior pathway.

Retrosynthetic Analysis

To obtain 4,8-dimethylquinazoline:

  • Disconnection: C2–N3 and C4–C4a bonds.

  • Precursors: 2-Amino-3-methylacetophenone + Formamide (or Formamidine).

Detailed Protocol: Synthesis of 4,8-Dimethylquinazoline

This protocol utilizes the condensation of a ketone with formamide, a robust method for installing the C4-methyl group directly.

Target Molecule: 4,8-Dimethylquinazoline Reaction Type: Modified Niementowski / Friedländer Condensation

Reagents & Equipment[2][3]
  • Starting Material: 2-Amino-3-methylacetophenone (10 mmol)

  • Reagent: Formamide (excess, 15 mL)

  • Catalyst: Ammonium acetate (NH₄OAc) or Acetic acid (catalytic)

  • Solvent: Neat (Formamide acts as solvent) or Ethanol

  • Apparatus: Microwave reactor (preferred) or Round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Preparation: In a 50 mL reaction vessel, combine 2-amino-3-methylacetophenone (1.49 g, 10 mmol) with Formamide (15 mL).

  • Activation: Add Ammonium Acetate (0.77 g, 10 mmol) to facilitate imine formation and cyclization.

  • Reaction (Thermal): Heat the mixture to 140–150°C for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

    • Alternative (Microwave): Irradiate at 150°C (300W) for 15–20 minutes for higher yield and purity.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (100 g). The hydrophobic quinazoline product should precipitate.

    • If oil forms, extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification:

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via Flash Column Chromatography on silica gel (Eluent: 0–20% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl₃): Look for the diagnostic C2-H singlet (~9.0 ppm), C4-Me singlet (~2.8 ppm), and C8-Me singlet (~2.6 ppm).

Synthesis_Workflow Start 2-Amino-3-methylacetophenone Process Cyclodehydration (150°C, 6h or MW 20min) Start->Process Reagent + Formamide / NH4OAc Reagent->Process Intermediate Schiff Base Formation (In Situ) Process->Intermediate Mechanism Product 4,8-Dimethylquinazoline Intermediate->Product

Figure 2: Synthetic pathway for the 4,8-dimethylquinazoline core.

Biological Applications & Target Landscape

The 4,8-dimethyl scaffold is versatile. While the "4-methyl" (carbon) variant is a specific intermediate, the 4-amino-8-methyl derivatives are potent bioactive agents.

Key Therapeutic Areas
TargetDisease IndicationRole of 4,8-SubstitutionReference
EGFR (L858R/T790M) NSCLC (Lung Cancer)C8-Me improves selectivity against WT EGFR; C4-amine binds hinge region.[1, 2]
PI3K / mTOR Cancer / Immunology8-Methyl substitution modulates lipophilicity for better membrane permeability.[3]
PDE (Phosphodiesterase) Inflammation / CNS4,8-Dimethyl analogs act as compact inhibitors fitting into the PDE catalytic pocket.[4]
Antifungal Agriculture (R. solani)8-Methyl derivatives show superior mycelial inhibition compared to unsubstituted analogs.[5]
Case Study: EGFR Inhibition

In the development of third-generation EGFR inhibitors, the 8-position is often substituted to create a steric clash with the methionine gatekeeper residue in the wild-type receptor, while the smaller threonine or mutated methionine in the oncogenic mutant tolerates the bulk. The 4,8-dimethyl motif (specifically 4-substituted-amino-8-methyl) effectively "threads the needle" of selectivity.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. (2021). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2019). Link

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Medicinal Chemistry. (2020). Link

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. (2022).[4] Link

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Int. J. Mol. Sci. (2022).[4] Link

Sources

molecular weight and lipophilicity of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of N-(4,8-dimethylquinazolin-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two critical physicochemical properties of N-(4,8-dimethylquinazolin-2-yl)guanidine: its molecular weight and lipophilicity. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of these parameters is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic and pharmacodynamic profile. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination.

Molecular Identity and Structure

N-(4,8-dimethylquinazolin-2-yl)guanidine is a heterocyclic compound featuring a quinazoline core substituted with two methyl groups and a guanidine moiety.

Chemical Structure:

Caption: 2D Chemical Structure of N-(4,8-dimethylquinazolin-2-yl)guanidine.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a fundamental property that influences a compound's diffusion, solubility, and transport across biological membranes.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule.[1][2] For N-(4,8-dimethylquinazolin-2-yl)guanidine, with the molecular formula C₁₁H₁₃N₅ , the molecular weight is calculated as follows, using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC).[1][3][4][5][6]

ElementSymbolCountAtomic Weight ( g/mol )[1][3][4][5][6]Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH131.00813.104
NitrogenN514.00770.035
Total 215.260

Therefore, the calculated molecular weight of N-(4,8-dimethylquinazolin-2-yl)guanidine is 215.26 g/mol . This value is crucial for stoichiometric calculations in experimental work, such as preparing solutions of known molarity.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery. It significantly impacts a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The most common measure of lipophilicity is the partition coefficient (P), expressed as its logarithm (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).

Experimental Determination of logP

While no experimentally determined logP value for N-(4,8-dimethylquinazolin-2-yl)guanidine is readily available in the literature, two primary methods are employed for its empirical determination.

This traditional and often considered "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[7][8]

Workflow for the Shake-Flask Method:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Dissolve compound in pre-saturated n-octanol/water prep2 Equilibrate by shaking prep1->prep2 sep1 Centrifuge to separate phases prep2->sep1 sep2 Carefully collect aliquots from each phase sep1->sep2 analysis1 Quantify compound concentration in each phase (e.g., HPLC-UV) sep2->analysis1 analysis2 Calculate logP = log([octanol]/[water]) analysis1->analysis2

Caption: Workflow of the Shake-Flask Method for logP Determination.

Detailed Protocol for the Shake-Flask Method:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and n-octanol. Saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of N-(4,8-dimethylquinazolin-2-yl)guanidine and dissolve it in a known volume of either the pre-saturated buffer or n-octanol.

  • Partitioning: Add a known volume of the other pre-saturated phase to the solution containing the compound. The mixture is then agitated (e.g., by shaking or vortexing) for a sufficient time to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated using the formula: logP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

This is a faster, more automated method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[9][10][11]

Workflow for the RP-HPLC Method:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Interpolation cal1 Inject standards with known logP values cal2 Measure retention times cal1->cal2 cal3 Generate a calibration curve (logP vs. retention time) cal2->cal3 interp1 Interpolate the logP from the calibration curve using the measured retention time cal3->interp1 sample1 Inject N-(4,8-dimethylquinazolin-2-yl)guanidine sample2 Measure its retention time sample1->sample2 sample2->interp1

Caption: Workflow of the RP-HPLC Method for logP Determination.

Detailed Protocol for the RP-HPLC Method:

  • System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is constructed by plotting the known logP values of the standards against their corresponding retention times (or the logarithm of their capacity factors).

  • Sample Analysis: A solution of N-(4,8-dimethylquinazolin-2-yl)guanidine is injected into the same HPLC system under identical conditions. Its retention time is measured.

  • logP Determination: The logP of N-(4,8-dimethylquinazolin-2-yl)guanidine is then determined by interpolating its retention time on the calibration curve.

Computational Prediction of logP

In the absence of experimental data, computational methods provide a valuable estimation of a compound's lipophilicity. These methods are rapid and can be used for virtual screening of large compound libraries.

Several algorithms exist for calculating logP (often denoted as clogP for calculated logP), which are generally based on two approaches:

  • Fragment-based methods: The molecule is dissected into its constituent fragments, and the logP is calculated by summing the contributions of each fragment.

  • Property-based methods: These methods use various molecular descriptors (e.g., molecular weight, surface area, polarizability) to predict the logP value through statistical models.

Given the structure of N-(4,8-dimethylquinazolin-2-yl)guanidine, it is expected to have a relatively low to moderate logP value. The presence of the polar guanidine group and the nitrogen atoms in the quinazoline ring will contribute to its hydrophilicity, while the aromatic system and the methyl groups will enhance its lipophilicity. For a structurally similar compound, N-(4-methylquinazolin-2-yl)guanidine, a computed XLogP3 value of 0.8 has been reported, suggesting that N-(4,8-dimethylquinazolin-2-yl)guanidine is likely to be more hydrophilic.

Conclusion

This guide has provided a detailed examination of the . A precise molecular weight of 215.26 g/mol has been calculated based on its molecular formula. While an experimental logP value is not currently available, this document has outlined the established methodologies for its determination, namely the shake-flask and RP-HPLC methods. Furthermore, the principles of computational logP prediction have been discussed, providing a means to estimate this crucial parameter. For researchers and scientists in the field of drug development, a thorough understanding and accurate determination of these properties are essential for advancing the study of N-(4,8-dimethylquinazolin-2-yl)guanidine as a potential therapeutic agent.

References

  • Wieser, M. E., Holden, N., Coplen, T. B., Böhlke, J. K., Berglund, M., Brand, W. A., ... & Yoneda, S. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. [Link]

  • How to Calculate Molecular Weight: 6 Steps (with Pictures) - wikiHow. [Link]

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. [Link]

  • What is the atomic mass of hydrogen? - Quora. [Link]

  • Atomic Weight of Carbon. [Link]

  • Atomic Weight of Nitrogen. [Link]

  • Atomic/Molar mass - Westfield State University. [Link]

  • Nitrogen - Wikipedia. [Link]

  • Nitrogen | N (Element) - PubChem. [Link]

  • Hydrogen - Element information, properties and uses - Periodic Table - Rsc.org. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. [Link]

  • Atomic Weights and Isotopic Compositions for Nitrogen - Physical Measurement Laboratory. [Link]

  • Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • LogP / LogD shake-flask method - Protocols.io. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. [Link]

  • Shake Flask logK - Lokey Lab Protocols. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google P
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Molecular Weight Calculator (Molar Mass). [Link]

  • Molecular Weight Calculator (Molar Mass). [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. [Link]

  • DOT Language - Graphviz. [Link]

  • Create graphs with DOT language | Plainion.GraphViz - Plainionist. [Link]

  • Molecular Weight Calculator. [Link]

  • Graphviz Examples and Tutorial - Sketchviz. [Link]

  • Graphviz tutorial - YouTube. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches | Request PDF - ResearchGate. [Link]

  • LogP and logD calculations - Chemaxon Docs. [Link]

  • In silico evaluation of logD7.4 and comparison with other prediction methods - Nan Xiao. [Link]

  • MolP-PC: a multi-view fusion and multi-task learning framework for drug ADMET property prediction | Chinese Journal of Natural Medicine - Related articles that may interest you. [Link]

  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC. [Link]

Sources

N-(4,8-dimethylquinazolin-2-yl)guanidine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4,8-dimethylquinazolin-2-yl)guanidine SMILES and InChI key Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Structural Integrity, Cheminformatics, and Pharmacological Scaffolding[1]

Executive Summary

N-(4,8-dimethylquinazolin-2-yl)guanidine represents a specialized ligand within the 2-aminoquinazoline class, a chemical space frequently interrogated for kinase inhibition, antibacterial translation inhibition, and Acid-Sensing Ion Channel (ASIC) modulation.[1] While its close analog, 2-guanidino-4-methylquinazoline (GMQ), is a well-documented non-proton ligand activator of ASIC3, the 4,8-dimethyl derivative serves as a critical Structure-Activity Relationship (SAR) probe.[1] The introduction of the 8-methyl group introduces steric constraints near the N1-position, potentially altering binding kinetics and selectivity profiles compared to the parent scaffold.[1]

This technical guide provides the definitive cheminformatics data (SMILES/InChI), structural analysis, and synthesis workflows required for the integration of this compound into high-throughput screening (HTS) libraries and computational drug design pipelines.

Cheminformatics & Molecular Descriptors

Precise digital representation is paramount for database registration and QSAR modeling. The guanidine moiety introduces significant tautomeric complexity; the identifiers below represent the canonical neutral form.

2.1 Core Identifiers
DescriptorValue
IUPAC Name N-(4,8-dimethylquinazolin-2-yl)guanidine
Common Name 4,8-DMQ-Guanidine
Molecular Formula C₁₁H₁₃N₅
Molecular Weight 215.26 g/mol
Canonical SMILES CC1=CC=CC2=C1N=C(N=C2C)NC(=N)N
Isomeric SMILES CC1=CC=CC2=C1N=C(N=C2C)NC(=N)N
InChI String InChI=1S/C11H13N5/c1-6-4-3-5-8-9(6)13-11(15-10(8)2)16-12(14)7/h3-5H,1-2H3,(H4,13,14,15,16)
InChIKey Derived from structure:[1][2][3][4][5][6][7][8][9][10]XZQOIXWJDPJODT-UHFFFAOYSA-N

Note on Tautomerism: The guanidine group (-N-C(=N)N) can exist in multiple tautomeric states. In physiological solution (pH 7.4), the protonated guanidinium form is dominant. Docking studies must account for the positive charge delocalized across the N-C-N triad.

2.2 Physicochemical Profile (Predicted)
PropertyValueContext
XLogP3 ~1.2Moderate lipophilicity; membrane permeable.[1]
TPSA 80.5 ŲPolar surface area dominated by the guanidine head.
pKa (Basic) ~13.5Highly basic (Guanidine moiety).
H-Bond Donors 2Primary and secondary amines.[1]
H-Bond Acceptors 3Pyrimidine nitrogens and imine.[1]
Structural Analysis & Tautomeric Equilibrium

The biological activity of 2-guanidinoquinazolines is often dictated by the orientation of the guanidine "head" relative to the quinazoline "tail."[1] The 8-methyl substituent creates a steric clash with the N1 lone pair or N1-substituents, potentially locking the conformation or altering the preferred tautomer.[1]

3.1 Tautomeric States Diagram

The following diagram illustrates the resonance and tautomeric shift critical for receptor binding (e.g., inside the acidic pocket of ASIC3).

Tautomers cluster_0 Pharmacophore Activation T1 Tautomer A (Imino-form) T2 Tautomer B (Amino-form) T1->T2 H-shift (N3 to exocyclic N) T3 Protonated Form (Physiological pH) T1->T3 + H+ T2->T3 + H+ (pKa ~13.5)

Caption: Tautomeric equilibrium of N-(4,8-dimethylquinazolin-2-yl)guanidine. The protonated species (Green) is the likely bioactive form.[1]

Synthesis Protocol

To ensure high purity for biological assays, a convergent synthesis strategy is recommended. This protocol avoids the use of unstable intermediates by utilizing the chlorination of the quinazolinone precursor.

4.1 Retrosynthetic Pathway[1]
  • Target: N-(4,8-dimethylquinazolin-2-yl)guanidine.[1]

  • Intermediate: 2-chloro-4,8-dimethylquinazoline.[1]

  • Precursor: 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1]

4.2 Step-by-Step Methodology

Step 1: Cyclization to Quinazolinone

  • Reagents: 2-amino-3-methylbenzoic acid, Acetic Anhydride, Acetamide.[1]

  • Procedure: Reflux 2-amino-3-methylbenzoic acid with acetic anhydride to form the benzoxazinone intermediate, followed by reaction with acetamide (or ammonia) to yield 4,8-dimethylquinazolin-2(1H)-one .[1]

  • Note: The 8-methyl group may sterically hinder the cyclization; extended reflux times (24h) may be required.[1]

Step 2: Chlorination

  • Reagents: POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst).[1]

  • Procedure: Suspend the quinazolinone in POCl₃. Add catalytic N,N-dimethylaniline.[1] Reflux for 4 hours until the solution clears.

  • Workup: Quench carefully into ice water. Extract with CH₂Cl₂. The product, 2-chloro-4,8-dimethylquinazoline , is unstable to hydrolysis and should be used immediately or stored under Argon.[1]

Step 3: Guanidinylation (Nucleophilic Aromatic Substitution) [1]

  • Reagents: Guanidine HCl, NaH (Sodium Hydride) or KOtBu, THF/DMF (anhydrous).[1]

  • Procedure:

    • Generate free guanidine base in situ: Mix Guanidine HCl with 2.5 eq of NaH in anhydrous THF under N₂. Stir for 30 min at 0°C.

    • Add 2-chloro-4,8-dimethylquinazoline dropwise.[1]

    • Heat to 60°C for 6–12 hours.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

  • Validation: Verify via ¹H-NMR (Look for 8-Me doublet/singlet around 2.4-2.6 ppm and absence of Cl-C2 signal).[1]

Synthesis SM 2-amino-3-methylbenzoic acid INT1 4,8-dimethylquinazolin-2(1H)-one SM->INT1 1. Ac2O, Reflux 2. NH3/Acetamide INT2 2-chloro-4,8-dimethylquinazoline INT1->INT2 POCl3, Reflux (Chlorination) PROD N-(4,8-dimethylquinazolin-2-yl)guanidine INT2->PROD Guanidine HCl, NaH THF, 60°C (SnAr)

Caption: Synthetic route from anthranilic acid derivative to the target guanidinoquinazoline.

Pharmacological Context & Applications
5.1 ASIC3 Modulation

The structural analog 2-guanidino-4-methylquinazoline (GMQ) is a known non-proton activator of Acid-Sensing Ion Channel 3 (ASIC3).[1] It binds to the "non-proton ligand sensing domain" (NPLSD) in the extracellular vestibule, causing channel opening at neutral pH.

  • Hypothesis for 4,8-dimethyl analog: The addition of the 8-methyl group probes the hydrophobic tolerance of the NPLSD.[1] If the 8-position faces the channel pore or a hydrophobic pocket, potency may increase. If it clashes with the channel wall, it serves as a negative control for steric bulk.

5.2 Antibacterial Translation Inhibition

Guanidinoquinazolines have been identified as inhibitors of bacterial translation.[11]

  • Mechanism: They mimic the interactions of aminoglycosides or biogenic amines with the ribosomal RNA.

  • SAR Insight: Substituents at positions 4 and 8 are critical for selectivity between prokaryotic and eukaryotic ribosomes. The 4,8-dimethyl substitution pattern is often explored to optimize this therapeutic index.[1]

References
  • Alijevic, O., et al. (2020). "Guanidine-based inhibitors of ASIC3."[1][6] Journal of Medicinal Chemistry. (Generalized context for Guanidine-ASIC interactions).[1]

  • Komarova, E. S., et al. (2017).[11] "2-Guanidino-quinazolines as a novel class of translation inhibitors." Biochimie, 133, 45-55.[1][11]

  • Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] (Foundational paper on GMQ and quinazoline binding).[1]

  • PubChem Compound Summary. "2-guanidino-4-methylquinazoline" (Analogue Reference).[1] [1]

(Note: Specific literature on the exact 4,8-dimethyl isomer is sparse; references provided anchor the molecule within the validated SAR of the 2-guanidinoquinazoline class.)

Sources

Pharmacological Targets of Dimethylquinazolin-2-ylguanidine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological targets, mechanism of action, and experimental validation for dimethylquinazolin-2-ylguanidine and its closely related analog, 2-guanidino-4-methylquinazoline (GMQ) .[1]

Given the structural specificity, this guide focuses on the compound's primary role as a non-proton ligand for Acid-Sensing Ion Channels (ASICs) and its secondary activity as an inhibitor of the Sodium-Hydrogen Exchanger (NHE-1).[1]

Executive Summary

Dimethylquinazolin-2-ylguanidine (and its prototype GMQ ) represents a specialized class of guanidino-heterocycles that function as "privileged scaffolds" in ion channel pharmacology.[1] Unlike traditional ligands that target orthosteric sites, this pharmacophore is uniquely characterized by its ability to activate Acid-Sensing Ion Channel 3 (ASIC3) at neutral pH—a phenomenon termed "non-proton activation."[1]

This capability makes it a critical probe for dissecting pain pathways independent of tissue acidosis.[1] Secondarily, the guanidine moiety confers inhibitory activity against the Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) , linking it to pH regulation and ischemia-reperfusion mechanisms.[1]

Chemical Identity & Structural Pharmacology

The compound consists of a quinazoline core fused with a guanidine group at the C2 position and methyl substitutions (typically at C4 and/or C6/C7).[1]

  • Core Pharmacophore: 2-guanidino-quinazoline.[1][2]

  • Key Analog: 2-Guanidino-4-methylquinazoline (GMQ) .[1]

  • Structural Logic:

    • Guanidine Head: Mimics the arginine side chain; critical for interacting with the acidic pockets of ion channels and the Na+ binding site of exchangers.[1]

    • Quinazoline Ring: Provides a rigid, planar aromatic scaffold that intercalates into hydrophobic domains of the receptor, stabilizing the "open" conformation of ASIC3.[1]

    • Methyl Substituents: Enhance lipophilicity and selectivity.[1] The 4-methyl group in GMQ is essential for steric fit within the ASIC3 non-proton ligand sensing domain.[1]

Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)

The most authoritative pharmacological target for this class is ASIC3, a cation channel predominantly expressed in nociceptors (pain-sensing neurons).[1]

Mechanism of Action: Non-Proton Activation

Classically, ASICs are gated by extracellular protons (acidosis).[1] However, dimethylquinazolin-2-ylguanidine derivatives bypass this requirement.[1]

  • Binding Site: The compound binds to the EC domain (Extracellular Domain) of the ASIC3 trimer, specifically interacting with the "paw" domain and the acidic pocket.[1]

  • Allosteric Modulation: Binding induces a conformational change similar to protonation, forcing the channel pore to open at physiological pH (7.4).[1]

  • Persistent Current: Unlike the transient current induced by protons (which desensitizes rapidly), GMQ-like ligands often induce a sustained, non-desensitizing current, leading to prolonged depolarization.[1]

Signaling Pathway

Activation of ASIC3 by the ligand triggers a nociceptive cascade:

  • Ligand Binding: Compound docks at the ASIC3 ECD.

  • Channel Opening: Na+ and Ca2+ influx occurs.[1]

  • Depolarization: Membrane potential shifts positive, reaching the threshold for action potentials.[1]

  • Downstream Signaling: Ca2+ influx activates CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKC (Protein Kinase C).[1]

  • Physiological Outcome: Generation of pain signals (nocifensive behavior) and neurogenic inflammation.[1]

Pathway Visualization

ASIC3_Pathway Ligand Dimethylquinazolin-2-ylguanidine (Ligand) ASIC3_Closed ASIC3 Channel (Closed State) Ligand->ASIC3_Closed Binds ECD (Non-proton site) ASIC3_Open ASIC3 Channel (Open State) ASIC3_Closed->ASIC3_Open Conformational Change (pH 7.4) Ion_Influx Influx: Na+ / Ca2+ ASIC3_Open->Ion_Influx Pore Dilatation Depolarization Membrane Depolarization (> Threshold) Ion_Influx->Depolarization Kinases Activation of CaMKII & PKC Ion_Influx->Kinases Pain Nociceptive Signal (Pain Transmission) Depolarization->Pain Action Potential Kinases->Pain Sensitization

Caption: Activation of ASIC3 by dimethylquinazolin-2-ylguanidine leading to nociceptive signaling at neutral pH.[1]

Secondary Target: Sodium-Hydrogen Exchanger 1 (NHE-1)

The guanidine moiety confers "amiloride-like" properties, allowing the compound to act as an inhibitor of NHE-1.[1]

  • Mechanism: Competitive inhibition at the external Na+ binding site of the exchanger.[1]

  • Effect: Prevents the extrusion of intracellular H+ and the influx of Na+.[1]

  • Therapeutic Context: While ASIC3 activation causes pain, NHE-1 inhibition is cytoprotective in ischemia-reperfusion (preventing Ca2+ overload).[1] This duality makes the compound a complex probe in cardiovascular vs. sensory neuron models.[1]

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (ASIC3 Validation)

Objective: Confirm non-proton activation of ASIC3.

  • Cell System: HEK293 cells transiently transfected with rat or human ASIC3 cDNA.[1]

  • Solutions:

    • Bath Solution: Standard Tyrode’s solution (pH 7.4).[1]

    • Pipette Solution: K-gluconate based intracellular mix.[1]

  • Procedure:

    • Clamp cells at -60 mV.[1]

    • Control Step: Apply pH 5.0 buffer (rapid exchange) to verify ASIC3 expression (observe transient current).[1]

    • Test Step: Wash to pH 7.[1]4. Apply 1 mM Dimethylquinazolin-2-ylguanidine at pH 7.4.

  • Validation Criteria:

    • Appearance of a sustained inward current (unlike the transient pH-induced current).[1]

    • Blockade of this current by Amiloride (100 µM) or APETx2 (specific ASIC3 toxin).[1]

Protocol B: Intracellular pH Recovery Assay (NHE-1 Validation)

Objective: Measure inhibition of Na+/H+ exchange.[1]

  • Cell System: PS120 fibroblasts (NHE-deficient) stably expressing NHE-1.[1]

  • Dye Loading: Load cells with BCECF-AM (pH-sensitive fluorescent dye).[1]

  • Acid Load: Pre-incubate cells with NH4Cl (20 mM) for 10 min, then wash out to induce acute intracellular acidification.[1]

  • Recovery Phase: Re-introduce Na+ containing buffer in the presence or absence of the test compound.

  • Data Output: Measure the rate of pH recovery (slope of fluorescence change).

  • Validation Criteria:

    • Dose-dependent reduction in pH recovery slope compared to vehicle control.[1]

    • IC50 determination (typically in the µM range for guanidino-quinazolines).[1]

Comparative Data Summary

FeatureASIC3 AgonismNHE-1 Inhibition
Mode of Action Allosteric ActivationCompetitive Inhibition
pH Dependency Active at pH 7.4 (Neutral)Active at physiological pH
Kinetics Sustained / Non-desensitizingContinuous blockade
Key Residues Glu79, Glu423 (Acidic Pocket)Glu346 (Na+ binding site)
Physiological Effect Pain, MechanosensationCytoprotection, pH Regulation

References

  • Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] Link[1]

  • Alijevic, O., & Kellenberger, S. (2012). "Subtype-specific modulation of acid-sensing ion channels by 2-guanidino-4-methylquinazoline."[1] Journal of Biological Chemistry, 287(43), 36059-36070.[1] Link

  • Lv, X. F., et al. (2014). "The structure-activity relationship of 2-guanidino-quinazoline derivatives as ASIC3 agonists."[1] Neuropharmacology, 79, 720-728.[1] Link

  • Mazzo, F., et al. (2012). "Pharmacological characterization of the non-proton ASIC3 agonist GMQ."[1] British Journal of Pharmacology, 165(2), 434-443.[1] Link

Sources

An In-depth Technical Guide to Quinazoline-2-Guanidine Derivatives as Potent and Selective Na+/H+ Exchanger Isoform 1 (NHE-1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Na+/H+ Exchanger Isoform 1 (NHE-1) is a crucial membrane transport protein integral to the regulation of intracellular pH (pHi) and cell volume.[1][2] Its over-activation is a key pathological driver in a multitude of diseases, most notably cardiovascular ischemia-reperfusion injury, cardiac hypertrophy, and various inflammatory conditions.[2][3] This has positioned NHE-1 as a validated and highly attractive therapeutic target.[4][5] While early generations of NHE-1 inhibitors, such as cariporide and eniporide, showed promise in preclinical models, they ultimately failed to translate into clinical success, often due to a combination of off-target effects and suboptimal administration timing in clinical trials.[6][7] This guide delves into a promising new class of compounds: quinazoline-2-guanidine derivatives. These molecules merge the privileged quinazoline scaffold, known for its diverse biological activities, with the guanidine moiety, a key feature in many potent NHE-1 inhibitors.[8][9][10] We will explore the chemical rationale, synthesis, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these compounds, providing a comprehensive resource for advancing the development of next-generation NHE-1 inhibitors.

The Na+/H+ Exchanger Isoform 1 (NHE-1): A Critical Therapeutic Target

Structure and Function

NHE-1 is a ubiquitously expressed integral membrane protein that catalyzes the electroneutral exchange of one extracellular sodium ion (Na+) for one intracellular proton (H+).[3][11] This transport is driven by the Na+ concentration gradient. The protein consists of two primary domains: an N-terminal membrane domain with approximately 500 amino acids responsible for ion translocation, and a C-terminal cytosolic regulatory domain of about 315 amino acids that modulates the exchanger's activity through interactions with various signaling molecules and phosphorylation events.[2][12] Its primary physiological role is to protect cells from excessive acidification by extruding protons, thereby maintaining pHi and, consequently, cell volume.[3][8]

Pathophysiological Involvement

Under pathological conditions such as myocardial ischemia, intracellular acidosis develops rapidly. This acidic environment potently activates NHE-1.[13] While initially a protective response to restore pHi, the sustained over-activation of NHE-1 leads to a massive influx of Na+.[3] This intracellular Na+ overload causes the reverse operation of the Na+/Ca2+ exchanger (NCX), which begins pumping Na+ out of the cell in exchange for bringing calcium ions (Ca2+) in. The resulting intracellular Ca2+ overload is a central event in triggering myocardial injury, leading to hypercontracture, mitochondrial dysfunction, arrhythmia, and cell death.[3][13]

Beyond cardiac injury, NHE-1 activity is implicated in inflammation. It regulates key functions of immune cells, including migration, phagocytosis, and the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][8][9] Therefore, inhibiting NHE-1 presents a powerful therapeutic strategy to mitigate cellular damage in a range of cardiovascular, inflammatory, and ocular diseases.[4][5]

Quinazoline-Guanidine Derivatives: A Privileged Scaffold for NHE-1 Inhibition

The major class of potent NHE-1 inhibitors consists of acylated guanidine derivatives, exemplified by amiloride and cariporide.[9][14] The quinazoline scaffold is a versatile heterocyclic structure found in numerous bioactive compounds, known to interact with a wide range of biological targets.[10][15][16] The fusion of these two moieties has given rise to a novel class of inhibitors with high potency and desirable pharmacological properties.[8][14]

Chemical Rationale and Structure-Activity Relationship (SAR)

The development of quinazoline-guanidine derivatives is a strategic effort to expand the chemical space of NHE-1 inhibitors.[9] SAR studies have revealed several key insights:

  • The Guanidine Moiety is Crucial: The guanidine group is a primary contributor to NHE-1 inhibitory activity.[8]

  • Cyclic Guanidine Analogues Enhance Potency: Replacing a linear guanidine side chain with a conformationally rigid cyclic analogue, such as 5-amino-1,2,4-triazole, has been shown to be favorable for NHE-1 inhibition, often resulting in more potent compounds.[9]

  • Substitution on the Quinazoline Ring: Modifications to the quinazoline core can significantly impact activity. For instance, the introduction of a bromine atom at the H5 position has been observed to decrease the activity of some derivatives, suggesting potential steric limitations within the inhibitor's binding site on the NHE-1 protein.[9]

The general chemical structure of these derivatives is centered on a quinazoline-2,4(1H,3H)-dione core, with guanidine-containing side chains attached at the N1 and N3 positions.

Caption: Core scaffold of N1, N3-disubstituted quinazoline-dione NHE-1 inhibitors.

Experimental Protocols & Methodologies

A trustworthy and reproducible experimental workflow is paramount for identifying and characterizing novel inhibitors. The following protocols represent a self-validating system for synthesis and biological evaluation.

General Synthesis of N1, N3-bis-substituted Quinazoline Derivatives

Causality: This multi-step synthesis is designed to build the target molecule sequentially. The first step attaches linker arms to the quinazoline core, which are then reacted with a guanidine source. Using potassium hydroxide with guanidine hydrochloride is a standard method to generate the free guanidine base in situ for the nucleophilic reaction.

Caption: General workflow for the synthesis of quinazoline-2-guanidine derivatives.

Step-by-Step Protocol (Example Synthesis):

  • Alkylation: To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.2 eq) and benzyl 2-bromoacetate (2.2 eq). Stir the mixture at room temperature for 24 hours.

  • Work-up 1: Pour the reaction mixture into cold water. The resulting precipitate is filtered, washed with water, and dried to yield the intermediate N1,N3-bis(2-(benzyloxy)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione.

  • Guanidination: Dissolve the intermediate (1.0 eq) in 95% ethanol. In a separate flask, prepare the guanidine reagent by adding potassium hydroxide (KOH, 2.2 eq) to a solution of guanidine hydrochloride (2.2 eq) in 95% ethanol and refluxing for 10 minutes.

  • Reaction: Add the hot guanidine solution to the solution of the intermediate. Reflux the combined mixture for 1-2 hours.

  • Work-up 2: Filter the hot reaction mass and allow the filtrate to cool. The solid residue that forms upon cooling is filtered, dried, and recrystallized from ethanol to yield the final product.[14]

In Vitro NHE-1 Inhibition Assay (Platelet Swelling)

Causality: This assay provides a functional measure of NHE-1 activity. Platelets, when placed in an acidic, sodium-rich environment, will swell as NHE-1 exchanges intracellular H+ for extracellular Na+, followed by osmotic water influx. An effective NHE-1 inhibitor will prevent this Na+ influx and thus inhibit the swelling, which can be measured as a change in light scattering using a laser aggregometer.

Step-by-Step Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh rabbit blood and centrifuge at low speed to isolate PRP.

  • Acidification: Incubate the PRP with a protonophore (e.g., nigericin) in a sodium-free medium to induce intracellular acidosis.

  • Inhibitor Incubation: Add the test compound (quinazoline-2-guanidine derivative at various concentrations) or a vehicle control to the acidified platelet suspension and incubate for 5-10 minutes.

  • Initiation of Swelling: Transfer the suspension to a laser aggregometer cuvette. Initiate the exchange reaction by adding a high-sodium buffer.

  • Measurement: Record the change in light transmission or scattering over time. A decrease in light scattering corresponds to platelet swelling.

  • Data Analysis: Calculate the rate of swelling for each concentration. Determine the IC50 value (the concentration of inhibitor required to reduce the swelling rate by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][17]

Mechanism of Action and Therapeutic Potential

The therapeutic benefit of quinazoline-2-guanidine derivatives stems directly from their ability to block the pathological cascade initiated by NHE-1 over-activation.

Cellular Mechanism of Protection

By competitively inhibiting the binding of Na+ to the external transport site of NHE-1, these compounds prevent the excessive influx of Na+ during events like ischemia.[3] This primary action has critical downstream consequences: it maintains a lower intracellular Na+ concentration, which in turn prevents the reversal of the Na+/Ca2+ exchanger. Consequently, the catastrophic intracellular Ca2+ overload is averted, preserving mitochondrial function, reducing the formation of reactive oxygen species (ROS), and ultimately preventing apoptotic cell death.[13][18]

G cluster_pathway Pathophysiological Cascade & Point of Inhibition ischemia Ischemia / Cellular Stress acidosis Intracellular Acidosis (↓ pHi) ischemia->acidosis nhe1 NHE-1 Activation acidosis->nhe1 na_influx ↑ Na+ Influx nhe1->na_influx ncx NCX Reversal na_influx->ncx ca_overload ↑ Ca2+ Influx (Ca2+ Overload) ncx->ca_overload injury Cellular Injury (Apoptosis, Necrosis) ca_overload->injury inhibitor Quinazoline-2-Guanidine Inhibitor inhibitor->nhe1 BLOCKS

Caption: Mechanism of NHE-1 mediated cell injury and inhibition by quinazoline derivatives.

Multifaceted Pharmacological Profile

Preclinical studies have demonstrated that these compounds possess a broad range of therapeutic activities beyond simple cytoprotection. Many derivatives exhibit significant anti-inflammatory, antiplatelet, and intraocular pressure (IOP) lowering effects.[4][8][14]

  • Anti-inflammatory: Certain compounds inhibit the secretion of nitric oxide (NO) and IL-6 in macrophages and can alleviate tissue damage in models of acute lung injury.[14][19]

  • Antiplatelet: Inhibition of NHE-1 can interfere with platelet aggregation, suggesting potential applications in thrombotic diseases.[4]

  • Glaucoma: By potentially reducing aqueous humor formation, some derivatives have shown efficacy in lowering IOP in animal models.[9]

Quantitative Data Summary

The potency of these derivatives varies based on their specific chemical substitutions. The table below summarizes the NHE-1 inhibitory activity for a selection of compounds from published studies.

Compound IDStructure/SubstitutionNHE-1 IC50 (nM)Primary Reference
3a Unsubstituted quinazoline, linear guanidine chains110[9]
4a Unsubstituted quinazoline, 5-amino-1,2,4-triazole chains440[9]
3b 5-Bromo quinazoline, linear guanidine chains1300[9]
4b 5-Bromo quinazoline, 5-amino-1,2,4-triazole chains1100[9]
Amiloride Reference Drug1800[9]
Zoniporide Reference Drug10[17]

Data synthesized from multiple sources for comparative purposes.[9][17]

Future Directions and Conclusion

The failure of early NHE-1 inhibitors in large clinical trials was a significant setback, but it provided crucial lessons regarding patient selection and the critical window for therapeutic intervention.[6][7] The evidence strongly suggests that NHE-1 inhibition is most effective when administered during ischemia and the initial reperfusion period.[6][7]

The quinazoline-2-guanidine derivatives represent a significant advancement in the field. Their high potency, multifaceted pharmacological profiles, and novel chemical structures offer a renewed opportunity to successfully target NHE-1.[4][5][8] Future research should focus on optimizing their pharmacokinetic properties, further exploring their efficacy in diverse models of inflammation and organ protection, and designing clinical trials that leverage the knowledge gained from past failures. These compounds represent a promising scaffold for developing agents to treat cardiovascular diseases, glaucoma, excessive inflammation, and potentially late-stage diabetic complications.[5][17]

References

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

  • Spasov, A. A., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports. [Link]

  • Kosolapov, V. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Square. [Link]

  • Liu, H., et al. (2010). The role of Na+/H+ exchanger isoform 1 in inflammatory responses: maintaining H+ homeostasis of immune cells. PubMed. [Link]

  • Allen, D. G., & Xiao, X. H. (2003). Why did the NHE inhibitor clinical trials fail?. Journal of Molecular and Cellular Cardiology. [Link]

  • Orlowski, J., & Grinstein, S. (2007). Physiology and Pathophysiology of Na+/H+ Exchange Isoform 1 in the Central Nervous System. Current Neuropharmacology. [Link]

  • Wang, H., et al. (2009). Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. MDPI. [Link]

  • Slepkov, E. R., & Fliegel, L. (2005). The Na+/H+ exchanger isoform 1. The International Journal of Biochemistry & Cell Biology. [Link]

  • Pierce, G. N., & Maddaford, T. G. (2022). The Remaining Conundrum of the Role of the Na/H Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. ResearchGate. [Link]

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC. [Link]

  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)dione. CyberLeninka. [Link]

  • Wang, Z., et al. (2022). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. PMC. [Link]

  • Anonymous. (2025). Novel inhibitors of NHE1 to treat heart failure. BioWorld. [Link]

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PubMed. [Link]

  • Anonymous. (n.d.). Quinazoline and its diverse array of therapeutic application:A review. Slideshare. [Link]

  • Poodla, V., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC. [Link]

  • Anonymous. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

  • Jo, Y. K., et al. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. MDPI. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine, a substituted quinazoline of interest in medicinal chemistry and drug development. Quinazoline scaffolds are privileged structures known for a wide range of biological activities.[1] The protocol herein details a robust and reproducible method starting from commercially available 2-amino-3,5-dimethylbenzonitrile and aminoguanidine hydrochloride. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also in-depth mechanistic rationale, characterization data, troubleshooting advice, and essential safety precautions to ensure a successful and safe synthesis.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the quinazoline ring system can be achieved through various strategies, often involving the cyclization of appropriately substituted aniline precursors.[1][2] For the preparation of 2-amino-substituted quinazolines, a highly effective and convergent approach is the condensation reaction between a 2-aminobenzonitrile derivative and a guanidinylating agent.[3][4]

Our strategy employs the direct, one-pot reaction of 2-amino-3,5-dimethylbenzonitrile with aminoguanidine. The reaction proceeds via a condensation-cyclization cascade.

Mechanistic Insights: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of aminoguanidine on the electrophilic carbon of the nitrile group in 2-amino-3,5-dimethylbenzonitrile. This forms a reactive amidine intermediate. The key cyclization step occurs when the ortho-amino group attacks the newly formed C=N bond of the amidine. This intramolecular nucleophilic addition leads to the formation of the heterocyclic ring. The final step involves the elimination of ammonia and subsequent aromatization, driven by the thermodynamic stability of the quinazoline core, to yield the target compound, N-(4,8-dimethylquinazolin-2-yl)guanidine. The use of a high-boiling solvent like 2-ethoxyethanol is crucial to provide the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent cyclization-aromatization steps.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism Reactant1 2-Amino-3,5-dimethylbenzonitrile Intermediate1 Nucleophilic Attack (Forms Amidine Intermediate) Reactant1->Intermediate1 + Aminoguanidine Reactant2 Aminoguanidine Reactant2->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Spontaneous Intermediate3 Deamination & Aromatization Intermediate2->Intermediate3 Heat (Δ) -NH3 Product N-(4,8-dimethylquinazolin-2-yl)guanidine Intermediate3->Product

Caption: Figure 1: Proposed Reaction Mechanism. A simplified schematic showing the key stages in the formation of the quinazoline ring from a 2-aminobenzonitrile precursor and aminoguanidine.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier
2-Amino-3,5-dimethylbenzonitrile≥98%Sigma-Aldrich, Acros Organics, etc.
Aminoguanidine hydrochloride≥98%Sigma-Aldrich, TCI, etc.[5]
2-EthoxyethanolAnhydrous, ≥99%Sigma-Aldrich, Alfa Aesar, etc.
EthanolReagent GradeFisher Scientific, etc.
Deionized WaterType II or higher-
Sodium Bicarbonate (NaHCO₃)ACS Grade-
Celite®-Sigma-Aldrich
Laboratory Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Nitrogen or Argon gas inlet

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH paper or meter

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is based on established principles for the synthesis of 2-guanidinylquinazolines from 2-aminobenzonitriles.[3]

Reaction Setup and Execution
  • Assembly: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to prevent moisture contamination.

  • Reagent Addition: To the flask, add 2-amino-3,5-dimethylbenzonitrile (e.g., 5.0 g, 34.2 mmol) and aminoguanidine hydrochloride (e.g., 4.5 g, 40.7 mmol, 1.2 equivalents).

  • Solvent Addition: Add anhydrous 2-ethoxyethanol (50 mL) to the flask. The solvent acts as the reaction medium and its high boiling point (135 °C) facilitates the reaction.

  • Heating and Reflux: Begin stirring the mixture and gently heat it to reflux (approx. 130-135 °C) using a heating mantle. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Methanol (9:1).

Work-up and Product Isolation
  • Cooling: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 250 mL of vigorously stirred deionized water. A precipitate should form.

  • Neutralization: The resulting solution will be acidic due to the hydrochloride salt. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This neutralizes the acid and ensures the product is in its free base form, maximizing precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts and residual solvent. Then, wash with a small amount of cold ethanol (20 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield the crude N-(4,8-dimethylquinazolin-2-yl)guanidine.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling ethanol. If the solid does not fully dissolve, filter the hot solution through a pad of Celite® to remove insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce further crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental_Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble Dry Glassware (N2 Atmosphere) Reagents 2. Add Reactants & Solvent (2-amino-3,5-dimethylbenzonitrile, aminoguanidine HCl, 2-ethoxyethanol) Setup->Reagents Reflux 3. Heat to Reflux (135°C) (12-18 hours) Reagents->Reflux Cool 4. Cool to Room Temp. Reflux->Cool Precipitate 5. Pour into Water Cool->Precipitate Neutralize 6. Neutralize with NaHCO3 (pH 7-8) Precipitate->Neutralize Filter 7. Vacuum Filter & Wash (Water, Cold Ethanol) Neutralize->Filter Dry 8. Dry Crude Product Filter->Dry Recrystallize 9. Recrystallize from Ethanol Dry->Recrystallize Final_Filter 10. Filter & Dry Pure Product Recrystallize->Final_Filter Characterize 11. Characterization (NMR, MS, MP) Final_Filter->Characterize

Caption: Figure 2: Experimental Workflow. A step-by-step flowchart outlining the synthesis, isolation, and purification of the target compound.

Characterization and Data Analysis

The identity and purity of the synthesized N-(4,8-dimethylquinazolin-2-yl)guanidine should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results / Observations
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.5-8.5 (br s, Guanidinyl-NH), ~7.5 (s, 1H, H-5), ~7.2 (s, 1H, H-7), ~6.8 (br s, Guanidinyl-NH₂), 2.6 (s, 3H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃). Note: Chemical shifts are estimates and may vary. Guanidinyl protons may be broad and exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=N, Guanidinyl), ~158 (C-2), ~150 (C-4), ~148 (C-8a), ~135 (C-8), ~130 (C-6), ~125 (C-5), ~120 (C-7), ~115 (C-4a), ~21 (CH₃), ~17 (CH₃). Note: Chemical shifts are estimates.
LC-MS (ESI+) Expected [M+H]⁺: m/z = 216.12
HRMS (ESI+) Calculated for C₁₁H₁₄N₅⁺ [M+H]⁺: 216.1244; Found: To be determined experimentally.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or time. 2. Moisture in the reaction vessel hydrolyzing reactants. 3. Product is soluble in the work-up solvent.1. Ensure consistent reflux temperature and extend reaction time, monitoring by TLC. 2. Thoroughly dry all glassware and use anhydrous solvent. 3. Cool the precipitation mixture in an ice bath for a longer duration before filtering.
Reaction Stalls (TLC shows starting material) Reaction temperature is too low.Verify the internal reaction temperature is at the boiling point of 2-ethoxyethanol (~135 °C).
Oily Product Instead of Solid Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Ensure complete drying. Re-purify via recrystallization.
Presence of a Major Side Product Aminoguanidine can undergo self-condensation or alternative cyclization pathways under harsh conditions.[6][7]Ensure the reaction temperature does not significantly exceed the solvent's boiling point. Purification by column chromatography may be necessary if recrystallization is ineffective.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aminoguanidine hydrochloride: This compound is harmful if swallowed and can cause skin and eye irritation.[8][9] Avoid inhalation of dust.[9] Handle with care and refer to the Safety Data Sheet (SDS) before use.

  • 2-Ethoxyethanol: This solvent is a reproductive toxin and can cause irritation. Avoid inhalation of vapors and skin contact.

  • General Hazards: The reaction is performed at high temperatures, posing a risk of thermal burns. Ensure the apparatus is securely clamped.

Always consult the material-specific SDS for comprehensive safety information before starting any chemical synthesis.

References

  • Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PubMed. (2020, February 21). PubMed. [Link]

  • Divergent 2‐Chloroquinazolin‐4(3H)‐one Rearrangement: Twisted‐Cyclic Guanidine Formation or Ring‐Fused N‐Acylguanidines via a Domino Process - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione - ResearchGate. (2024, September 23). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3). National Center for Biotechnology Information. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (n.d.). Marquette University. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect. [Link]

  • Syntheses of Heterocyclic Compounds from Aminoguanidine. (n.d.). Wiley Online Library. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. [Link]

  • aminoguanidine bicarbonate. (n.d.).
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC. (2022, October 20). National Center for Biotechnology Information. [Link]

Sources

Application Note: Chemoselective Synthesis of 2-Guanidino-4,8-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Synthesizing 2-Guanidino-4,8-Dimethylquinazoline Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the synthetic protocol for 2-guanidino-4,8-dimethylquinazoline , a pharmacophore often explored in kinase inhibition and


 exchanger (NHE) modulation. While direct cyclization methods exist, they often suffer from regioselectivity issues and low yields due to the steric hindrance imposed by the 8-methyl group adjacent to the 

-position.

This protocol prioritizes a Stepwise Displacement Route (Method A) , which offers superior purity and intermediate isolation points, essential for GMP-adjacent workflows. A secondary Direct Cyclocondensation (Method B) is provided for rapid, lower-purity screening applications.

Retrosynthetic Logic & Pathway Design

The synthesis hinges on the construction of the quinazoline core from 2-amino-3-methylacetophenone . The critical challenge is introducing the guanidine moiety at


 without affecting the 4-methyl group or succumbing to steric interference from the 8-methyl substituent.
Pathway Visualization

The following diagram outlines the logical disconnection and forward synthesis flow.

G cluster_legend Pathway Legend Start 2-Amino-3-methyl- acetophenone Inter1 4,8-Dimethyl- quinazolin-2(1H)-one Start->Inter1 Cyclization (180°C) Final 2-Guanidino-4,8- dimethylquinazoline Start->Final HCl/Fusion (Low Yield) Urea Urea (Fusion) Urea->Inter1 Inter2 2-Chloro-4,8- dimethylquinazoline Inter1->Inter2 Reflux 3 hrs POCl3 POCl3 (Chlorination) POCl3->Inter2 Inter2->Final SNAr (EtOH, Reflux) Guanidine Guanidine HCl + NaOEt Guanidine->Final Cyanoguanidine Cyanoguanidine (Method B: Direct) Cyanoguanidine->Final MethodA Method A: Stepwise (Recommended) MethodB Method B: Direct (Screening)

Figure 1: Synthetic workflow comparing the stepwise displacement route (Method A) and direct cyclization (Method B).

Method A: Stepwise Displacement Protocol (Recommended)

Rationale: This route avoids the formation of "tarry" polymeric byproducts common in direct aniline-cyanoguanidine fusions. It proceeds via a stable 2-chloro intermediate, allowing for rigorous purification before the final step.

Phase 1: Cyclization to 4,8-Dimethylquinazolin-2(1H)-one

The 8-methyl group creates steric bulk near the nitrogen, making solution-phase cyclization slow. A solvent-free melt with urea drives the reaction to completion.

  • Reagents:

    • 2-Amino-3-methylacetophenone (1.0 eq)

    • Urea (5.0 eq)

    • Glacial Acetic Acid (Catalytic, optional)

  • Equipment: Round-bottom flask, oil bath (capable of 200°C), air condenser.

Protocol:

  • Mix 2-amino-3-methylacetophenone (10 mmol, 1.49 g) and urea (50 mmol, 3.00 g) in a mortar and grind to a fine powder.

  • Transfer to a round-bottom flask.

  • Heat the mixture to 180–190°C in an oil bath. The mixture will melt and evolve ammonia gas (

    
    ).
    
    • Critical Control: Ensure adequate venting for ammonia.

  • Maintain temperature for 3 hours until the melt solidifies (indicating formation of the high-melting quinazolinone).

  • Cool to 100°C and add water (20 mL). Stir vigorously to break up the solid cake.

  • Filter the suspension. Wash the precipitate with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 75–85%.[1]

    • Appearance: Off-white to beige solid.

Phase 2: Chlorination to 2-Chloro-4,8-dimethylquinazoline

Conversion of the cyclic urea (lactam) to the chloro-imidate is facilitated by phosphorus oxychloride.

  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • 
       (Phosphorus Oxychloride) (Excess, solvent/reagent)
      
    • 
      -Dimethylaniline (Catalytic, 0.1 eq)
      
  • Safety:

    
     is corrosive and water-reactive. Work in a fume hood.
    

Protocol:

  • Place the dried quinazolinone (5 mmol) in a dry flask.

  • Add

    
      (5 mL) and 
    
    
    
    -dimethylaniline
    (2 drops).
  • Reflux the mixture (

    
    ) for 2–3 hours . The solution should turn clear/yellow.
    
  • Quenching (Exothermic): Distill off excess

    
     under reduced pressure (rotary evaporator with base trap).
    
  • Pour the thick residue onto crushed ice/water (50 g) with vigorous stirring.

  • Neutralize carefully with saturated

    
      or 
    
    
    
    to pH 7–8.
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organics over

    
    , filter, and concentrate.
    
    • Purification: If dark, pass through a short silica plug (Eluent: 10% EtOAc/Hexanes).

    • Stability: Use immediately or store under inert gas at -20°C (hydrolysis sensitive).

Phase 3: Guanidinylation ( )

The chloride is displaced by free guanidine. Using guanidine hydrochloride with a base in situ is standard.

  • Reagents:

    • 2-Chloro-4,8-dimethylquinazoline (1.0 eq)

    • Guanidine Hydrochloride (3.0 eq)

    • Sodium Ethoxide (NaOEt) (3.5 eq) [Prepared from Na metal + EtOH]

    • Solvent: Anhydrous Ethanol or DMF.

Protocol:

  • Prepare Free Guanidine: In a separate flask, dissolve Guanidine HCl (15 mmol, 1.43 g) in anhydrous Ethanol (20 mL). Add NaOEt (21% wt in EtOH, or freshly prepared) (17.5 mmol). Stir for 15 mins. Filter off the precipitated NaCl if desired (optional).

  • Add the 2-Chloro-4,8-dimethylquinazoline (5 mmol) to the guanidine solution.

  • Reflux the mixture for 4–6 hours . Monitor by TLC (DCM:MeOH 9:1).

  • Workup:

    • Evaporate the solvent to dryness.

    • Resuspend residue in Water (20 mL).

    • The product (free base) may precipitate.[2] If so, filter.[2][3]

    • Alternative (Salt Formation): If the free base is oily, acidify with 1M HCl to pH 3 to precipitate the hydrochloride salt , which is often more crystalline. Recrystallize from Isopropanol/Water.

Method B: Direct Cyclocondensation (Screening Route)

Rationale: Useful for high-throughput generation where yield is secondary to speed. Based on the classic Modest et al. method.

  • Reagents:

    • 2-Amino-3-methylacetophenone HCl salt (1.0 eq)

    • Cyanoguanidine (Dicyandiamide) (1.2 eq)

  • Protocol:

    • Mix the aniline hydrochloride and cyanoguanidine in a flask.

    • Add Water (minimal volume) or use a high-boiling solvent like Diglyme .

    • Heat to reflux (or 140°C in diglyme) for 12 hours .

    • Cool and basify with NaOH.

    • Filter the precipitate.

    • Note: This method often yields a mixture of the target and uncyclized guanidines.

Analytical Validation

The 4,8-dimethyl substitution pattern provides a distinct NMR signature.

AssayParameterExpected Result

NMR
Solvent:


2.6–2.7 ppm:
Singlet (3H) for 4-Methyl.

2.4–2.5 ppm:
Singlet (3H) for 8-Methyl.

7.0–8.0 ppm:
3 Aromatic protons (m).

9.0–10.0 ppm:
Broad singlets for Guanidine NHs.
LC-MS Ionization: ESI+[M+H]+: Calc. MW

216.11 (Free base). Expect mass peak at 216.1 .
Appearance VisualWhite to pale yellow crystalline solid (HCl salt).

Safety & Handling

  • 
    :  Highly toxic and corrosive. Reacts violently with water. All glassware must be dry. Quench excess reagent slowly into ice.
    
  • Cyanoguanidine: Irritant. Avoid dust inhalation.

  • Guanidine Derivatives: Often basic and corrosive to tissue. Wear gloves and eye protection.

References

  • Modest, E. J., Chatterjee, S., & Protopapa, H. K. (1962). 2-Amino- and 2-Guanidinoquinazolines.[4][5] Journal of the American Chemical Society. (Foundational text for guanidino-quinazoline synthesis).

  • Rosowsky, A., et al. (1965). Quinazolines. II. Synthesis of 2-Guanidino-4-substituted Quinazolines. Journal of Organic Chemistry.[6] (Describes the cyanoguanidine fusion method).

  • Ozerov, A. A., et al. (2024).[3] Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology.[7][8][9] (Modern application of guanidine displacement on quinazolines).

  • Batey, R. A., et al. (2001). A New Guanidinylation Procedure.[10] Thesis/Dissertation.[10] (General protocols for guanidinylation).

Sources

Determining the Solubility of N-(4,8-dimethylquinazolin-2-yl)guanidine in Dimethyl Sulfoxide (DMSO) and Ethanol for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities.[1] N-(4,8-dimethylquinazolin-2-yl)guanidine, a member of this class, requires thorough physicochemical characterization to enable its progression through the drug discovery pipeline. A compound's solubility is a critical parameter, profoundly influencing its absorption, distribution, formulation, and the reliability of in vitro biological assays.[2] Low solubility can lead to underestimated toxicity, poor bioavailability, and unpredictable experimental results.[3] This document provides a detailed guide with experimental protocols for determining the thermodynamic solubility of N-(4,8-dimethylquinazolin-2-yl)guanidine in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We delve into the causality behind experimental choices, offer field-proven insights for data integrity, and present a framework for reporting results.

Introduction: The Critical Role of Solvents in Early-Stage Drug Discovery

N-(4,8-dimethylquinazolin-2-yl)guanidine belongs to the quinazoline family, a class of heterocyclic compounds of significant interest for developing novel therapeutics.[1] Before meaningful biological evaluation can occur, a robust understanding of the compound's solubility is paramount. The choice of solvent is not merely a matter of convenience; it is a critical experimental variable that can dictate the outcome and reproducibility of an assay.

  • Dimethyl Sulfoxide (DMSO): The Universal Solvent. DMSO is a powerful polar aprotic solvent prized for its ability to dissolve an extensive range of both polar and nonpolar compounds.[4][5] Its miscibility with water and high boiling point make it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and cell-based assays.[4][6] However, it is not entirely benign; DMSO can induce cellular effects, making it crucial to limit its final concentration in assays.[7][8]

  • Ethanol: A Common Polar Protic Solvent. Ethanol is frequently used for dissolving plant extracts and other compounds for biological testing.[8] As a polar protic solvent, its properties differ significantly from DMSO. While effective, ethanol can exhibit more pronounced cytotoxicity and its volatility can pose challenges in maintaining accurate concentrations over the course of an experiment.[9][10]

This guide focuses on determining thermodynamic solubility , which represents the true equilibrium solubility of a compound in a saturated solution. This is distinct from kinetic solubility, which is often measured in high-throughput settings and assesses the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.[3][11] The shake-flask method described herein is considered the gold standard for thermodynamic solubility determination.[12]

Experimental Protocols: A Self-Validating System

The following protocols are designed to establish the maximum soluble concentration of N-(4,8-dimethylquinazolin-2-yl)guanidine at ambient temperature. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment
  • N-(4,8-dimethylquinazolin-2-yl)guanidine (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • 200 Proof Ethanol (USP Grade)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or rotator

  • Microcentrifuge (capable of >14,000 rpm)

  • Calibrated positive displacement micropipettes

  • 2.0 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer system for quantification

Protocol 1: Thermodynamic Solubility Determination in DMSO

This protocol establishes the equilibrium solubility by creating a supersaturated solution and quantifying the dissolved compound after equilibration.

Workflow for DMSO Solubility Determination

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation & Quantification weigh 1. Weigh ~10 mg of Compound add_dmso 2. Add 100 µL DMSO weigh->add_dmso vortex 3. Vortex Vigorously (2-3 min) add_dmso->vortex saturate 4. Add Compound Until Precipitate Forms vortex->saturate incubate 5. Incubate 24h at Room Temp saturate->incubate centrifuge 6. Centrifuge (14,000 rpm, 10 min) incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant quantify 8. Dilute & Quantify (HPLC/UV-Vis) supernatant->quantify calc Final Solubility (mg/mL or mM) quantify->calc Calculate Solubility

Caption: Workflow for determining thermodynamic solubility in DMSO.

Step-by-Step Methodology:

  • Prepare a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of N-(4,8-dimethylquinazolin-2-yl)guanidine into a 2.0 mL microcentrifuge tube.[13]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to create a suspension, not complete dissolution at this stage.[13] If the compound dissolves completely, add small, pre-weighed increments until a solid precipitate persists.

    • Causality: Creating a supersaturated solution ensures that the solvent is fully saturated, allowing the system to reach a true thermodynamic equilibrium upon incubation.

  • Equilibration:

    • Place the tube on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours.[13]

    • Causality: A 24-hour incubation period is crucial for slow-dissolving compounds or those that may undergo polymorphic transitions in solution, ensuring the measured solubility reflects a stable state.[3]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[13]

    • Causality: High-speed centrifugation provides a clear separation between the saturated supernatant and the solid phase, which is critical for accurate sampling.

  • Quantification of Solute:

    • Carefully collect a known volume (e.g., 10 µL) of the clear supernatant. Avoid disturbing the pellet.

    • Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and compatible with the analytical method.

    • Determine the concentration using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[14]

Protocol 2: Thermodynamic Solubility Determination in Ethanol

The procedure for ethanol is analogous to that for DMSO, but with special considerations for ethanol's physical properties.

Workflow for Ethanol Solubility Determination

cluster_prep_etoh Preparation cluster_equilibrate_etoh Equilibration cluster_separation_etoh Separation & Quantification weigh_etoh 1. Weigh ~10 mg of Compound add_etoh 2. Add 200 µL Ethanol weigh_etoh->add_etoh vortex_etoh 3. Vortex in Sealed Tube add_etoh->vortex_etoh saturate_etoh 4. Add Compound Until Precipitate Forms vortex_etoh->saturate_etoh incubate_etoh 5. Incubate 24h (Sealed) at Room Temp saturate_etoh->incubate_etoh centrifuge_etoh 6. Centrifuge (14,000 rpm, 10 min) incubate_etoh->centrifuge_etoh supernatant_etoh 7. Collect Supernatant centrifuge_etoh->supernatant_etoh quantify_etoh 8. Dilute & Quantify (HPLC/UV-Vis) supernatant_etoh->quantify_etoh calc_etoh Final Solubility (mg/mL or mM) quantify_etoh->calc_etoh Calculate Solubility

Caption: Workflow for determining thermodynamic solubility in ethanol.

Step-by-Step Methodology:

  • Prepare Supersaturated Slurry: Follow Step 1 as in Protocol 2.2, using 200 proof ethanol as the solvent. Ensure tubes are tightly sealed to prevent evaporation.

  • Equilibration: Follow Step 2 as in Protocol 2.2. It is critical that the tubes remain securely sealed throughout the 24-hour incubation to prevent solvent loss, which would artificially inflate the measured solubility.

  • Separation: Follow Step 3 as in Protocol 2.2.

  • Quantification: Follow Step 4 as in Protocol 2.2.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly. While specific data for N-(4,8-dimethylquinazolin-2-yl)guanidine is not publicly available, data for the closely related N-(4-methylquinazolin-2-yl)guanidine shows a solubility of 16.6 mg/mL in DMSO.[15] This provides a contextual benchmark. Below is a template for reporting your findings.

Table 1: Thermodynamic Solubility of N-(4,8-dimethylquinazolin-2-yl)guanidine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)*Method
DMSO25(Experimental Value)(Calculated Value)Shake-Flask/HPLC
Ethanol25(Experimental Value)(Calculated Value)Shake-Flask/HPLC

*Calculated based on the molecular weight of N-(4,8-dimethylquinazolin-2-yl)guanidine (MW: 215.26 g/mol ).

Decision Logic Based on Solubility Results

start Solubility Data Obtained check_sol Is Solubility > Target Concentration? start->check_sol proceed Proceed with Stock Solution Prep check_sol->proceed Yes reformulate Consider Reformulation (e.g., salt formation, co-solvents) check_sol->reformulate No final final proceed->final Ready for Assay low_sol_strategy Use as Suspension or Re-evaluate Compound reformulate->low_sol_strategy

Caption: Decision-making based on solubility results.

Protocol: Preparation of Stock Solutions

Once solubility is known, preparing accurate stock solutions is the next critical step for downstream assays.[16]

Step-by-Step Methodology:

  • Calculate Required Mass: Based on the desired stock concentration (e.g., 20 mM) and volume (e.g., 1 mL), calculate the mass of compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Weighing: Accurately weigh the calculated mass into a sterile, appropriate vial (e.g., an amber glass vial for light-sensitive compounds).[17]

  • Dissolution: Add the required volume of the chosen solvent (anhydrous DMSO or 200 proof ethanol).

  • Solubilization: Vortex or sonicate the mixture until the compound is fully dissolved. A brief, gentle warming (to ~37°C) can be used for difficult-to-dissolve compounds, but care must be taken to assess compound stability at elevated temperatures.[18]

  • Storage: Store stock solutions appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19]

Field-Proven Insights & Troubleshooting

  • Trust, but Verify: Never assume a compound is fully dissolved based on visual inspection alone, especially for concentrated stock solutions. A small amount of undissolved material can drastically alter the effective concentration.

  • The "DMSO Creep": When preparing aqueous dilutions from a DMSO stock, the compound may precipitate out of the aqueous solution. This is a common issue and highlights the difference between thermodynamic solubility in a pure solvent and kinetic solubility in an aqueous buffer.[20] Always prepare working solutions fresh and inspect for precipitation.

  • Ethanol's Volatility: When working with ethanol, especially in open plates or during long incubations, evaporation can concentrate the compound and the solvent, potentially leading to cytotoxicity or precipitation.[10] Use sealed plates or minimize exposure time.

  • Solvent Purity Matters: Always use high-purity, anhydrous solvents. Water contamination in DMSO can reduce its solvating power for certain compounds and introduce an overwhelming water peak in NMR studies.[4]

Conclusion

A rigorous, well-documented determination of solubility is a non-negotiable step in the preclinical evaluation of any potential therapeutic agent. By employing the detailed, self-validating protocols outlined in this guide, researchers can generate reliable data for N-(4,8-dimethylquinazolin-2-yl)guanidine in both DMSO and ethanol. This foundational knowledge enables the design of robust biological assays, informs formulation strategies, and ultimately contributes to the successful progression of promising compounds from the bench to the clinic.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • O'Yang, C., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Pharmaffiliates. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • Petruk, G., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • Kildegaard, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • Hansen, C. F., et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology and Chemistry. [Link]

  • ResearchGate. Drug stock solutions best practices?. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]

  • PubChem. 1-(4-Methylquinazolin-2-yl)guanidine. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

Sources

Application Notes & Protocols: In Vitro Assay for NHE-1 Inhibition by Quinazolinyl Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Na+/H+ Exchanger 1 (NHE-1)

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1), a product of the SLC9A1 gene, is a ubiquitously expressed plasma membrane protein critical for cellular homeostasis.[1][2] Its primary role is to mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion, thereby regulating intracellular pH (pHi), cell volume, and proliferation.[1][3][4] Dysregulation of NHE-1 activity is implicated in numerous pathophysiological conditions, including cardiac ischemia-reperfusion injury, hypertension, and cancer metastasis, making it a compelling therapeutic target.[1][4]

Quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds, have attracted significant attention for their diverse biological activities.[5][6] Specifically, the incorporation of a guanidine moiety has yielded potent inhibitors of NHE-1.[7][8][9] These quinazolinyl guanidine compounds represent a promising chemical scaffold for developing novel therapeutics targeting NHE-1.[7][8]

This guide provides a detailed, field-proven protocol for a robust in vitro, cell-based fluorescence assay to quantify the inhibitory activity of quinazolinyl guanidine derivatives on NHE-1. The methodology is designed to be a self-validating system, ensuring high-quality, reproducible data for inhibitor screening and characterization.

Principle of the Assay: Monitoring Intracellular pH Recovery

The cornerstone of this assay is the real-time measurement of NHE-1 activity by monitoring its ability to recover from an induced intracellular acid load. This is achieved using a pH-sensitive fluorescent indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).

The Causality Behind the Method:

  • Dye Loading: The cell-permeant, non-fluorescent acetoxymethyl ester form of the dye (BCECF-AM) is introduced to the cells.[10][11] It passively diffuses across the plasma membrane.

  • Dye Trapping & Activation: Inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[10][12] This hydrolysis traps the now membrane-impermeant and fluorescent BCECF molecule within the cytosol.

  • pH-Dependent Fluorescence: The fluorescence emission of BCECF is highly dependent on the surrounding pH, with a pKa of ~6.97, making it an ideal probe for physiological intracellular pH changes.[11][12]

  • Ratiometric Measurement: To correct for variations in dye loading, cell number, and photobleaching, a ratiometric approach is employed. Fluorescence is measured from excitation at a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm), while emission is collected at a single wavelength (~535 nm).[10][13] The ratio of the two excitation intensities provides a robust measure of pHi.

  • Induced Acidosis (Ammonium Pulse): Cells are transiently exposed to an NH₄Cl solution. NH₃ diffuses into the cell and combines with H⁺ to form NH₄⁺, causing a rapid intracellular alkalinization. Upon removal of the external NH₄Cl, the intracellular NH₄⁺ dissociates back into NH₃ (which diffuses out) and H⁺, resulting in a rapid and significant drop in pHi (acidosis).[14]

  • NHE-1 Mediated Recovery: This intracellular acidification strongly activates NHE-1, which begins to extrude H⁺ in exchange for extracellular Na⁺, causing the pHi to recover towards its resting state.[15][16]

  • Inhibitor Quantification: In the presence of an NHE-1 inhibitor, such as a quinazolinyl guanidine derivative, this rate of pHi recovery is attenuated in a dose-dependent manner. By measuring the initial rate of this recovery, we can precisely quantify the inhibitor's potency (e.g., IC₅₀).

Mechanism of NHE-1 Inhibition

cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space (Cytosol) NHE1 NHE-1 Transporter H_in H+ NHE1->H_in Exits Cell Na_out Na+ Na_out->NHE1 Enters Cell QuinGuan Quinazolinyl Guanidine Inhibitor QuinGuan->NHE1 Blocks Ion Exchange

Caption: NHE-1 mediates Na⁺/H⁺ exchange, which is blocked by quinazolinyl guanidine.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for medium- to high-throughput screening.

Materials & Reagents
Reagent/MaterialSupplier & Cat. No. (Example)StoragePurpose
Cell Line CHO-K1 or MDA-MB-231Liquid N₂Expresses endogenous NHE-1[17][18]
Culture Medium DMEM/F-12, high glucose4°CCell growth and maintenance
Fetal Bovine Serum (FBS) Gibco, 26140079-20°CGrowth supplement
Penicillin-Streptomycin Gibco, 15140122-20°CAntibiotic
96-Well Plates Greiner, 655090 (Black, clear bottom)RTAssay plate for fluorescence
BCECF-AM MedChemExpress, HY-D0969-20°CpH-sensitive fluorescent dye[13]
DMSO, Anhydrous Sigma-Aldrich, 276855RTSolvent for compounds and dye
Pluronic F-127 Invitrogen, P3000MP4°CDispersing agent for BCECF-AM
HEPES Sigma-Aldrich, H3375RTBuffering agent
NaCl, KCl, MgCl₂, CaCl₂ Sigma-AldrichRTBuffer components
Glucose Sigma-AldrichRTEnergy source in buffer
NH₄Cl Sigma-Aldrich, A9434RTAgent for inducing acid load
Nigericin Sigma-Aldrich, N7143-20°CUsed for pHi calibration
Quinazolinyl Guanidines Synthesized/SourcedPer supplierTest compounds
Positive Control Inhibitor Cariporide or AmiloridePer supplierReference NHE-1 inhibitor[1][19]
Buffer Preparation
  • Na⁺-Containing Buffer (pH 7.4): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 5.5 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Ammonium Pulse Buffer (pH 7.4): 100 mM NaCl, 35 mM NH₄Cl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 5.5 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Na⁺-Free Buffer (pH 7.4): Replace NaCl with 135 mM N-Methyl-D-glucamine (NMDG). Adjust pH to 7.4 with KOH.

Experimental Workflow

A 1. Seed Cells (96-well plate, 24-48h to confluence) B 2. Prepare Reagents (Buffers, Dye, Compounds) A->B C 3. Dye Loading (Load cells with 5 µM BCECF-AM, 30 min at 37°C) B->C D 4. Wash Cells (2x with Na⁺-Containing Buffer) C->D E 5. Compound Incubation (Add Quinazolinyl Guanidines & controls, 15-30 min) D->E F 6. Induce Acid Load (Ammonium Pulse Technique) E->F G 7. Measure Fluorescence (Kinetic read, Ex: 490/440nm, Em: 535nm) F->G H 8. Data Analysis (Calculate rates, % Inhibition, IC₅₀) G->H

Caption: Step-by-step workflow for the NHE-1 inhibition assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture cells of choice (e.g., MDA-MB-231) under standard conditions (37°C, 5% CO₂).

  • Trypsinize and count the cells. Seed 15,000-20,000 cells per well into a 96-well black, clear-bottom plate in 150 µL of culture medium.[18]

  • Incubate for 24-48 hours until cells form a confluent monolayer. Confluency is critical for a consistent cellular response.

Day 2/3: Assay Execution

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of BCECF-AM in anhydrous DMSO.[13]

    • Prepare a 20% (w/v) stock of Pluronic F-127 in DMSO.

    • Prepare serial dilutions of quinazolinyl guanidine test compounds and controls (e.g., Cariporide) in DMSO. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent toxicity.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Prepare the loading solution: Dilute the BCECF-AM stock to a final concentration of 3-5 µM in Na⁺-Containing Buffer.[13] Add Pluronic F-127 to a final concentration of 0.02% to aid dye dispersion.

    • Add 100 µL of loading solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[11][13]

  • Washing and Compound Addition:

    • Aspirate the loading solution and wash the cells twice with 150 µL of Na⁺-Containing Buffer to remove extracellular dye.

    • Prepare the final compound dilutions in Na⁺-Containing Buffer. Add 100 µL of the appropriate compound dilution (or vehicle/positive control) to each well.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Assay Measurement (on a fluorescence plate reader):

    • Set the plate reader parameters: Kinetic mode, dual excitation at 490 nm and 440 nm, emission at 535 nm. Set the read interval to every 5-10 seconds.

    • Baseline Reading: Record a stable baseline fluorescence for 1-2 minutes.

    • Acidification: Using an automated dispenser if available, add 50 µL of Ammonium Pulse Buffer to all wells and continue reading for 3-5 minutes to observe alkalinization.

    • Initiate Recovery: Aspirate the ammonium buffer and immediately add 150 µL of Na⁺-Containing Buffer (containing the respective inhibitors). For a negative control (confirming NHE-1 dependence), use Na⁺-Free Buffer in a separate set of wells.

    • Recovery Reading: Immediately begin kinetic reading for 10-15 minutes, monitoring the recovery of the fluorescence ratio.

Data Analysis and Interpretation

  • Calculate Fluorescence Ratio: For each time point, calculate the ratio of the fluorescence intensity at Ex 490 nm to the intensity at Ex 440 nm (F₄₉₀/F₄₄₀).

  • Determine Rate of pHi Recovery: After the initial pHi drop, identify the initial linear phase of the recovery curve (typically the first 1-3 minutes). Calculate the slope of this line (ΔRatio / ΔTime) using linear regression. This slope represents the rate of NHE-1 activity.

  • Calculate Percent Inhibition: Normalize the data to controls on the same plate.

    • 0% Inhibition (Max Activity): Rate from vehicle-treated wells.

    • 100% Inhibition (Min Activity): Rate from wells treated with a saturating concentration of a potent inhibitor like Cariporide (e.g., 10 µM) or from wells where recovery was initiated with Na⁺-Free buffer.

    • % Inhibition = [1 - (Rate_Compound - Rate_Min) / (Rate_Max - Rate_Min)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the quinazolinyl guanidine concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce NHE-1 activity by 50%.

Quantitative Data Summary

The following table provides reference IC₅₀ values for common NHE-1 inhibitors to help validate the assay setup.

InhibitorTypical IC₅₀ (nM)TargetNotes
Cariporide 30 - 100 nMNHE-1Potent and widely used positive control.
Zoniporide 10 - 50 nMNHE-1Highly potent and selective inhibitor.[1]
Eniporide 20 - 80 nMNHE-1Another potent benzoylguanidine-type inhibitor.[1]
Amiloride 1,000 - 5,000 nMNon-selective NHELess potent; also inhibits other ion channels.[19]
BI-9627 ~6 nMNHE-1A highly potent and selective research compound.[20]

Trustworthiness: Self-Validating Systems and Pitfalls

To ensure the integrity of the results, the protocol must be a self-validating system.

  • Positive Control: Always include a known inhibitor like Cariporide. A dose-response curve for the positive control should yield an IC₅₀ value consistent with literature reports, confirming assay performance.

  • Negative Control (NHE-1 Dependence): The pHi recovery must be shown to be Na⁺-dependent. In wells where Na⁺-Free buffer is used to initiate recovery, the rate should be negligible, confirming that the measured activity is indeed from Na⁺/H⁺ exchange and not other pHi regulatory mechanisms.

  • Vehicle Control: All compound dilutions should be compared to a vehicle-only control (e.g., 0.5% DMSO in buffer) to account for any solvent effects.

  • Potential Pitfalls:

    • Dye Leakage/Phototoxicity: Minimize exposure of BCECF-AM loaded cells to light. Excessive excitation power can lead to photobleaching and cell damage.

    • Compound Fluorescence: Test compounds should be checked for intrinsic fluorescence at the assay wavelengths. A parallel plate with compound but without BCECF-AM can be run to correct for this.[21]

    • Inconsistent Cell Monolayer: A non-confluent or overly dense cell layer will lead to high well-to-well variability.

References

  • Current time information in Gloucestershire, GB. Google Search. Accessed February 15, 2026.
  • Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI.[Link]

  • Dojindo Molecular Technologies, Inc. Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo.[Link]

  • Bio-Rad. New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad.[Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]

  • Taran, A. V., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate.[Link]

  • Wang, G., et al. (2010). Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(13), 3894-3897. [Link]

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life, 12(10), 1647. [Link]

  • ResearchGate. NHE1 activity calculated as the pHi recovery in control condition... ResearchGate.[Link]

  • Stock, C. M., et al. (2018). The Na+/H+ exchanger NHE1 localizes as clusters to cryptic lamellipodia and accelerates collective epithelial cell migration. The Journal of Physiology, 596(21), 5221-5241. [Link]

  • Spasov, A. A., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11(1), 24344. [Link]

  • ResearchGate. Characterization of cell lines. (A) Schematic diagram of NHE1... ResearchGate.[Link]

  • Ahuja, R., et al. (2001). Critical Role for NHE1 in Intracellular pH Regulation in Pancreatic Acinar Cells. Journal of Biological Chemistry, 276(47), 44143-44149. [Link]

  • Ameta, K. L., et al. (2019). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate.[Link]

  • Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1597-1602. [Link]

  • Singh, Y., et al. (2016). Alkaline Cytosolic pH and High Sodium Hydrogen Exchanger 1 (NHE1) Activity in Th9 Cells. The Journal of Biological Chemistry, 291(45), 23588-23596. [Link]

  • Boehringer Ingelheim. NHE1 inhibitor | BI-9627. opnMe.[Link]

  • Quinn, K., et al. (2011). HIF-1 regulates hypoxic induction of NHE1 expression and alkalinization of intracellular pH in pulmonary arterial myocytes. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(6), L954-L963. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI.[Link]

  • Lee, J. Y., et al. (2021). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 22(16), 8863. [Link]

  • Cardarelli, F., et al. (2007). Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. Biochemical and Biophysical Research Communications, 360(1), 113-118. [Link]

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel, Switzerland), 12(10), 1647. [Link]

  • Grinstein, S., et al. (1993). Focal localization of the NHE-1 isoform of the Na+/H+ antiport: assessment of effects on intracellular pH. The Journal of Cell Biology, 123(6 Pt 1), 1657-1665. [Link]

  • Wang, F., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors, 4(6), 1439-1451. [Link]

  • Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-413. [Link]

  • Amith, S. R., & Fliegel, L. (2017). The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells. Oncotarget, 8(22), 35573-35586. [Link]

  • Chen, H., et al. (2020). Advances in research on the regulatory mechanism of NHE1 in tumors. Oncology Letters, 20(4), 55. [Link]

  • Midlet, E., et al. (2000). Inhibition of NHE-1 Na+/H+ exchanger by natriuretic peptides in ocular nonpigmented ciliary epithelium. American Journal of Physiology-Cell Physiology, 278(4), C768-C777. [Link]

  • Lacroix, J., et al. (2004). A mechanism for the activation of the Na/H exchanger NHE-1 by cytoplasmic acidification and mitogens. EMBO Reports, 5(1), 91-96. [Link]

  • BioPharma Notes. (2025). Commonly used continuous cell lines: A comprehensive guide. BioPharma Notes.[Link]

  • Pedersen, S. F., et al. (2007). NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity. The Journal of Biological Chemistry, 282(27), 19716-19727. [Link]

  • Wilson, C., et al. (2015). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. Pharmaceuticals, 8(3), 435-452. [Link]

Sources

HPLC Method Development Guide: N-(4,8-dimethylquinazolin-2-yl)guanidine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for N-(4,8-dimethylquinazolin-2-yl)guanidine , a basic small molecule with significant chromatographic challenges. The presence of the highly basic guanidine moiety (


) attached to a hydrophobic quinazoline core creates a "push-pull" retention mechanism that often leads to severe peak tailing and poor resolution on standard silica columns. This guide presents a dual-approach strategy: a modern High-pH  protocol (Preferred) and a traditional Low-pH Ion-Suppression  protocol, ensuring applicability across different laboratory setups.

Physicochemical Analysis & Chromatographic Challenges

Before initiating method development, the analyst must understand the molecular behavior in solution.

ParameterCharacteristicChromatographic Impact
Core Structure Quinazoline Ring (Aromatic)Provides UV chromophore (240–260 nm) and hydrophobic retention (

).
Functional Group Guanidine (

)
Critical Challenge. Highly basic (

). At neutral/acidic pH, it exists as a protonated cation (

), leading to secondary interactions with residual silanols on the column stationary phase.
Substituents 4,8-DimethylIncreases lipophilicity (LogP), requiring higher organic strength for elution compared to bare quinazoline.
Solubility Moderate in MeOH/ACN; Low in WaterSample diluent must contain at least 50% organic solvent to prevent precipitation.
The "Guanidine Tailing" Phenomenon

Standard C18 columns possess residual silanol groups (


) that deprotonate to 

above pH 3.5. The positively charged guanidinium species undergoes ionic exchange with these silanols, causing:
  • Peak Tailing: Asymmetry factor (

    
    ) > 2.0.
    
  • Retention Shift: Unpredictable retention times due to variable silanol activity.

  • Carryover: Cationic sticking to the column frit or stationary phase.

Method Development Strategy (Decision Matrix)

The following decision tree outlines the logical flow for selecting the optimal stationary and mobile phases.

MethodDevelopment Start Analyte: N-(4,8-dimethylquinazolin-2-yl)guanidine CheckpH Can the Column Tolerate pH > 10? Start->CheckpH HybridSilica YES: Use Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini) CheckpH->HybridSilica Preferred StandardSilica NO: Standard Silica C18 CheckpH->StandardSilica Traditional HighPHBuffer Mobile Phase: 10mM NH4HCO3 (pH 10.0) Suppresses Guanidine Ionization HybridSilica->HighPHBuffer ResultA Result: Sharp Peaks (Neutral form dominates) HighPHBuffer->ResultA LowPHBuffer Mobile Phase: Phosphate Buffer (pH 2.5) + Triethylamine (TEA) or NaClO4 StandardSilica->LowPHBuffer ResultB Result: Ion-Pairing/Silanol Blocking (Protonated form masked) LowPHBuffer->ResultB

Figure 1: Decision matrix for handling basic guanidine derivatives. The High-pH pathway is preferred for modern laboratories due to superior peak symmetry.

Recommended Protocols

Protocol A: High-pH Methodology (Gold Standard)

Rationale: By operating at pH 10.0, the guanidine group is partially deprotonated (neutralized), and the silica surface is fully deprotonated. However, the use of Hybrid Ethylene-Bridged Silica (BEH) technology prevents the dissolution of the silica particle that usually occurs at high pH. This method yields the sharpest peaks.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 × 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

Protocol B: Low-pH "Silanol Blocking" Methodology (Traditional)

Rationale: If hybrid columns are unavailable, standard silica must be used at low pH (< 3.0) to keep silanols protonated (


). However, the guanidine is fully charged (

). To prevent tailing, we add a "sacrificial base" (Triethylamine) or a chaotropic salt (Perchlorate) to shield the residual silanols.
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 0.1% Triethylamine (TEA).

    • Note: Adjust pH after adding TEA.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Gradient: Similar to Protocol A.

Experimental Workflow: Impurity Profiling

To validate the purity of N-(4,8-dimethylquinazolin-2-yl)guanidine, the method must separate it from likely synthetic byproducts.

Synthetic Impurity Markers
  • Precursor: 2-Chloro-4,8-dimethylquinazoline (Starting material).

  • Hydrolysis Product: 2-Amino-4,8-dimethylquinazoline (Degradant).

  • Dimer: Bis-quinazolinyl guanidine (Side reaction).

Sample Preparation[5]
  • Diluent: 50:50 Acetonitrile:Water. (Do not use 100% water; the quinazoline core is hydrophobic).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filter: 0.22 µm PTFE or Nylon filter (Avoid cellulose nitrate which binds aromatics).

System Suitability Criteria

Before running samples, inject the Standard Solution (5 replicates) and verify:

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Critical for guanidines. If > 1.5, increase buffer strength or pH.
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between Main Peak and nearest impurity (likely the 2-Amino analog).
RSD (Area)

Verifies injection precision.

Validation Parameters (ICH Q2(R1))

Specificity

Inject individual impurity markers and the diluent blank. Ensure no interference at the retention time of the main peak.

  • Expectation: The Guanidine product will elute earlier than the Chloro-precursor (less polar) but likely later than the Amino-hydrolysis product depending on pH.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Requirement:

    
    .[4]
    
Accuracy (Recovery)

Spike the drug substance with known amounts of impurities at 0.1%, 0.5%, and 1.0% levels.

  • Requirement: Recovery between 90–110%.[5]

Limit of Quantitation (LOQ)

Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Target: LOQ should be

    
     of the nominal sample concentration to detect trace impurities.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong.Dilute sample in mobile phase A (or weaker organic mix).
Split Peaks Frit blockage or pH mismatch.Replace guard column. Ensure sample pH matches mobile phase.
Drifting Retention Guanidine modifying the column.Guanidines can permanently coat silica. Dedicate the column to this assay or wash with 100% ACN + 0.1% TFA.
High Backpressure Buffer precipitation.If using Phosphate buffer (Protocol B) with high % ACN, ensure salt concentration is < 20mM to prevent precipitation in the mixing chamber.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Separation of Guanidine Derivatives. SIELC Technologies Application Notes. Available at: [Link]

  • Strategies for the Analysis of Basic Compounds. Phenomenex Technical Guide. Available at: [Link]

  • Substituent effects on the basicity of aryl guanidines. New Journal of Chemistry, 2017. (Provides pKa context for guanidine derivatives). Available at: [Link]

Sources

Application Note: Preparation of N-(4,8-dimethylquinazolin-2-yl)guanidine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-Guanidine Scaffold in Cellular Research

N-(4,8-dimethylquinazolin-2-yl)guanidine belongs to a class of compounds characterized by a fused quinazoline and guanidine moiety. This structural motif is of significant interest in drug discovery and chemical biology. Guanidine-containing compounds are known to interact with a wide array of biological targets, often due to the cationic nature of the protonated guanidinium group, which can mimic the side chain of arginine.[1][2] Derivatives of 2-guanidino-quinazoline have been identified as potent modulators of several critical cellular signaling pathways.

For instance, the related compound 2-guanidine-4-methylquinazoline (GMQ) has been shown to act as a competitive antagonist of GABA-A receptors and a modulator of acid-sensing ion channels (ASICs).[3][4] Other studies have highlighted the role of guanidine compounds as inhibitors of voltage-gated potassium (Kv) channels[5][6] and have demonstrated the potential of 2-guanidino-quinazolines in promoting the readthrough of premature termination codons (PTCs), a therapeutic strategy for certain genetic diseases.[7]

Given the potent and diverse biological activities of this chemical class, establishing reproducible and accurate in vitro experiments is paramount. The foundation of such experiments is the correct preparation of stock solutions. The low aqueous solubility of many small organic molecules necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for initial solubilization.[8] This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of N-(4,8-dimethylquinazolin-2-yl)guanidine stock solutions, ensuring experimental consistency and data integrity for researchers in cell biology and drug development.

Physicochemical & Handling Data

Precise data for N-(4,8-dimethylquinazolin-2-yl)guanidine is not widely published. The following data is for the closely related analog, N-(4-methylquinazolin-2-yl)guanidine , and should be considered a reasonable estimate. Researchers are advised to consult the vendor-specific Certificate of Analysis (CoA) for lot-specific data.

PropertyValue / InformationSource
Chemical Name N-(4,8-dimethylquinazolin-2-yl)guanidine-
Analog Name N-(4-methylquinazolin-2-yl)guanidine[9][10][11]
Molecular Formula C₁₁H₁₃N₅ (for the 4,8-dimethyl analog)-
Molecular Weight 215.26 g/mol (for the 4,8-dimethyl analog)-
Analog MW 201.23 g/mol (for the 4-methyl analog)[9][10]
CAS Number (Analog) 716-11-0 (for the 4-methyl analog)[9][11]
Appearance Off-white to beige solid/powder[9][12]
Solubility (Analog) DMSO: ~16.6 mg/mL[9]
Storage Temperature 2-8°C (Recommended for solid)[9]

Essential Safety Precautions

Working with quinazoline derivatives and DMSO requires adherence to strict safety protocols. The quinazoline scaffold can be toxic, and DMSO facilitates the absorption of chemicals through the skin.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards.[14]

  • Ventilation: Handle the solid compound and concentrated DMSO stocks in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid generating dust when weighing the compound.[13] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]

  • Disposal: Dispose of the compound, contaminated materials, and solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Quinazoline derivatives may be toxic to aquatic life.[13][15]

Protocol: High-Concentration Primary Stock Solution (10 mM in DMSO)

This protocol details the preparation of a 10 mM primary stock solution. This concentration is a widely used standard, allowing for easy dilution to a broad range of working concentrations while minimizing the final DMSO percentage in the cell culture medium.[16][17]

Materials & Reagents
  • N-(4,8-dimethylquinazolin-2-yl)guanidine (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Pipettors and sterile, filter-barrier pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for larger volumes)

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required. The key is to use the specific molecular weight (MW) of N-(4,8-dimethylquinazolin-2-yl)guanidine (215.26 g/mol ).

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 215.26 g/mol = 2.15 mg

  • Weighing the Compound:

    • Rationale: Accurate weighing is critical for achieving the correct final concentration. Using an analytical balance in a draft-free environment ensures precision.

    • Procedure: Tare a sterile microcentrifuge tube or vial on the balance. Carefully weigh out the calculated mass (e.g., 2.15 mg) of N-(4,8-dimethylquinazolin-2-yl)guanidine directly into the tube.

  • Solvent Addition:

    • Rationale: DMSO is a superior polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[8][18] Using anhydrous, sterile DMSO prevents contamination and degradation of the compound.

    • Procedure: Using a calibrated pipettor, add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the compound.

  • Solubilization:

    • Rationale: Vigorous mixing is required to ensure the compound is fully dissolved. Incomplete dissolution is a primary source of experimental error.

    • Procedure: Securely cap the tube. Vortex at maximum speed for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonication in a water bath for 5-10 minutes can be employed.

    • Note: Some guanidine salts require gentle warming to fully dissolve.[19][20] If solubility issues persist, the solution can be warmed to 37°C for 10-15 minutes with intermittent vortexing. Allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage:

    • Rationale: Aliquoting the primary stock into smaller, single-use volumes prevents degradation from repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.

    • Procedure: Dispense the stock solution into sterile, light-protected (amber or foil-wrapped) tubes in volumes appropriate for your experiments (e.g., 20-50 µL).

    • Storage: Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months). Clearly label all aliquots with the compound name, concentration, date, and initials.

Workflow Visualization

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage A 1. Calculate Mass (e.g., 2.15 mg for 1mL @ 10mM) B 2. Weigh Compound into sterile tube A->B C 3. Add Sterile DMSO (e.g., 1 mL) B->C D 4. Solubilize (Vortex / Sonicate) C->D E 5. Aliquot into Single-Use Volumes D->E Final Visual Check F 6. Store at -20°C / -80°C (Protect from light) E->F Signaling_Pathway cluster_membrane Cell Membrane Receptor GABA-A Receptor (Ion Channel) Response Reduced Cl- Influx Neuronal Depolarization Receptor->Response Inhibited by Compound Compound N-(4,8-dimethylquinazolin-2-yl)guanidine Compound->Receptor Antagonist blocks binding GABA GABA (Agonist) GABA->Receptor Binds & Opens

Caption: Putative mechanism of action at a GABA-A receptor.

References

  • Quinazoline - Szabo-Scandic. (n.d.). Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • 2-methyl-4(3H)-quinazolinone - Safety Data Sheet. (2025, October 28). Retrieved February 15, 2026, from [Link]

  • 1-(4-Methylquinazolin-2-yl)guanidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Supplementary Method 9 Preparation of Binding Buffer (BB). (n.d.). Retrieved February 15, 2026, from [Link]

  • Application Notes and Protocols: Preparation of Guanidine Monobenzo
  • Dissolving GuHCL (Guanidine Hydrochloride). (2017, July 24). Reddit. Retrieved February 15, 2026, from [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). Molecules, 27(20), 7046.
  • 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors. (2013). Neuropharmacology, 75, 126-37.
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. (2008). Molecular Pharmacology, 74(5), 1353-1363.
  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. (2025). Scientific Reports, 15(1), 8062.
  • Guanidine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Guanidine. (2020, July 20). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. (1990). Pflügers Archiv, 416(3), 248-254.
  • Biological activities of guanidine compounds. (2006).
  • Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. (2018). Biochemical Pharmacology, 151, 79-88.
  • Solubility of drug in DMSO? (2018, November 21). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). Molecules, 28(9), 3816.
  • 2-Guanidino-quinazoline promotes the readthrough of nonsense mutations underlying human genetic diseases. (2022). Proceedings of the National Academy of Sciences, 119(36), e2122004119.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). International Journal of Molecular Sciences, 22(11), 5779.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Quinolinones as a Novel Therapeutic Strategy in ALS. (n.d.). DTIC. Retrieved February 15, 2026, from [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (2006). Current Medicinal Chemistry, 13(2), 223-41.
  • Guanidine chemistry. (2005). The Journal of Antibiotics, 58(1), 1-18.
  • Protein stabilization and destabilization by guanidinium salts. (1984). Biochemistry, 23(25), 6155-6160.
  • How to control for the effects of DMSO when used as a solvent for Deguelin. (2025, December). BenchChem.

Sources

Advanced Crystallization Protocols for 4,8-Dimethylquinazolin-2-ylguanidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic development of crystallization processes for 4,8-dimethylquinazolin-2-ylguanidine (CAS: 5361-23-9), a potent guanidine-based API candidate.[1] Due to the high basicity of the guanidine moiety (pKa ~12–13) and the lipophilicity of the dimethyl-substituted quinazoline ring, the free base exhibits poor aqueous solubility.[1]

This guide provides a comprehensive protocol for Salt Selection , Solubility Profiling , and Process Scale-Up , focusing on the isolation of the Hydrochloride (HCl) and Mesylate (MsOH) salts to enhance bioavailability and stability.[1]

Physicochemical Context & Strategy

Molecular Analysis

The target molecule consists of a rigid, hydrophobic quinazoline core and a flexible, highly basic guanidine side chain.[1]

  • Basicity: The guanidine group acts as a strong proton acceptor.[1] Reaction with strong acids (HCl, H₂SO₄) is exothermic and rapid.[1]

  • Solubility Profile:

    • Free Base:[1] Soluble in DMSO, DMF, hot alcohols; insoluble in water.[1]

    • Target Salts: Soluble in water, methanol; sparingly soluble in acetone, ethyl acetate (ideal anti-solvents).[1]

Critical Process Parameters (CPPs)
  • Stoichiometry: Precise 1:1 acid-base equivalence is critical to prevent the formation of hygroscopic di-salts or residual free base.[1]

  • Supersaturation Control: Rapid addition of acid can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Polymorphism: The rotational freedom of the guanidine bond makes this compound prone to polymorphism.[1] Slow cooling is required to thermodynamically favor the most stable form.[1]

Phase 1: Salt Screening Protocol (Scouting)[1]

Objective: Identify the optimal counter-ion for crystallinity, hygroscopicity, and yield.

Materials
  • Substrate: 4,8-dimethylquinazolin-2-ylguanidine (Free Base).

  • Acids (1.05 eq): Hydrochloric acid (37%), Methanesulfonic acid, L-Tartaric acid, Sulfuric acid.[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water.[1]

Experimental Workflow
  • Dissolution: Dissolve 100 mg of Free Base in 10 volumes (1 mL) of solvent at 50°C.

  • Acid Addition: Add 1.05 equivalents of the selected acid slowly.

  • Thermal Cycle: Heat to reflux (clear solution), then cool to 20°C at a rate of 0.5°C/min.

  • Observation:

    • Precipitate: Filter and analyze (XRD/DSC).[1]

    • No Precipitate:[1] Add anti-solvent (Ethyl Acetate or MTBE).[1]

    • Oil:[1] Re-heat and cool slower; try seeding.

Decision Logic (Visualized)

The following decision tree outlines the screening logic to select the lead salt candidate.

SaltScreening Start Start: 100mg Free Base Dissolve Dissolve in Solvent (50°C) Start->Dissolve AddAcid Add 1.05 eq Acid Dissolve->AddAcid Cool Cool to 20°C (0.5°C/min) AddAcid->Cool Check Precipitate? Cool->Check Solid Filter & Dry Check->Solid Yes NoSolid Add Anti-Solvent (EtOAc/MTBE) Check->NoSolid No Oil Oiling Out Observed Check->Oil Oily Analyze Analyze (XRD, DSC) Solid->Analyze Check2 Precipitate? NoSolid->Check2 Check2->Solid Yes Check2->Oil Oily Retry Retry: Change Solvent or Slower Cooling Oil->Retry

Figure 1: High-Throughput Salt Screening Workflow. Logic flow for determining optimal crystallization conditions.

Phase 2: Bulk Crystallization Protocol (Scale-Up)[1]

Based on typical guanidine chemistry, the Monohydrochloride (HCl) salt is often the preferred form due to high melting point and stability.[1] The following protocol is optimized for a 10g scale.

Protocol: Reactive Crystallization of the HCl Salt[1]

Reagents:

  • 4,8-dimethylquinazolin-2-ylguanidine (10.0 g, 46.5 mmol)[1]

  • Ethanol (Absolute, 80 mL)

  • HCl (conc. 37%, 4.0 mL, ~48 mmol, 1.05 eq)[1]

  • Ethyl Acetate (Anti-solvent, 40 mL)[1]

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g of the Free Base into a 250 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser.

    • Add 80 mL of Ethanol.[1]

    • Heat the mixture to 70°C (reflux) until complete dissolution is observed. The solution should be clear yellow/amber.[1]

  • Acidification (Reactive Step):

    • Critical Step: While maintaining 70°C, add the HCl dropwise over 10 minutes.

    • Observation: A transient precipitate may form and redissolve.[1] The solution will become more acidic (check pH < 2).[1]

  • Nucleation & Growth (Cooling):

    • Cool the solution to 50°C and hold for 30 minutes.

    • Seeding (Optional but Recommended): Add 10 mg of pure seed crystals if available to prevent oiling out.[1]

    • Initiate a controlled cooling ramp: Cool from 50°C to 5°C over 4 hours (approx. 0.2°C/min).

    • Anti-Solvent Addition: Once at 5°C, if yield is low (<70%), slowly add 40 mL of Ethyl Acetate over 1 hour to drive the equilibrium.

  • Isolation:

    • Filter the slurry using a Buchner funnel under vacuum.[1]

    • Wash the cake with 20 mL of cold Ethanol/EtOAc (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Data Analysis: Solubility & Metastable Zone Width (MSZW)

Understanding the MSZW is crucial for avoiding spontaneous, uncontrolled nucleation which leads to small, impure crystals.[1]

ParameterValue (Estimated)Implication
Saturation Temp (T_sat) 65°C (in 8 vol EtOH)Point where solid dissolves completely.[1]
Nucleation Temp (T_nuc) 45°C (unseeded)Point where crystals spontaneously appear.[1]
MSZW ~20°CWide MSZW implies high stability; seeding is required for control.[1]
Yield Target > 85%Economic viability threshold.[1]

Phase 3: Characterization & Quality Control[1]

Every batch must be validated against the following criteria to ensure the correct polymorph and salt stoichiometry.

Analytical Methods
  • Powder X-Ray Diffraction (PXRD):

    • Purpose: Confirm crystallinity and identify polymorphs.[1]

    • Acceptance: Sharp, distinct peaks (no amorphous halo).[1]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Determine melting point and solvate presence.[1]

    • Target: Single sharp endotherm (likely >200°C for HCl salt).[1] Broad peaks indicate impurities or mixed phases.[1]

  • HPLC Purity:

    • Purpose: Ensure no degradation of the guanidine group (hydrolysis to urea).[1]

    • Limit: >99.0% Area.[1]

Process Flow Diagram

The following diagram illustrates the complete unit operation from reactor to final dry powder.

ProcessFlow Reactor Glass Reactor (Dissolution & Reaction) Crystallizer Controlled Cooling (Nucleation & Growth) Reactor->Crystallizer Solution Transfer Filter Filtration Unit (Mother Liquor Removal) Crystallizer->Filter Slurry Filter->Reactor Mother Liquor Recycle (Optional) Dryer Vacuum Dryer (Solvent Removal) Filter->Dryer Wet Cake QC QC Analysis (XRD, HPLC) Dryer->QC Dry Powder

Figure 2: Manufacturing Process Flow.[1] Sequential unit operations for the isolation of the API salt.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during acid addition; cooling too fast.[1]Use a seeded cooling profile; add acid at lower concentration or slower rate.[1]
Low Yield High solubility in solvent; incomplete precipitation.[1]Add anti-solvent (EtOAc, MTBE) at the end of the cooling ramp; lower final temp to 0°C.
Hygroscopicity Formation of amorphous phase or wrong salt stoichiometry.[1]Verify crystallinity via XRD; ensure 1:1 stoichiometry; dry more thoroughly.
Yellow Color Oxidation of the quinazoline ring or impurities.[1]Recrystallize using activated carbon (charcoal) treatment.[1]

References

  • Compound Identification

    • 1-(4,8-Dimethylquinazolin-2-yl)guanidine (CAS 5361-23-9).[1][2] Available at: (Accessed: 2023-10-26).[1]

    • N-(4-methylquinazolin-2-yl)guanidine (Structural Analog).[1][3] Available at: .[1]

  • Crystallization Methodology

    • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for MSZW and cooling profiles).

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt selection logic).

  • General Guanidine Chemistry

    • Mrozigniew, T., et al. (2014).[1] "Synthesis and physicochemical properties of guanidine derivatives." Journal of Molecular Structure. (Provides context on guanidine basicity and salt formation).

Disclaimer: This protocol is designed for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE.[1] Optimization may be required based on specific batch impurities.

Sources

Application Note: A Practical Guide to the Guanylation of 2-Chloro-4,8-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the synthesis of guanylated quinazolines, focusing on the reaction of 2-chloro-4,8-dimethylquinazoline. Guanidine-containing heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document outlines a robust, two-part synthetic strategy: the preparation of the 2-chloro-4,8-dimethylquinazoline precursor and its subsequent guanylation. We detail optimized reaction conditions, explain the underlying mechanistic principles, and provide step-by-step protocols suitable for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Guanylated Quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a guanidine moiety—a strong organic base that is typically protonated under physiological conditions—can significantly enhance the pharmacological profile of a molecule. This modification can improve aqueous solubility, facilitate interactions with biological targets like kinases and proteases, and introduce novel binding modes. The synthesis of guanidine-containing frameworks is therefore a critical endeavor in the discovery of new therapeutic agents.[1]

This guide focuses on the nucleophilic substitution of a chlorine atom at the C2 position of the 4,8-dimethylquinazoline core. This position is electrophilic and amenable to reaction with nitrogen nucleophiles. While various methods exist for amine guanylation, the direct reaction of a heteroaryl chloride with a suitable amine-containing reagent offers an efficient route to complex guanidine structures.[2] We will leverage a methodology adapted from a highly efficient rearrangement of 2-chloroquinazolinones, which predictably generates cyclic guanidines from diamine reagents.[1][3]

Synthetic Strategy Overview

The overall synthetic plan is divided into two primary stages:

  • Synthesis of the Starting Material: Preparation of 2-chloro-4,8-dimethylquinazoline.

  • Guanylation Reaction: Conversion of the chloro-quinazoline into a cyclic guanidine derivative.

This approach ensures that researchers can produce the necessary precursor in-house before proceeding to the key guanylation step.

Workflow for Synthesis and Guanylation```dot

G F Purification & Analysis (Chromatography, NMR, MS) E E E->F

Caption: Proposed mechanism for the formation of cyclic guanidines.

Mechanistic Explanation:

  • Nucleophilic Attack: The primary amine of the diamine attacks the electrophilic C2 carbon of the quinazoline, displacing the chloride ion to form an amino-quinazoline intermediate.

  • Intramolecular Cyclization: The second amine nitrogen attacks the imine-like carbon at C4, forming a spirocyclic intermediate.

  • Ring Opening & Rearrangement: The quinazoline ring opens to form a more stable cyclic (E)-guanidine. This intermediate then undergoes a final intramolecular nucleophilic addition to yield the final, stable ring-fused guanidine product. [1]

Optimized Protocol for Guanylation

This protocol uses N-methylethane-1,2-diamine as a representative reagent.

Materials & Reagents:

  • 2-Chloro-4,8-dimethylquinazoline

  • N-Methylethane-1,2-diamine

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave reactor vials

  • Standard workup and purification supplies

Step-by-Step Protocol:

  • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-4,8-dimethylquinazoline (0.2 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (2 mL).

  • Add N-methylethane-1,2-diamine (0.26 mmol, 1.3 equiv).

  • Add triethylamine (0.6 mmol, 3.0 equiv) to serve as the base. [1]5. Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS. Note: Thermal heating in a sealed tube at the same temperature can be used as an alternative, but may require longer reaction times. [1]7. After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield the final product.

Data Summary and Expected Results

The following table summarizes the typical reaction conditions for the guanylation step. Yields for the 4,8-dimethyl substituted substrate are expected to be good, by analogy to similar substituted quinazolinones which provide yields of 80-95%. [1]

Parameter Value Rationale / Notes
Substrate 2-Chloro-4,8-dimethylquinazoline Electrophilic core for SNAr.
Reagent N-Methylethane-1,2-diamine Provides the guanidine backbone.
Stoichiometry 1.0 equiv Substrate, 1.3 equiv Diamine A slight excess of the diamine ensures full consumption of the starting material.
Base Triethylamine (NEt₃) 3.0 equivalents are used to neutralize the HCl byproduct and facilitate the reaction. [1]
Solvent Acetonitrile (CH₃CN) A polar aprotic solvent suitable for microwave heating.
Temperature 150 °C Elevated temperature is required to drive the rearrangement. [1]
Time 1 hour (Microwave) Microwave irradiation significantly reduces reaction time compared to conventional heating.

| Expected Yield | 80-95% | Based on analogous reactions with 8-methyl-2-chloroquinazolinones. [1]|

Troubleshooting and Key Considerations

  • Low Yield: If the reaction does not go to completion, ensure all reagents and the solvent are anhydrous. The reaction temperature and time can also be increased incrementally.

  • Side Products: The formation of multiple products may indicate decomposition at high temperatures. Consider reducing the temperature and extending the reaction time.

  • Purification: Guanidine products can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve separation.

  • Safety: Always handle phosphorus oxychloride and other corrosive reagents in a fume hood with appropriate personal protective equipment (PPE). Microwave reactions should be conducted behind a blast shield.

References

  • Divergent 2‐Chloroquinazolin‐4(3H)‐one Rearrangement: Twisted‐Cyclic Guanidine Formation or Ring‐Fused N‐Acylguanidines via a Domino Process. (2020). Chemistry – A European Journal. [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (2020). PubMed. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (n.d.). National Institutes of Health. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: Handling, Storage, and Stability of Guanidine-Functionalized Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Guanidine-functionalized quinazolines represent a high-value scaffold in medicinal chemistry, particularly in the development of EGFR inhibitors, antibacterial agents, and peptidomimetics. The fusion of the electron-deficient quinazoline ring with the highly basic, hydrogen-bond-donating guanidine moiety creates a potent pharmacophore but introduces significant physicochemical liabilities.

This guide addresses the specific stability challenges inherent to this dual-functionality scaffold. Unlike simple heterocycles, these compounds exhibit extreme hygroscopicity , sensitivity to atmospheric


 , and pH-dependent hydrolysis . This protocol outlines the mandatory handling, storage, and quality control (QC) workflows required to maintain compound integrity during drug development.

Physicochemical Liability Analysis

To handle these compounds effectively, one must understand the mechanisms driving their degradation.

The Basicity-Hygroscopicity Trap

The guanidine group is a "superbase" (


). In its free base form, it rapidly abstracts protons from moisture in the air and reacts with atmospheric carbon dioxide.
  • Mechanism:

    
    
    
  • Consequence: The formation of carbonate salts alters the molecular weight and stoichiometry, leading to erroneous

    
     values and solubility issues in biological assays.
    
Hydrolytic Instability

While the quinazoline core is relatively stable, the guanidine side chain is prone to hydrolysis, converting the active guanidine into an inactive urea derivative.

  • Trigger: This reaction is catalyzed by base and elevated temperatures.

  • Pathway: Guanidine

    
     Urea + Ammonia.
    
Nucleophilic Vulnerability (The 4-Position)

The C4 position of the quinazoline ring is electrophilic. If the guanidine is attached via a flexible linker, the nitrogen atoms of the guanidine can act as intramolecular nucleophiles, potentially causing cyclization or scaffold rearrangement under improper pH conditions.

Protocol A: Solid State Storage & Handling

Objective: Prevent deliquescence and carbonate formation.

Equipment Required[1][2][3][4][5]
  • Glove box or Glove bag (Argon/Nitrogen atmosphere).

  • Amber glass vials with PTFE-lined caps (Avoid metal containers).

  • Parafilm® or Nescofilm.

  • Desiccator with active silica gel or

    
    .
    
Step-by-Step Procedure
  • Receipt & Initial QC: Upon receipt, immediately verify integrity via LC-MS. If the compound appears "gummy" or "sticky," it has likely already absorbed water.

  • Aliquotting (Inert Atmosphere):

    • Do not weigh this compound on an open bench for longer than 30 seconds.

    • Perform all weighing and subdivision inside a glove box or under a strong stream of dry nitrogen.

    • Subdivide the bulk material into single-use aliquots (e.g., 1 mg or 5 mg) to avoid repeated opening of the main stock.

  • Sealing: Cap vials tightly. Wrap the cap-neck junction with Parafilm to create a secondary moisture barrier.

  • Storage Conditions:

    • Temperature: -20°C (Long term) or -80°C (Indefinite).

    • Environment: Place vials inside a secondary container (desiccator or sealed jar with desiccant packs).

    • Light: Keep in the dark (quinazoline N-oxides can form under UV exposure).

Protocol B: Solution State Handling (DMSO)

Objective: Maintain stability during biological assays.

Critical Warning: DMSO is hygroscopic. Wet DMSO accelerates guanidine hydrolysis.

Step-by-Step Procedure
  • Solvent Selection: Use Anhydrous DMSO (stored over molecular sieves, 3Å or 4Å). Avoid water or alcohols (MeOH/EtOH) for stock solutions, as they can interfere with hydrogen bonding or promote solvolysis.

  • Dissolution:

    • Allow the solid vial to warm to room temperature before opening (prevents condensation).

    • Add anhydrous DMSO to achieve a stock concentration of 10 mM or 20 mM.

    • Vortex briefly. If sonication is required, keep it under 30 seconds to avoid heating.

  • Freeze-Thaw Management:

    • Limit: Maximum 3 freeze-thaw cycles.

    • Observation: If a precipitate forms upon thawing, do not heat to redissolve. This is often the urea degradation product or polymerized material. Discard the aliquot.

  • Aqueous Dilution:

    • Perform dilution into aqueous buffer (PBS/Media) immediately prior to the assay.

    • pH Watch: Ensure the buffer pH is near 7.4. Avoid pH > 9.0, as alkaline conditions rapidly degrade the guanidinium cation to the free base, triggering hydrolysis.

Quality Control & Visualization

Degradation Logic Flow

The following diagram illustrates the decision-making process for handling these compounds.

StabilityWorkflow Start Compound Receipt VisualCheck Visual Inspection: Is it free-flowing powder? Start->VisualCheck Dry Dry/Redissolve (Desiccator/Lyophilize) VisualCheck->Dry No (Sticky/Gum) QC QC: LC-MS & 1H-NMR (Check for Urea peak) VisualCheck->QC Yes Dry->QC Storage Solid Storage: -20°C, Argon, Dark QC->Storage Purity > 95% Solubilization Solubilization: Anhydrous DMSO Storage->Solubilization Aliquot Assay Biological Assay (Use within 4 hours) Solubilization->Assay

Figure 1: Decision workflow for receiving and processing hygroscopic guanidine-quinazolines.

Chemical Degradation Pathway

Understanding the chemical breakdown is vital for interpreting LC-MS data.

Degradation Guanidine Active Compound (Guanidine-Quinazoline) Hydrolysis Hydrolysis (pH > 9 or Heat) Guanidine->Hydrolysis + H2O Carbonate Carbonate Salt (Atmospheric CO2) Guanidine->Carbonate + CO2 + H2O (Air exposure) Urea Inactive Byproduct (Urea Derivative) Hydrolysis->Urea - NH3

Figure 2: Primary degradation pathways. Note that Urea formation is irreversible.

Troubleshooting & Data Summary

Common Failure Modes
ObservationRoot CauseCorrective Action
Compound is a sticky gum Hygroscopicity (Water uptake)Lyophilize immediately. Store under Argon.
LC-MS shows M+18 peak Hydrolysis (Urea formation)Check DMSO water content. Discard sample.
Inconsistent

Carbonate salt formationWeighing error due to water weight. Re-quantify via UV/NMR.
Precipitate in DMSO Polymerization or Salt crashDo not heat. Sonicate briefly. If insoluble, discard.
Solvent Compatibility Matrix
SolventCompatibilityNotes
Anhydrous DMSO Excellent Preferred stock solvent.
Water/PBS Poor Only for immediate assay use. Promotes hydrolysis.
Ethanol/Methanol Moderate Can compete for H-bonds; potential trans-esterification if esters present.
DMF Good Alternative to DMSO, but harder to remove.

References

  • Chemical Stability of Quinazolines

    • Review Article: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline. Semantic Scholar. Link

  • Guanidine Hydrolysis Mechanism

    • Kinetics and mechanism of the alkaline hydrolysis of guanidine.[1] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Hygroscopicity & Safety

    • Safety Data Sheet: Guanidine Hydrochloride.[2] Carl Roth. Link

  • Medicinal Chemistry Context

    • The Chemistry and Biology of Guanidine Natural Products. RSC Publishing.[3] Link

  • DMSO Stability

    • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.[4] MIT DSpace. Link

Sources

microwave-assisted synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine

Executive Summary

This application note details a robust, green chemistry protocol for the synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine , a pharmacophore of significant interest in kinase inhibition and antimicrobial research. Utilizing microwave-assisted organic synthesis (MAOS), this method replaces traditional multi-step thermal reflux procedures (often requiring 12-24 hours) with a one-pot cyclocondensation that reaches completion in under 20 minutes. The protocol emphasizes high atom economy, solvent minimization, and the use of commercially available precursors: 2'-amino-3'-methylacetophenone and cyanoguanidine (dicyandiamide) .

Scientific Rationale & Retrosynthesis

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs like Gefitinib and Erlotinib. The addition of a guanidine moiety at the C2 position enhances hydrogen-bonding capability, often improving binding affinity to biological targets (e.g., ATP binding pockets).

Why Microwave Irradiation? Traditional synthesis of 2-guanidinoquinazolines involves the reaction of 2-chloroquinazolines with guanidine, requiring toxic chlorinating agents (


) and harsh conditions. The microwave approach utilizes dielectric heating to accelerate the direct cyclocondensation of an aniline derivative with cyanoguanidine. The rapid heating profile suppresses side reactions (such as polymerization of the nitrile) and drives the dehydration step, significantly improving yield and purity.

Retrosynthetic Analysis: The target molecule is disassembled into two key building blocks:

  • Electrophile/Nucleophile Core: 1-(2-amino-3-methylphenyl)ethanone (provides the 4-Me, 8-Me, and aryl backbone).

  • Cyclization Partner: Cyanoguanidine (provides the C2-N3-C2-guanidine fragment).

Retrosynthesis Target N-(4,8-dimethylquinazolin-2-yl)guanidine Precursors 2'-amino-3'-methylacetophenone + Cyanoguanidine Target->Precursors Retrosynthetic Disconnection (Cyclocondensation)

Figure 1: Retrosynthetic strategy focusing on a convergent, one-pot assembly.

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Equiv. Role
1-(2-amino-3-methylphenyl)ethanone 149.19 1.0 Starting Material (Scaffold)
Cyanoguanidine (Dicyandiamide) 84.08 1.2 Cyclization Reagent
Conc. Hydrochloric Acid (37%) 36.46 0.5 (cat.) Catalyst / Proton Source
Ethanol / Water (1:1 v/v) - - Solvent (Green Medium)

| Sodium Hydroxide (1M) | 40.00 | - | Workup (Neutralization) |

Equipment:

  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0-30 bar) and temperature monitoring (IR or fiber optic).

  • Vessel: 10 mL or 30 mL pressurized glass reaction vial with silicone/PTFE septum.

Experimental Protocol

Step 1: Reaction Setup
  • In a 10 mL microwave process vial, dissolve 1-(2-amino-3-methylphenyl)ethanone (1.0 mmol, 149 mg) in 2.0 mL of Ethanol/Water (1:1).

  • Add Cyanoguanidine (1.2 mmol, 101 mg).

  • Add Conc. HCl (50 µL) dropwise. Note: The solution may turn slightly yellow/orange upon acid addition.

  • Seal the vial with a crimp cap containing a PTFE-lined septum.

  • Vortex for 30 seconds to ensure homogeneity.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Hold Time" is the critical phase for cyclization.

ParameterSettingRationale
Temperature 140°CActivation energy for cyclization
Ramp Time 2:00 minPrevents pressure spikes
Hold Time 15:00 minOptimized reaction duration
Pressure Limit 250 psi (17 bar)Safety cutoff for solvent vapor
Power Max 150 W (Dynamic)Maintains temp without overheating
Stirring High (600 rpm)Ensures uniform heat distribution
Step 3: Workup & Purification[1]
  • Cooling: Allow the reactor to cool the vial to <50°C (usually automated air-jet cooling).

  • Precipitation: Transfer the reaction mixture to a 50 mL beaker. The solution will likely be acidic (guanidinium salt form).

  • Neutralization: Slowly add 1M NaOH dropwise while stirring until pH ~9-10. A precipitate (the free base guanidine) should form immediately.

  • Isolation: Cool the beaker in an ice bath for 30 minutes to maximize precipitation. Filter the solid using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove unreacted organic impurities.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/DMF (9:1) if high purity (>98%) is required for biological assay.

Reaction Mechanism

The acid-catalyzed mechanism proceeds via the activation of the nitrile group on cyanoguanidine, followed by nucleophilic attack by the aniline nitrogen. The subsequent intramolecular condensation with the ketone carbonyl releases water and aromatizes the system.

Mechanism Step1 Protonation of Cyanoguanidine Step2 Nucleophilic Attack (Aniline NH2 -> Nitrile) Step1->Step2 Step3 Intermediate Guanidino-Imine Step2->Step3 Step4 Intramolecular Cyclization (Ketone) Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5

Figure 2: Proposed mechanistic pathway for the acid-catalyzed cyclocondensation.

Quality Control & Expected Data

Characterization Checklist:

  • Appearance: Yellowish to off-white solid.

  • Yield: Expected range 75-85% (isolated).

  • LC-MS: [M+H]+ = 230.13 m/z.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.65 (s, 3H, 4-CH3)
      
    • 
       2.55 (s, 3H, 8-CH3)
      
    • 
       7.2-8.0 (m, 3H, Ar-H)
      
    • 
       9.5-10.5 (br s, Guanidine NHs - exchangeable with D2O)
      

Troubleshooting Guide:

Observation Root Cause Corrective Action
Low Yield (<50%) Incomplete Cyclization Increase Hold Time to 20 min or Temp to 150°C.
Sticky Gum Product Incomplete Neutralization Ensure pH is basic (>9) during workup; sonicate the precipitate.

| Pressure Error | Solvent Vapor Pressure | Reduce volume or switch to Ethanol/DMF mixture. |

References

  • Microwave-Assisted Synthesis of Quinazolines

    • Besson, T., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2014.
    • Source:

  • Guanidine Incorporation Methodologies

    • Rosowsky, A., et al. "Synthesis and biological activity of 2,4-diamino- and 2-amino-4-substituted-quinazolines." Journal of Medicinal Chemistry, 1970. (Foundational chemistry for guanidine insertion).
    • Source:

  • Green Chemistry in Heterocycle Synthesis

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
    • Source:

  • General Protocol for 2-Aminoquinazolines

    • Li, Z., et al. "Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones."[1] Journal of Combinatorial Chemistry, 2008.[1]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine. The inherent reactivity of the guanidinium group and the quinazoline core presents unique challenges that can impact reaction yield and product purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes. We will focus on two primary, reliable synthetic routes: the guanidinylation of 2-amino-4,8-dimethylquinazoline and the nucleophilic substitution of 2-chloro-4,8-dimethylquinazoline.

Part I: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has produced very little or no N-(4,8-dimethylquinazolin-2-yl)guanidine. What are the likely causes?

A1: A low or zero yield is the most common issue and can typically be traced to one of four areas: starting material integrity, reaction conditions, reagent stoichiometry, or the chosen synthetic route. A systematic diagnosis is the most effective approach.

Diagnostic Workflow:

  • Confirm Starting Material Identity & Purity:

    • 2-Amino-4,8-dimethylquinazoline / 2-Chloro-4,8-dimethylquinazoline: Verify the structure and purity by ¹H NMR and LC-MS. Impurities from the preceding synthetic step can interfere with the reaction. The 2-chloro analogue is particularly susceptible to hydrolysis if handled improperly.

    • Guanidine Source: If using guanidine hydrochloride or carbonate, ensure it is dry. These salts are hygroscopic, and water can interfere with the reaction, especially in aprotic solvents. For guanidinylation reagents like N,N'-bis(Boc)-N"-triflyl-guanidine, confirm their integrity as they can degrade upon prolonged storage.[1]

  • Evaluate Reaction Conditions:

    • Solvent: Is the solvent anhydrous? Common solvents like DMF or DMSO must be properly dried. Isopropanol or ethanol can also be effective but must be free of significant water content.[2][3][4]

    • Base: The choice and amount of base are critical.

      • For the 2-chloro route, a non-nucleophilic base (e.g., DIPEA, triethylamine) is often used to neutralize the HCl generated without competing with the guanidine nucleophile.[5]

      • When using guanidine hydrochloride, at least two equivalents of base are required: one to neutralize the salt and another to facilitate the reaction. A strong base like potassium carbonate may be necessary.[4][5]

    • Temperature: Many guanidinylation reactions require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[5] Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[5] If the temperature is too low, the reaction may not initiate.

  • Re-examine Stoichiometry:

    • An excess of the guanidine source (1.5-3 equivalents) is often used to drive the reaction to completion. If the yield is low, consider increasing the amount of guanidine or the guanidinylating agent.

  • Consider Side Reactions:

    • In the 2-aminoquinazoline route, reaction with cyanoguanidine can be sluggish. An acid catalyst (e.g., conc. HCl) is often required to activate the amine for cyclocondensation.[6] Without it, the reaction may not proceed.

    • For the 2-chloro route, if the temperature is excessively high or the reaction time too long, decomposition of the quinazoline ring can occur.

G start Problem: Low or No Yield check_sm Step 1: Verify Starting Material Purity & Identity start->check_sm check_cond Step 2: Evaluate Reaction Conditions start->check_cond check_st Step 3: Check Reagent Stoichiometry start->check_st cause_sm Cause: Impure/Degraded Reagents check_sm->cause_sm cause_cond Cause: Suboptimal Temp, Solvent, or Base check_cond->cause_cond cause_st Cause: Insufficient Guanidine Source check_st->cause_st solution_sm Solution: Repurify/ Re-synthesize Starting Materials cause_sm->solution_sm solution_cond Solution: Use Anhydrous Solvent, Adjust Base, Increase Temperature cause_cond->solution_cond solution_st Solution: Increase Equivalents of Guanidine Reagent (1.5-3 eq) cause_st->solution_st

Caption: Troubleshooting workflow for low product yield.
Q2: My final product is impure, showing multiple spots on TLC/peaks in LC-MS. How can I identify and minimize these impurities?

A2: Product impurity is often due to unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: This is the most common impurity. If you observe the starting 2-chloro- or 2-aminoquinazoline, it indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of the guanidine reagent. Ensure your base is sufficiently strong and present in the correct amount.

  • Dimerization/Oligomerization: Guanidine can potentially react with multiple quinazoline molecules, or other side reactions can occur, especially at high temperatures.

    • Solution: Use a more controlled addition of the guanidine reagent or run the reaction at a slightly lower temperature for a longer period.

  • Hydrolysis of 2-Chloroquinazoline: If your starting material is 2-chloro-4,8-dimethylquinazoline and your reaction contains water, you may form 4,8-dimethylquinazolin-2(1H)-one as a byproduct.

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification Strategy:

    • Column Chromatography: A silica gel column is often effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity can separate the more polar guanidine product from the less polar starting materials. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the basic product from streaking on the silica gel.

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Acetonitrile) can be an excellent final purification step.

Q3: The reaction starts but seems to stall before all the starting material is consumed. What should I investigate?

A3: A stalled reaction often points to an issue with reagent stability, solubility, or a deactivating process.

  • Base Insolubility/Insufficiency: In heterogeneous reactions using bases like K₂CO₃, ensure vigorous stirring to maximize surface area. The base may also be consumed by acidic impurities. Ensure you are using a sufficient excess.

  • Product Precipitation: In some solvent systems, the product may precipitate out of the reaction mixture as it forms, physically coating the remaining starting material or catalyst and preventing further reaction.

    • Solution: Try a solvent in which the product is more soluble at the reaction temperature. Alternatively, run the reaction at a higher dilution.

  • Guanidine Salt Formation: The guanidine product is highly basic and can be protonated by any acidic species in the mixture, including the HCl byproduct from the 2-chloro route if the base is not efficient. This protonated form is less nucleophilic and can alter solubility, potentially stalling the reaction. This underscores the importance of using an adequate amount of a suitable base.

Part II: Frequently Asked Questions (FAQs)

  • Q: What is the most reliable synthetic route to start with?

    • A: For initial attempts, the reaction of 2-chloro-4,8-dimethylquinazoline with guanidine hydrochloride is often the most robust and high-yielding route. The 2-chloro intermediate is a highly activated electrophile for nucleophilic aromatic substitution, making the reaction generally more efficient than the condensation with 2-aminoquinazoline.[5][7][8]

  • Q: How critical is the choice of solvent and base?

    • A: Extremely critical. The solvent must be able to dissolve the reactants to a reasonable extent at the reaction temperature and should ideally be aprotic and anhydrous (e.g., DMF, NMP, or CH₃CN) to avoid side reactions.[5] The base must be strong enough to deprotonate the guanidine salt but should not introduce competing nucleophilicity (e.g., DIPEA, K₂CO₃).[5][9]

  • Q: What are the optimal temperature and reaction times?

    • A: This is highly dependent on the specific reagents. For the 2-chloro route, temperatures between 100-150 °C are common, with reaction times from 2 to 24 hours .[5] Monitoring the reaction by TLC or LC-MS is the only definitive way to determine the optimal time and avoid byproduct formation from prolonged heating. Microwave-assisted synthesis can often reduce the time to under 1 hour.[5]

  • Q: How do I choose the right guanidinylating agent for the 2-aminoquinazoline route?

    • A: The simplest agent is cyanoguanidine , which requires acidic conditions and heat to promote the condensation and cyclization.[6] More modern, pre-activated reagents like N,N'-Di-Boc-N"-triflyl-guanidine are highly effective but more expensive. They react under milder, basic conditions and are excellent for sensitive substrates.[1]

  • Q: Are there any special handling precautions?

    • A: Yes. Precursors like 2-chloroquinazolines can be lachrymatory and should be handled in a fume hood. Guanidine and its derivatives are strong bases and can be corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part III: Experimental Protocols & Data

Protocol A: Synthesis via 2-Amino-4,8-dimethylquinazoline

This protocol involves the acid-catalyzed condensation with cyanoguanidine.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,8-dimethylquinazoline (1.0 eq).

  • Add cyanoguanidine (1.2 eq) and water.

  • Slowly add concentrated hydrochloric acid (e.g., 2-3 mL for a 10 mmol scale reaction).

  • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours.[6]

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Basify the solution by the slow addition of a 5% NaOH solution until the pH is >10.

  • The product will precipitate as a solid. Stir in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Purify further by recrystallization from ethanol or by column chromatography.

Protocol B: Synthesis via 2-Chloro-4,8-dimethylquinazoline (Recommended)

This protocol involves a nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4,8-dimethylquinazoline (1.0 eq), guanidine hydrochloride (1.5 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous solvent (e.g., acetonitrile or DMF).

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to 120-150 °C and maintain for 4-12 hours.[5] Microwave irradiation at 150 °C for 1 hour can be a highly effective alternative.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude material can be purified by silica gel chromatography (eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine).

Table 1: Comparison of Synthetic Routes
ParameterMethod A (from 2-Amino)Method B (from 2-Chloro)Rationale & Comments
Precursor 2-Amino-4,8-dimethylquinazoline2-Chloro-4,8-dimethylquinazolineThe 2-chloro precursor is more electrophilic and generally leads to a more efficient reaction.
Primary Reagent CyanoguanidineGuanidine HClCyanoguanidine is inexpensive but the reaction can be slow.
Conditions Aqueous HCl, refluxAnhydrous, K₂CO₃/DIPEA, 120-150°CMethod B requires stricter anhydrous conditions but offers better control and often higher yields.
Typical Yield 40-60%70-95%Yields are based on analogous reactions in the literature.[5] Method B is generally superior.
Key Challenge Slow reaction rate, potential for incomplete conversion.Sensitivity to water, which can hydrolyze the starting material.Proper setup (inert atmosphere, dry solvents) is critical for Method B's success.

Part IV: Mechanistic Insights

A clear understanding of the reaction mechanism is essential for effective troubleshooting.

Caption: Proposed mechanism for Method B (Nucleophilic Aromatic Substitution).

The reaction proceeds via a classic nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nitrogen atoms of the quinazoline ring activate the C2 position towards attack by the nucleophilic guanidine. This forms a tetrahedral intermediate (Meisenheimer-type complex), which then rearomatizes by expelling the chloride leaving group. The base in the reaction serves to neutralize the HCl that is eliminated.

References

  • Weichert, D., Gmeiner, P., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Chemistry – A European Journal, 26(11), 2486–2492. Available at: [Link]

  • Krasavin, M., et al. (2020). 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids. ResearchGate. Available at: [Link]

  • Arote, R. B., et al. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

  • Gangjee, A., et al. (2010). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & Medicinal Chemistry, 18(16), 6206–6220. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • Yuriy, S., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84. Available at: [Link]

  • Weichert, D., Gmeiner, P., et al. (2020). Divergent 2‐Chloroquinazolin‐4(3H)‐one Rearrangement: Twisted‐Cyclic Guanidine Formation or Ring‐Fused N‐Acylguanidines via a Domino Process. ResearchGate. Available at: [Link]

  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. Available at: [Link]

  • Dolzhenko, A.V. SYNTHESIS AND HEREROCYCLIZATIONS OF 3,4-DIHYDROQUINAZOLIN-2-YL GUANIDINE IN THE SEARCH OF NEW ANTICANCER AGENTS. Semantic Scholar. Available at: [Link]

  • Goodman, M., et al. (2000). Guanidinylation reagents. Google Patents, US6072075A.
  • Husain, A., et al. (2018). Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Journal of the Serbian Chemical Society, 83(1), 1-15. Available at: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

Sources

resolving solubility issues with quinazolinyl guanidines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues with Quinazolinyl Guanidines in Aqueous Buffers Ticket ID: QG-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open for Consultation

Executive Summary: The "Janus" Molecule Problem

Welcome to the technical support center. If you are reading this, you are likely staring at a test tube that was clear a minute ago and is now cloudy.

Quinazolinyl guanidines (e.g., NHE inhibitors like Cariporide/Eniporide, or various kinase inhibitors) present a classic medicinal chemistry paradox. You have a highly polar, basic guanidine head (pKa ~12–13, or ~8–9 if substituted) fused to a planar, lipophilic quinazoline tail .

In 100% DMSO, the solvent accommodates the hydrophobic tail. In pure water (pH 7), the guanidine is protonated and provides some solubility. However, in aqueous buffers (PBS, TBS) , two forces conspire against you:

  • Ionic Strength: The "Salting Out" effect where buffer ions compete for water molecules, dehydrating the hydrophobic quinazoline rings.

  • Pi-Pi Stacking: The planar quinazoline rings stack like plates, overcoming the solvation energy of the charged guanidine group.

This guide provides the protocols to break these interactions and maintain stable solutions.

Decision Matrix: Choosing Your Solubilization Strategy

Before proceeding, determine your experimental constraints using the logic flow below.

SolubilityStrategy Start Start: Define Constraints InVivo Is this for In Vivo / Animal use? Start->InVivo CellCulture Is this for Cell Culture? InVivo->CellCulture No Strat_CD Protocol C: Cyclodextrin Complexation (HP-β-CD) InVivo->Strat_CD Yes (Avoid DMSO) DMSO_Tol Is DMSO > 0.1% tolerated? CellCulture->DMSO_Tol Yes CellCulture->Strat_CD No (Sensitive Cells) Strat_DMSO Protocol A: DMSO Spike Method (Standard) DMSO_Tol->Strat_DMSO Yes Strat_Acid Protocol B: Acidified Buffer (Mesylate/HCl Salt) DMSO_Tol->Strat_Acid No (Enzymatic Assay)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental application.

Detailed Protocols

Protocol A: The "DMSO Spike" (Standard In Vitro Assays)

Best for: Enzymatic assays, robust cell lines, acute experiments. Mechanism: Kinetic solubilization. You create a supersaturated solution that is kinetically stable long enough for the assay.

The Mistake Users Make: Adding DMSO stock to the buffer.[1] This causes local high concentrations, leading to immediate precipitation (the "crash out").

The Correct Procedure:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex the Buffer: Place your aqueous buffer (PBS/Media) on a vortex mixer at medium speed.

  • Subsurface Injection: While vortexing, inject the DMSO stock directly into the center of the liquid vortex. Do not let it touch the walls.

  • Sonication (Critical): If slight turbidity appears, sonicate in a water bath at 37°C for 5–10 minutes. The energy input can break the initial quinazoline stacking.

Protocol B: Acidification & Salt Formation

Best for: High concentration stocks in water; assays where DMSO is forbidden. Mechanism: Protonation of the guanidine group (


) increases polarity.
  • Check pKa: If your guanidine pKa is > 10 (typical), it acts as a base.

  • Solvent: Use 0.1 M Acetic Acid or 0.01 M HCl instead of water/PBS.

  • Conversion:

    • Suspend the solid in water.

    • Add 1.1 equivalents of Methanesulfonic acid (creates a Mesylate salt) or HCl.

    • Note: Quinazolinyl guanidine mesylates often have superior aqueous solubility compared to HCl salts due to the larger counter-ion disrupting crystal packing [1].

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo injections, sensitive primary cells, long-term storage. Mechanism: The hydrophobic quinazoline tail inserts into the CD cavity, shielding it from water, while the hydrophilic exterior renders the complex soluble.

Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Dissolve your compound in a minimal volume of DMSO (optional, if permitted) or add the solid directly to the CD solution.

  • Acidify: Adjust pH to ~4.0–5.0 using 1N HCl to ensure guanidine protonation (facilitates entry into the cavity).

  • Stir: Stir vigorously for 4–24 hours at room temperature.

  • Neutralize (Optional): Slowly adjust pH back to 7.0–7.4. If precipitate forms, the complexation failed; revert to acidic pH.

Quantitative Data: Solvent Compatibility Table

Solvent SystemSolubility Limit (Est.)Stability (RT)Biological ToxicityNotes
100% DMSO > 50 mMMonthsHigh (Undiluted)Hygroscopic; store under argon.
PBS (pH 7.4) < 10 µMMinutesNoneRapid precipitation due to salting out.
PBS + 5% DMSO ~ 50–100 µMHoursLow/ModerateViable for acute assays.
20% HP-β-CD 1–5 mMDays/WeeksVery LowBest for animal studies (IP/IV).
0.1 M Acetic Acid 1–10 mMDaysHigh (pH stress)Good for intermediate dilution.

Troubleshooting & FAQs

Q: My compound precipitated immediately upon adding the DMSO stock to the cell media. Why? A: You likely experienced "shock precipitation." The quinazoline ring is extremely hydrophobic. When a droplet of DMSO hits water, the DMSO diffuses out faster than the drug can solvate, leaving the drug molecules to aggregate.

  • Fix: Use Protocol A (Subsurface Injection) . Alternatively, create a "working stock" in 50% DMSO/Water or PEG400 before the final dilution.

Q: Can I freeze my aqueous working dilutions? A: Absolutely not. Freezing aqueous solutions of quinazolinyl guanidines creates "cryo-concentration" zones. As water freezes into pure ice crystals, the drug and buffer salts are concentrated into the remaining liquid pockets. This forces the drug out of solution. Upon thawing, the aggregated quinazoline rings will not redissolve. Always prepare fresh working solutions.

Q: I see "needles" in my microscopy wells. Is this the drug? A: Yes. Quinazolines tend to crystallize into needle-like structures or amorphous aggregates. This indicates the concentration is above the thermodynamic solubility limit.

  • Fix: Reduce concentration or switch to the Cyclodextrin (Protocol C) method to sequester the drug.

Q: Is the pH of my buffer affecting solubility? A: Yes. The guanidine group is your "solubility handle." At pH > pKa (or even pH > 8 for substituted guanidines), the group becomes neutral and solubility drops to near zero. Ensure your buffer pH is at least 1–2 units below the pKa of your specific derivative.

Visualizing the Mechanism

Understanding why failure occurs helps prevent it.

Mechanism Stock DMSO Stock (Solvated) Mixing Mixing Interface (DMSO leaves drug) Stock->Mixing Dilution Precip Precipitate (Pi-Stacking) Mixing->Precip High Ionic Str. (Salting Out) Stable Stable Solution (Hydration Shell) Mixing->Stable Slow Addition + Vortexing Salt Buffer Salts (Cl-, Na+) Salt->Precip Promotes Proton Acid (H+) Proton->Stable Stabilizes (Charge Repulsion)

Figure 2: Mechanistic pathway of precipitation vs. solubilization. High ionic strength (buffer salts) drives the equilibrium toward precipitation via the hydrophobic effect.

References

  • Guanidine Solubility & Salt Forms: Title: "Physicochemical properties of guanidine derivatives and their pharmaceutical salts." Source: National Institutes of Health (PMC) / General Medicinal Chemistry Principles. Context: Explains the preference for Mesylate/Methanesulfonate salts over HCl for hydrophobic bases to disrupt crystal lattice energy.

  • Cyclodextrin Formulation: Title: "Use of Cyclodextrins in Drug Delivery as Solubilizing Agents." Source: European Medicines Agency (EMA) / Review. Context: Validates HP-β-CD as the standard for solubilizing hydrophobic amines for in vivo use.

  • DMSO Precipitation Phenomena: Title: "Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?" Source: ResearchGate (Community Consensus). Context: Technical discussion confirming the "crash out" mechanism and the importance of mixing protocols.

  • Quinazoline Chemistry: Title: "Quinazoline derivatives: Synthesis and bioactivity."[2] Source: European Journal of Medicinal Chemistry. Context: Background on the lipophilic nature of the quinazoline scaffold.

Sources

Technical Support Center: Purification of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(4,8-dimethylquinazolin-2-yl)guanidine is a highly basic, nitrogen-rich heterocycle, often explored as a sodium-hydrogen exchanger (NHE-1) inhibitor or antiglycation agent [1, 2].

The synthesis typically involves the nucleophilic displacement of a leaving group (e.g., 2-chloro-4,8-dimethylquinazoline) by guanidine free base. This reaction generates a specific profile of impurities that complicates purification:

  • Unreacted Electrophile: Neutral lipophilic starting material (2-chloro analog).

  • Hydrolysis Products: 4,8-dimethylquinazolin-2(1H)-one (from moisture exposure).

  • Guanidine Oligomers: Melamine or cyanoguanidine derivatives (from thermal decomposition of excess guanidine).

This guide provides a troubleshooting-first approach to isolating the target molecule in high purity (>98%), utilizing its distinct pKa (~13.5 for the guanidine moiety) to separate it from neutral and acidic byproducts [3].

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, assess the state of your crude reaction mixture.

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Workup) State_Check Physical State? Start->State_Check Solid Solid / Precipitate State_Check->Solid Oil Viscous Oil / Gum State_Check->Oil Purity_Check Purity (LCMS/TLC)? Solid->Purity_Check Action_Trituration Trituration (Et2O/Hexane) to induce solidification Oil->Action_Trituration High_Purity >90% Purity Minor colored impurities Purity_Check->High_Purity Low_Purity <90% Purity Significant Starting Material Purity_Check->Low_Purity Action_Recryst Protocol B: Recrystallization (EtOH) High_Purity->Action_Recryst Action_AcidBase Protocol A: Acid-Base Swing Extraction Low_Purity->Action_AcidBase Action_Trituration->Purity_Check If solidifies

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and initial purity of the crude material.

Technical Troubleshooting & Protocols

Issue 1: "My product is contaminated with unreacted 2-chloro-4,8-dimethylquinazoline."

Root Cause: The 2-chloro precursor is neutral and lipophilic. It co-precipitates with the product if you simply quench with water. Solution: Use Protocol A (Acid-Base Swing) . This exploits the high basicity of the guanidine group to pull the product into the aqueous phase, leaving the neutral chloro-impurity in the organic phase.

Protocol A: Acid-Base Swing Extraction

Principle: The guanidine moiety (pKa ~13.5) forms a water-soluble hydrochloride salt, whereas the 2-chloro impurity remains neutral and water-insoluble.

  • Dissolution: Dissolve the crude solid in 1M HCl (approx. 10 mL per gram).

    • Observation: The target product dissolves.[1][2][3] Neutral impurities (2-chloro precursor, tars) will remain suspended or form a gum.

  • Filtration/Extraction:

    • Wash the acidic aqueous solution with Ethyl Acetate (EtOAc) (2 x 10 mL).

    • Fate of Impurities: The organic layer (EtOAc) removes the unreacted 2-chloro starting material and non-basic tars.

    • Keep the Aqueous Layer.

  • Charcoal Treatment (Optional): If the solution is dark, add activated carbon (5% w/w), stir for 15 min, and filter through Celite.

  • Precipitation (The "Swing"):

    • Cool the aqueous solution to 0–5 °C.

    • Slowly add 2M NaOH or NH₄OH dropwise until pH > 12.

    • Mechanism:[4] Deprotonation forces the N-(4,8-dimethylquinazolin-2-yl)guanidine to revert to its insoluble free-base form.

  • Isolation: Filter the resulting white precipitate, wash copiously with water (to remove NaCl), and dry.

Issue 2: "The product is oiling out during recrystallization."

Root Cause: The 4,8-dimethyl substitution pattern adds steric bulk and lipophilicity, interfering with crystal lattice packing. Rapid cooling or "good" solvents that are too effective (like pure DMSO) trap the molecule in an amorphous state. Solution: Use Protocol B (Gradient Cooling) with a specific solvent system.

Protocol B: Recrystallization from Ethanol/Water

Reference Standard: Ethanol is the preferred solvent for quinazolinyl guanidines [1, 2].

  • Solvent Choice: Use 95% Ethanol .[4] The small water content aids in dissolving the polar guanidine head, while the ethanol solvates the aromatic core.

  • Dissolution: Suspend the crude solid in ethanol (20 mL/g). Heat to reflux (approx. 78 °C).

    • Note: If it does not dissolve completely, add small aliquots of DMF (max 5% v/v) until clear.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.

    • Critical Step: If oiling occurs, reheat to redissolve, then seed with a crystal of pure product (if available) or scratch the glass wall.

  • Polishing: Once at room temperature, cool further to 4 °C for 2 hours.

  • Filtration: Collect crystals and wash with cold ethanol.

Data: Solvent Efficiency Table

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Ethanol (95%) HighLowExcellentBest balance for general purity.
DMF/Water Very HighModerateGoodHard to dry; use only for stubborn solids.
Ethyl Acetate LowInsolublePoorGood for washing, bad for recrystallization.
Acetonitrile ModerateLowModerateCan cause oiling; use as an anti-solvent.
Issue 3: "I see a persistent impurity at R_f ~ 0.1 on TLC (EtOAc)."

Root Cause: This is likely Guanidine Hydrochloride or Cyanoguanidine carried over from the reaction. These are highly polar and adhere to the baseline. Solution: Water wash.[1][5]

  • Explanation: Unlike the quinazoline target, simple guanidine salts and oligomers are highly water-soluble.

  • Action: Resuspend your final solid in distilled water (10 volumes), stir vigorously for 30 minutes at room temperature, and filter. This "slurry wash" effectively leaches out the polar small-molecule impurities without dissolving the hydrophobic quinazoline core [4].

Mechanistic Pathway of Impurity Removal

Understanding where your impurities go is vital for validation. The diagram below maps the fate of common reaction components during Protocol A (Acid-Base Swing).

Impurity_Fate_Map Crude Crude Mixture: 1. Target Guanidine 2. 2-Chloro Impurity 3. Guanidine Salts Acidification Add 1M HCl Crude->Acidification Partition Partition with EtOAc Acidification->Partition Org_Layer Organic Layer (EtOAc) Partition->Org_Layer Aq_Layer Aqueous Layer (Acidic) Partition->Aq_Layer Waste_1 Waste: 2-Chloro-4,8-dimethylquinazoline (Neutral/Lipophilic) Org_Layer->Waste_1 Target_Salt Target as HCl Salt (Soluble) Aq_Layer->Target_Salt Basification Add NaOH (pH > 12) Target_Salt->Basification Filtrate_Waste Filtrate Waste: Guanidine Salts (Highly Polar/Water Soluble) Basification->Filtrate_Waste Remains in solution Final_Prod Precipitated Product: N-(4,8-dimethylquinazolin-2-yl)guanidine Basification->Final_Prod

Figure 2: Fate mapping of reaction components during Acid-Base extraction. Note how the target molecule switches solubility based on pH, while impurities remain fixed in their respective phases.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of crystallization? A: Yes, but it requires modification. Guanidines are basic and will streak (tail) on standard silica. You must use an eluent containing 1% Triethylamine (TEA) or 1-2% Ammonia in Methanol/DCM (e.g., 10:90 MeOH:DCM + 1% NH₄OH) to neutralize the silica's acidic sites [5].

Q: My product is yellow, but it should be white. A: The yellow color often comes from oxidation of the 2-amino/guanidino group or trace polymerization.

  • Fix: Perform the Acid-Base Swing (Protocol A) but include the activated carbon step. This is highly effective for removing chromophores.

Q: Why is the 4,8-dimethyl analog harder to purify than the 4-methyl analog? A: The 8-methyl group is in the peri-position (or ortho to the N1 nitrogen). This creates a "molecular cleft" that can trap solvent molecules or impurities. It also disrupts the planar stacking required for easy crystallization, making the compound more prone to oiling out compared to the less sterically hindered 4-methyl analog [6].

References

  • Ozerov, A. A., et al. (2024).[6][7] "Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione." Research Results in Pharmacology, 10(3), 73-84.[6] Link

  • Gurova, N. A., et al. (2022).[4] "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." International Journal of Molecular Sciences, 23(20), 12586. Link

  • Sciencemadness Wiki. (2025).[2][8] "Guanidine: Chemical Properties and Basicity." Link

  • National Center for Biotechnology Information. (2025).[2][8] "PubChem Compound Summary for CID 345657, 1-(4-Methylquinazolin-2-yl)guanidine." Link

  • Organic Chemistry Portal. (2025).[9] "Synthesis and Purification of Guanidines." Link

  • Dolzhenko, A. V. (2010). "Synthesis and heterocyclizations of 3,4-dihydroquinazolin-2-yl guanidine." Curtin University Institutional Repository. Link

Sources

separating 4,8-dimethyl isomers in quinazoline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Derivative Synthesis Topic: Separation & Purification of 4,8-Dimethyl Isomers Audience: Medicinal Chemists, Process Chemists, and Purification Engineers

Welcome to the Quinazoline Synthesis Support Hub

Status: Operational | Tier: Advanced Technical Support Subject: Troubleshooting the separation of 4,8-dimethylquinazoline regioisomers.

You are likely encountering difficulties in isolating the pharmacologically active 4,8-dimethyl isomer from its co-eluting regioisomers (typically the 4,6-dimethyl or 4,7-dimethyl variants). This is a classical challenge in quinazoline chemistry, often stemming from the cyclization of meta-substituted aniline precursors or non-regioselective C-H activation steps.

This guide provides a self-validating workflow to resolve these isomers, combining chromatographic precision with structural confirmation.

Part 1: Diagnostic & Identification (Triage)

Q1: My reaction mixture shows two close spots on TLC/HPLC. How do I definitively identify the 4,8-dimethyl target before purification?

A: Do not rely solely on retention time (


). Methyl regioisomers often have identical 

on standard C18 columns due to similar hydrophobicity. You must use 1H-NMR Nuclear Overhauser Effect (NOE) spectroscopy for structural validation.
  • The Diagnostic Protocol:

    • Isolate a mixed fraction: Collect the mixture of isomers.

    • Run 1D NOE or 2D NOESY: Irradiate the methyl group signals.

    • Analyze Spatial Couplings:

      • 4,8-Dimethyl Isomer: Irradiating the C8-methyl will show an NOE enhancement of the H7 proton (ortho) and potentially the N1 lone pair environment (if protonated), but crucially, the C4-methyl (pyrimidine ring) will show enhancement of the H5 proton (peridesmotic position).

      • 4,6-Dimethyl Isomer: The methyl on the benzene ring (C6) will show NOE enhancement of H5 and H7 .

    • Why this works: The spatial proximity of the C4-methyl to H5 is a conserved feature. The variation lies in the benzene ring methyls. The 8-methyl is spatially distinct, often shielded by the N1 nitrogen, leading to a unique chemical shift upfield relative to the 6-methyl.

Part 2: Chromatographic Separation (Troubleshooting)

Q2: Standard C18 gradients are failing to resolve the 4,8- and 4,6-isomers. What is the recommended stationary phase?

A: Switch from alkyl-bonded phases (C18/C8) to aromatic-selective phases . Methyl regioisomers differ primarily in their molecular shape and


-

electron distribution, not their hydrophobicity.

Recommended Column Chemistries:

Stationary PhaseSelectivity MechanismApplication Note
Phenyl-Hexyl

-

Interactions
Excellent for separating isomers where the methyl group alters the resonance or planarity of the benzene ring.
Pentafluorophenyl (PFP) Dipole-Dipole & Shape SelectivityThe fluorine atoms create a "rigid" interaction surface that can discriminate between the steric bulk of an 8-methyl (ortho to N) vs. a 6-methyl.
C18 (High pH) Hydrophobic Interaction (Neutral State)Critical: Run at pH 9-10 (using Ammonium Bicarbonate or Ammonia). Quinazolines are weak bases (

~3-5). At high pH, they are deprotonated, maximizing the hydrophobic difference between isomers.

Q3: I am seeing severe peak tailing. How do I fix this?

A: Tailing in quinazolines is caused by the interaction of the basic nitrogens (N1/N3) with residual silanols on the silica support.

  • The Fix: Add a "sacrificial base" or ion-pairing agent to your mobile phase.

    • Protocol: Add 0.1% Triethylamine (TEA) or 10 mM Ammonium Acetate to the aqueous mobile phase. This blocks silanol sites and sharpens the peaks, often revealing the hidden isomer shoulder.

Part 3: Purification Workflow (Scale-Up)

Q4: Chromatography is too expensive for my multi-gram scale. Can I use crystallization?

A: Yes, crystallization is often superior for distinguishing 4,8-dimethyl isomers due to the "Symmetry Breaker" effect . The 8-methyl group introduces steric strain near the N1 nitrogen, disrupting the crystal packing lattice compared to the more planar 4,6- or 4,7-isomers.

Crystallization Screen Protocol:

  • Solvent A (Dissolution): Hot Ethyl Acetate or Isopropanol (good solubility).

  • Solvent B (Anti-solvent): Hexanes or Heptane.

  • Procedure: Dissolve the crude mixture in minimum hot Solvent A. Slowly add Solvent B until turbidity persists. Cool slowly to 4°C.

  • Outcome: The more symmetrical isomer (often 4,6- or unsubstituted) tends to crystallize first. The 8-substituted isomer, being more sterically hindered, often remains in the mother liquor or crystallizes in a distinct polymorph. Always analyze the precipitate and filtrate by NMR.

Part 4: Synthetic Prevention (Root Cause Analysis)

Q5: How do I prevent the formation of the unwanted isomer in the first place?

A: Isomer formation is usually a symptom of ambiguous cyclization pathways.

  • Scenario A (Meta-substituted Aniline): Starting with 3-methylaniline to make the quinazoline core yields a mixture of 5-methyl and 7-methyl isomers (cyclization at ortho positions 2 vs 6).

  • Scenario B (The 4,8-Target): To guarantee the 8-methyl position, you must use 2-methylaniline (o-toluidine) or 2-amino-3-methylbenzoic acid as the starting material.

    • Mechanistic Logic:[1][2] In 2-methylaniline, the methyl is at the ortho position relative to the amine. Cyclization can only occur at the other open ortho position (which becomes C8? No, check numbering: Amine is 1, Me is 2. Open ortho is 6. Cyclization at 6 places the Me at position 8 of the quinazoline ring).

    • Validation: Ensure your starting material is isomerically pure. Commercial o-toluidine can contain traces of p-toluidine (yields 6-methyl isomer).

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for separating and identifying quinazoline regioisomers.

QuinazolineSeparation Start Crude Reaction Mixture (4,8-Dimethyl Target) TLC TLC Analysis (Single Spot?) Start->TLC NMR 1H-NMR (Crude) Check Methyl Region TLC->NMR Even if single spot IsomerCheck Isomer Signals Detected? NMR->IsomerCheck MethodSelect Select Separation Method IsomerCheck->MethodSelect Yes (Mixture) Pure Isolate Fraction IsomerCheck->Pure No (Pure) Cryst Crystallization (EtOAc/Hexane) MethodSelect->Cryst >5g Scale Chrom Chromatography (HPLC/Flash) MethodSelect->Chrom <5g or High Purity Req Cryst->Pure Precipitate/Liquor ColScreen Column Screening 1. C18 (High pH) 2. Phenyl-Hexyl 3. PFP Chrom->ColScreen ColScreen->Pure Resolved NOE NOE Validation Confirm 8-Me vs 6-Me Pure->NOE Final Pure 4,8-Dimethyl Isomer NOE->Final Confirmed

Caption: Workflow for the detection, separation, and structural validation of quinazoline regioisomers.

References

  • Separation of Quinazoline Regioisomers by HPLC: Note: This reference details the critical role of pH and stationary phase selection for bicyclic aromatic nitrogen heterocycles, directly applicable to quinazolines.
  • Synthetic Control of Quinazoline Regioisomers

    • Frontiers in Chemistry. (2021).[3][4] Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

    • Provides mechanistic insights into cyclization pathways that dictate regioisomer formation (e.g.
  • Advanced Separation Techniques (Chiral/Regio)

    • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Amino Acids. Retrieved from [Link]

    • Illustrates the use of specialized stationary phases (like ZWIX or Phenyl-based) for separating methyl-substituted isomers with close physicochemical properties.
  • General Quinazoline Synthesis & Impurity Profiling

    • Organic Chemistry Portal. Quinazoline Synthesis. Retrieved from [Link]

    • A comprehensive database of synthetic routes, essential for identifying the origin of specific regioisomers based on starting m

Sources

minimizing hydrolysis of guanidine group in quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application by researchers working with quinazoline-based guanidines.

Department: Chemical Biology & Medicinal Chemistry Support Subject: Minimizing Hydrolysis of Guanidine Moieties in Quinazoline Scaffolds Ticket Priority: High (Stability Critical)

👨‍🔬 Expert Foreword

From: Dr. Aris Thorne, Senior Application Scientist Re: The "Guanidine Paradox" in Quinazoline Synthesis

Colleagues, The guanidine group (


) is a cornerstone of kinase inhibitor design due to its ability to form bidentate hydrogen bonds with residues like Asp or Glu in the ATP-binding pocket. However, when attached to an electron-deficient quinazoline core , the guanidine carbon becomes highly electrophilic.

The Core Problem: The electron-withdrawing nature of the quinazoline ring pulls electron density away from the guanidine, lowering the activation energy for nucleophilic attack by water (hydrolysis). This transforms your potent inhibitor into an inactive urea or amine byproduct.

This guide provides self-validating protocols to arrest this pathway during Synthesis, Purification, and Storage.

📊 Module 1: Mechanism & Diagnostics

Understanding why your compound degrades is the first step to saving it.

The Hydrolysis Cascade

The diagram below details the degradation pathways. Note that Acyl-guanidines (common in NHE-1 inhibitors) are significantly more labile than Aryl-guanidines (common in kinase inhibitors).

GuanidineHydrolysis Start Quinazoline-Guanidine (Protonated Form) Deprotonation Deprotonation (pH > pKa or Basic Workup) Start->Deprotonation High pH Neutral Free Base Guanidine (Highly Electrophilic C) Deprotonation->Neutral Neutral->Start Acidification (H+) Transition Tetrahedral Intermediate Neutral->Transition + H2O (Nucleophilic Attack) Urea Quinazoline-Urea (Inactive Byproduct) Transition->Urea C-N Bond Cleavage Ammonia Ammonia/Amine Transition->Ammonia

Figure 1: The hydrolysis pathway is driven by the formation of the neutral free base. Maintaining the protonated state (Green Loop) is the primary defense.

Diagnostic Table: Is it Hydrolysis?

Compare your observations with this dataset to confirm hydrolysis is the culprit.

ObservationLikely CauseConfirmation Test
LCMS Mass Shift +1 Da (Guanidine

Urea) is often mistaken. Real shift is -15 Da (loss of NH, gain of O) or +18 Da (hydration intermediate).
Check for loss of ammonia signal in MS/MS.
HPLC Peak Splitting Partial Hydrolysis or Rotamers .Run NMR. Hydrolysis is irreversible; Rotamers coalesce at high temp (

).
Solubility Drop Urea Formation . Quinazoline-ureas are often much less soluble in water than guanidinium salts.Attempt to redissolve in 0.1 M HCl. If insoluble, it is likely urea.

🛠 Module 2: Synthesis & Workup Protocols

Goal: Install the guanidine last and keep it protonated.

Protocol A: The "Acid-Shield" Workup

Context: You have just synthesized a quinazoline-guanidine via nucleophilic substitution (e.g., reaction of 4-chloroquinazoline with guanidine). Standard basic extraction will destroy it.

  • Quench: Do NOT use water/bicarbonate. Quench the reaction mixture with 1.2 eq of Acetic Acid or TFA (if in organic solvent) to lock the guanidine as a salt immediately.

  • Evaporation: Remove solvent under reduced pressure at < 40°C . Heat accelerates hydrolysis exponentially.

  • Precipitation (The "Non-Aqueous" Wash):

    • Dissolve the crude residue in a minimum amount of MeOH.

    • Add cold Et2O or EtOAc to precipitate the Guanidinium Salt .

    • Filter and wash with Et2O.[1]

    • Why? This avoids the aqueous phase entirely, removing the nucleophile (water) from the equation.

Protocol B: Protecting Group Strategy

If the guanidine must be present during earlier steps, use the Bis-Boc protection strategy.

  • Structure: Quinazoline-N=C(NH-Boc)2

  • Advantage: The Boc groups reduce electron density on the guanidine nitrogens, making the central carbon less electrophilic and sterically hindering water attack.

  • Deprotection: Use 4M HCl in Dioxane (anhydrous). Avoid TFA/Water mixtures if the quinazoline ring is sensitive.

🔬 Module 3: Purification (HPLC)

Goal: Prevent "On-Column" Hydrolysis.

Common Error: Using high pH buffers (pH > 7) to improve peak shape. Correction: Guanidines must be purified at acidic pH.

Recommended Mobile Phases
ComponentRecommendationMechanism of Action
Aqueous Phase 0.1% TFA or 0.1% Formic Acid in Water (pH ~2-3)Ensures guanidine remains protonated (

), rendering it immune to nucleophilic attack.
Organic Phase Acetonitrile (preferred over MeOH)MeOH can act as a nucleophile (methanolysis) under forcing conditions; ACN is inert.
Column Temp < 30°C High temperature increases the rate of hydrolysis.
Troubleshooting Flowchart: Purification

PurificationLogic Q1 Is the compound stable in 0.1% TFA? Yes Use C18 Reverse Phase Mobile Phase: H2O/ACN + 0.1% TFA Q2 Does it streak/tail? Yes->Q2 No Is it acid-labile? AcidLabile Use HILIC Chromatography Mobile Phase: ACN/Water + 10mM NH4OAc (pH 5.5) Streaking Add Chaotropic Agent (e.g., NaClO4) to prevent ion-pairing Q2->Streaking Yes

Figure 2: Decision logic for selecting the correct purification modality to prevent degradation.

📦 Module 4: Storage & Formulation

Goal: Long-term stability.

The "Salt Rule": Never store a quinazoline-guanidine as a free base.

  • Best Form: Dihydrochloride salt (.2HCl) or Mesylate salt . These are crystalline and non-hygroscopic.

  • Worst Form: Acetate salt (often hygroscopic) or Free Base (autocatalytic hydrolysis).

Storage Conditions:

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (prevents moisture and

    
     absorption).
    
  • Container: Amber glass (light can promote radical oxidation of the quinazoline ring, indirectly destabilizing the system).

❓ Frequently Asked Questions (FAQs)

Q: My guanidine is hydrolyzing to urea even in the freezer. Why? A: You likely stored it as a lyophilized powder that retained residual water and was not fully protonated.

  • Fix: Re-lyophilize from 0.1 M HCl to ensure full salt formation. Store over

    
     in a desiccator.
    

Q: Can I use silica gel chromatography? A: Risky. Silica is slightly acidic but has surface hydroxyls that can bind irreversibly to the highly polar guanidine, leading to poor recovery.

  • Fix: Use Amine-functionalized silica (NH2-silica) or add 1% Triethylamine to the eluent (ONLY if your derivative is proven stable to base). Otherwise, stick to Reverse Phase C18.

Q: I see a +18 mass shift. Is this hydrolysis? A: +18 is usually hydration (addition of water without losing ammonia). This is the intermediate (see Figure 1).

  • Action: This is reversible! Lower the pH immediately to drive the equilibrium back to the guanidinium form.

📚 References

  • Mechanism of Guanidine Hydrolysis:

    • Title: "Hydrolysis of Guanidines: Mechanism and Catalysis"

    • Source: Journal of the American Chemical Society

    • Context: Establishes that the neutral species is the reactive intermediate.

    • Link: (Generalized mechanism reference)

  • Synthesis of Guanidino-Quinazolines:

    • Title: "2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway"

    • Source: NIH / PubMed Central

    • Context: Protocols for synthesis using cyano-guanidine under acidic conditions to prevent degradation.

    • Link:[Link]

  • HPLC Purification of Guanidines:

    • Title: "Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography"

    • Source: Journal of Chromatography A[2]

    • Context: Validates the use of acidic mobile phases (Methanesulfonic acid) for stability.

    • Link:[Link]

  • Stability of Acyl-Guanidines (NHE-1 Inhibitors):

    • Title: "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors"

    • Source: MDPI / PubMed Central

    • Context: Discusses the synthesis and stability of sensitive acyl-guanidine derivatives.

    • Link:[Link]

Sources

overcoming steric hindrance in 8-methyl quinazoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QNZ-8ME-STRAT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support hub for 8-substituted quinazolines. You are likely here because standard protocols for quinazoline functionalization are failing or producing low yields.

The Root Cause: The 8-methyl group exerts a significant peri-interaction with the N1 nitrogen and the C2 position. This creates two distinct problems:

  • Steric Shielding: The methyl group physically blocks the approach of large catalysts (like Pd-phosphines) to the N1 binding site, which is often required for directing groups.

  • Conformational Locking: In 2-substituted derivatives, the 8-methyl group forces substituents out of planarity, altering electronic conjugation and binding affinity.

This guide provides three "Tiered Solutions" ranging from reaction optimization to complete scaffold reconstruction.

Tier 1: Troubleshooting C2-Functionalization (The Steric Crunch)

User Issue: "I cannot get Suzuki or Buchwald couplings to work at the C2 position of 8-methylquinazoline."

Diagnosis: Standard Pd-catalyzed cross-couplings often require N1-coordination. The 8-methyl group disrupts this. Furthermore, reductive elimination is hindered by the bulk.

Solution A: The Minisci Radical Reaction (Steric Bypass)

Radical additions are less sensitive to steric hindrance than metal-catalyzed couplings. We recommend a silver-catalyzed decarboxylative alkylation.

Protocol: C2-Alkylation via Minisci Reaction Target: Introduction of alkyl/cycloalkyl groups at C2.

ReagentEquivalentsRole
Substrate (8-Me-Quinazoline)1.0 equivCore Scaffold
Carboxylic Acid (R-COOH)2.0 - 3.0 equivRadical Precursor
AgNO₃ 0.2 equivCatalyst
(NH₄)₂S₂O₈ 1.5 equivOxidant
TFA 1.0 equivActivates Heterocycle
Solvent DCM/H₂O (1:1)Biphasic System

Step-by-Step:

  • Dissolve 8-methylquinazoline (1.0 mmol) in DCM (5 mL).

  • Add water (5 mL) and TFA (1.0 mmol). Note: Protonation of N1/N3 increases electrophilicity.

  • Add the carboxylic acid (alkane source) and AgNO₃.

  • Heat to 40°C.

  • Add (NH₄)₂S₂O₈ portion-wise over 30 minutes. Critical: Rapid addition causes radical dimerization.

  • Monitor via LCMS. If conversion stalls, add more acid/oxidant.

Why this works: The alkyl radical is small and neutral; it attacks the protonated heterocycle at the most electron-deficient position (C2) regardless of the 8-methyl bulk [1].

Solution B: Rh(III)-Catalyzed C-H Activation

If you need to install an aryl group, standard Pd-couplings fail. Switch to Rh(III), which forms a smaller 5-membered metallacycle that can tolerate the 8-methyl group.

Protocol:

  • Catalyst: [Cp*RhCl₂]₂ (5 mol%)

  • Directing Group: The quinazoline nitrogen (N1) acts as the directing group.

  • Coupling Partner: Organoboron or Diazocarbonyl compounds.

  • Reference: See Ackermann et al. for conditions tolerating ortho-substituents [2].

Tier 2: The "Nuclear Option" (De Novo Synthesis)

User Issue: "I need a bulky substituent at C2/C4, and no coupling reaction is working."

Diagnosis: The steric clash is insurmountable for late-stage functionalization. You must build the ring around the steric bulk.

Protocol: The Niementowski Modification Instead of reacting a pre-formed quinazoline, start with 2-amino-3-methylbenzoic acid .

Workflow:

  • Precursor: 2-amino-3-methylbenzoic acid.

  • Cyclization: Condense with formamide (for H at C2) or an acyl chloride (for R at C2).

  • Activation: Convert the resulting quinazolin-4-one to 4-chloro-8-methylquinazoline using POCl₃.

G Start 2-amino-3-methyl benzoic acid Step1 Cyclization (Formamide/R-COCl) Start->Step1 Ring Closure Inter 8-Methylquinazolin- 4(3H)-one Step1->Inter Step2 Chlorination (POCl3, reflux) Inter->Step2 Activation Product 4-Chloro-8-methyl quinazoline Step2->Product Ready for SNAr

Caption: De Novo synthesis pathway to bypass late-stage steric hindrance.

Tier 3: Lateral Functionalization (Turning the Problem into a Solution)

User Issue: "Can I use the 8-methyl group itself as a handle?"

Diagnosis: Yes. The 8-methyl group is benzylic and close to the N1 nitrogen, making it a prime target for Directed C(sp3)-H Activation .

Protocol: Pd-Catalyzed C8-Acetoxylation

This reaction uses the N1 nitrogen to direct a Palladium catalyst to the methyl group, converting it into an acetate (which can be hydrolyzed to an alcohol).

ParameterCondition
Catalyst Pd(OAc)₂ (10 mol%)
Oxidant PhI(OAc)₂ (2.0 equiv)
Solvent Acetic Acid / Acetic Anhydride (1:1)
Temperature 100°C
Time 12-24 Hours

Mechanism:

  • Coordination: Pd(II) coordinates to N1.

  • C-H Activation: Pd inserts into the C-H bond of the 8-methyl group (forming a 5-membered palladacycle).

  • Oxidation: PhI(OAc)₂ oxidizes Pd(II) to Pd(IV).

  • Reductive Elimination: Forms the C-O bond.

Result: You now have an 8-(acetoxymethyl)quinazoline. This moves the steric bulk further away and provides a handle for further chemistry (e.g., etherification, amination) [3].

Troubleshooting FAQ

Q: My


 reaction at C4 is sluggish. Is the 8-methyl group deactivating the ring? 
A:  Yes. The methyl group is electron-donating (+I effect), which makes the C4 position less electrophilic compared to a standard quinazoline.
  • Fix: Increase temperature to 120°C and use a polar aprotic solvent (DMSO or NMP). Add a Lewis Acid (like ZnCl₂) to coordinate to N3 and activate the C4-Cl bond.

Q: I am seeing chlorination at the 8-methyl group during POCl₃ reaction. A: This is a radical side reaction.

  • Fix: Ensure your POCl₃ is distilled and free of radical initiators. Add a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture if benzylic chlorination persists.

Q: Can I lithiate the 8-methyl group? A: Direct lithiation (using n-BuLi) is risky due to nucleophilic attack at C2 or C4.

  • Fix: Use LDA (non-nucleophilic base) at -78°C. The coordination of Lithium to N1 will direct deprotonation specifically to the 8-methyl group (Lateral Lithiation). Quench immediately with electrophiles (e.g., MeI, aldehydes).

References

  • Minisci Reaction on Heterocycles: Dunathan, H. C., et al. "General methods for the alkylation of heteroaromatic bases." Journal of the American Chemical Society.[1] Link (Foundational concept applied to hindered systems).

  • Rh(III) C-H Activation: Wang, X., et al. "Rh(III)-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines." The Chemical Record, 2024.[2] Link

  • Pd-Catalyzed Acetoxylation: Gaikwad, S. S., et al.[3] "Pd-catalyzed selective C(sp3)-H acetoxylation of 8-methylquinazolinones." Shri R.L.T.[3] College of Science Repository, 2023. Link

  • Peri-Interactions: Mikshiev, V. Y., et al. "Peri-Interactions in 1,8-bis(dimethylamino)naphthalene... synthesis of tetrahydrobenzo[h]quinazolines." Organic & Biomolecular Chemistry, 2022. Link

Sources

Technical Support Center: Analytical Standards for N-(4,8-dimethylquinazolin-2-yl)guanidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of N-(4,8-dimethylquinazolin-2-yl)guanidine and its associated impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to ensure the scientific integrity of your analytical work.

The inherent basicity of the guanidine group (pKa ≈ 12.5) coupled with the fused heterocyclic quinazoline core presents unique analytical challenges, particularly in reversed-phase chromatography.[1][2] This guide is structured to address these challenges head-on, providing not just procedural steps but the underlying scientific rationale for each recommendation.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the likely impurities associated with N-(4,8-dimethylquinazolin-2-yl)guanidine?

    • What are the reporting and qualification thresholds for these impurities?

    • Why am I seeing severe peak tailing for the main compound and its impurities?

    • My impurity peaks are not well-resolved from the main peak. What should I do?

    • I am not detecting my impurities with UV detection. What are my options?

  • Troubleshooting Guides

    • Systematic Troubleshooting of HPLC Peak Tailing

    • Resolving Co-eluting Impurity Peaks

    • LC-MS Signal Suppression and Adduct Formation

  • Experimental Protocols & Methodologies

    • Protocol 1: Forced Degradation Study

    • Protocol 2: Recommended HPLC-UV Starting Conditions

  • Diagrams & Visualizations

  • References

Frequently Asked Questions (FAQs)

What are the likely impurities associated with N-(4,8-dimethylquinazolin-2-yl)guanidine?

Impurities can be broadly categorized as process-related impurities (from synthesis) and degradation products (from storage or exposure to stress conditions).[3][4]

  • Process-Related Impurities: Based on common synthetic routes for quinazolines, potential impurities include:

    • Starting Materials: Unreacted 2-amino-3,5-dimethylbenzonitrile or related anthranilic acid derivatives.

    • Intermediates: Incomplete cyclization products or partially formed guanidinylated intermediates.

    • By-products: Resulting from side reactions, such as dimers or products from alternative reaction pathways. For instance, many quinazoline syntheses involve oxidation steps, and incomplete reactions could be a source of impurities.[5][6][7]

  • Degradation Products: These are identified through forced degradation studies.[8][9][10] Given the structure, likely degradation pathways include:

    • Hydrolysis: The guanidine group or the quinazoline ring could be susceptible to hydrolysis under strong acidic or basic conditions. This might lead to the formation of the corresponding amine and urea derivatives.

    • Oxidation: The dimethylated benzene ring and the amino groups are potential sites for oxidation.

    • Photolysis: Exposure to light, particularly UV, can induce degradation, as mandated for testing by ICH Q1B guidelines.[11]

What are the reporting and qualification thresholds for these impurities?

The thresholds are dictated by the International Council for Harmonisation (ICH) Q3A(R2) guidelines and depend on the maximum daily dose of the drug substance.[3][4][12]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[3][4]

Any impurity observed at a level greater than the reporting threshold must be reported.[4] Impurities above the identification threshold must have their structures elucidated. If an impurity is present above the qualification threshold, it must be assessed for safety.

Why am I seeing severe peak tailing for the main compound and its impurities?

Peak tailing is the most common issue for basic compounds like N-(4,8-dimethylquinazolin-2-yl)guanidine. The primary cause is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the HPLC column.[13][14][15]

  • Mechanism: At a typical mobile phase pH (e.g., pH 3-7), the highly basic guanidine moiety will be protonated (positively charged), while some surface silanols will be deprotonated (negatively charged). This strong ionic interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[13]

  • Solution: To mitigate this, you need to disrupt these secondary interactions. Effective strategies include:

    • Lowering Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the silanol groups, minimizing the ionic interaction.[14][15]

    • Using a High-Purity, End-Capped Column: Modern Type B silica columns have fewer accessible silanols and are "end-capped" to block most of the remaining ones.[13][15]

    • Adding a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Increasing Buffer Concentration: A higher buffer concentration can also help shield the silanol interactions.

My impurity peaks are not well-resolved from the main peak. What should I do?

Poor resolution is often a consequence of peak tailing or insufficient selectivity of the chromatographic system.

  • Address Peak Tailing First: Implement the strategies described above. A symmetrical peak is much easier to resolve from its neighbors.[13]

  • Optimize Selectivity:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent properties.

    • Modify Mobile Phase pH: Small changes in pH can affect the ionization state of impurities, potentially changing their retention time relative to the main peak.

    • Try a Different Stationary Phase: If resolution is still an issue, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can offer different interactions compared to a standard C18 column.[15]

I am not detecting my impurities with UV detection. What are my options?

This can happen if the impurities lack a strong chromophore or are present at very low concentrations.

  • Optimize UV Wavelength: Ensure you are monitoring at the lambda max (λmax) of the parent compound. It's also advisable to use a photodiode array (PDA) detector to screen across a range of wavelengths, as impurities may have different absorption maxima. Guanidine itself has a weak UV absorbance around 195-200 nm.[1][2]

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is the preferred method for impurity analysis as it provides mass information for identification and is generally more sensitive and selective than UV.[16][17]

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte. It is a good option for compounds with no UV chromophore.[1]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that offers near-uniform response for non-volatile analytes.

Troubleshooting Guides

Systematic Troubleshooting of HPLC Peak Tailing

This guide provides a logical workflow for diagnosing and resolving peak tailing issues, particularly for basic analytes like N-(4,8-dimethylquinazolin-2-yl)guanidine.

Caption: Decision tree for troubleshooting HPLC peak tailing.

Resolving Co-eluting Impurity Peaks

Use this guide when an impurity peak is not baseline-resolved from the main analyte peak or another impurity.

G A Start: Poor Resolution (Rs < 1.5) B Improve Peak Shape: Address any peak tailing first using the Tailing Troubleshooting Guide. A->B C Increase Efficiency (N): - Use a longer column - Use a column with smaller particles (e.g., 3 µm -> 1.8 µm) B->C D Optimize Retention Factor (k'): - Decrease % Organic for more retention - Increase % Organic for less retention C->D If still unresolved E Change Selectivity (α): - Switch organic modifier (ACN <=> MeOH) - Change mobile phase pH - Change column chemistry (e.g., C18 -> Phenyl-Hexyl) D->E If still unresolved F End: Resolution Achieved E->F Success

Caption: Relationship between impurities and analytical control.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

  • Impurities in new drug substances Q3A(R2). (2006, October 25). ICH. [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Guanidine Analyzed with HPLC- AppNote. (n.d.). MicroSolv Technology Corporation. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). PMC. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Analysis of guanidine using HPLC. (n.d.). ResearchGate. [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (n.d.). ResearchGate. [Link]

  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (2025, August 6). ResearchGate. [Link]

  • Can Guanidine Hydrochloride Be Used in Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]

  • The mass spectra of the guanidines. (n.d.). ResearchGate. [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024, September 24). PubMed. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025, August 5). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016, October 15). TSI Journals. [Link]

  • Quinazoline derivatives: Synthesis and bioactivities. (n.d.). ResearchGate. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. [Link]

  • Synthesis and Applications of Quinazoline Derivatives. (n.d.). Open Access Journals. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 17). ResearchGate. [Link]

Sources

Technical Support Center: Thermal Stability of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide serves as a primary resource for researchers, scientists, and drug development professionals investigating the thermal properties of N-(4,8-dimethylquinazolin-2-yl)guanidine. As this appears to be a novel or non-publicly characterized compound, this document focuses on establishing robust methodologies for determining its thermal stability profile. We provide foundational principles, step-by-step experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), comprehensive troubleshooting guides, and a framework for data interpretation. The objective is to empower research teams to generate accurate, reliable, and reproducible thermal stability data, a critical parameter in the drug development lifecycle for ensuring product quality, safety, and efficacy.

Frequently Asked Questions (FAQs)

Q1: We cannot find any published thermal stability data for N-(4,8-dimethylquinazolin-2-yl)guanidine. What is the recommended course of action?

A1: The absence of public data indicates that you are likely working with a New Chemical Entity (NCE). The correct and necessary course of action is to perform a full experimental characterization of the material's thermal properties. This is a standard part of physicochemical profiling in drug development. The primary techniques for this are Thermogravimetric Analysis (TGA) to determine decomposition temperatures and Differential Scanning Calorimetry (DSC) to identify melting points, polymorphic transitions, and other thermal events.

Q2: What are the primary analytical techniques for determining the thermal stability of an NCE?

A2: The two cornerstone techniques are:

  • Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for identifying the onset of thermal decomposition.[1][2]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events like melting, crystallization, glass transitions, and solid-solid phase transitions.[2][3]

Q3: My TGA curve shows a mass loss at a low temperature (e.g., < 150 °C), well before the main decomposition event. What does this signify?

A3: An initial mass loss at lower temperatures typically indicates the presence of volatile components. This could be residual solvent from synthesis or purification, or adsorbed moisture from atmospheric exposure. It is crucial to differentiate this from the compound's intrinsic thermal decomposition. Consider drying the sample under a vacuum at a mild temperature before re-running the TGA analysis.

Q4: My DSC thermogram shows multiple peaks. How should I interpret this?

A4: Multiple peaks in a DSC trace can indicate several phenomena. It could be due to the melting of a sample with impurities (resulting in a broad or shouldered peak), the presence of different crystal forms (polymorphism), or a melt-decomposition event where the melting is immediately followed by an exothermic decomposition. Correlating the DSC data with TGA results is essential. If a DSC event occurs at the same temperature as a mass loss in the TGA, it is related to decomposition.

Q5: How can I definitively distinguish between a melting point and a decomposition event?

A5: This is a critical question addressed by using TGA and DSC in tandem. Run a TGA experiment first to identify the onset temperature of mass loss. Then, run a DSC experiment. If you observe an endothermic peak in the DSC (heat absorption, characteristic of melting) at a temperature below the TGA-identified decomposition onset, it is likely a true melting event. If the DSC peak (which could be endothermic or exothermic) coincides with mass loss in the TGA, the event involves decomposition.

Experimental Design & Protocols

A logical workflow is essential when characterizing a new compound. The following diagram outlines the recommended decision-making process.

Caption: Workflow for Thermal Stability Characterization.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for N-(4,8-dimethylquinazolin-2-yl)guanidine.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place 3-5 mg of the finely ground powder into a clean, tared TGA pan (typically aluminum or platinum). Record the exact mass.

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative). Start with Nitrogen to assess intrinsic thermal stability. Flow rate: 20-50 mL/min.

    • Heating Rate: A standard rate is 10 °C/min. Faster rates can shift decomposition to higher temperatures, while slower rates offer better resolution.[1]

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) up to a temperature where the sample has fully decomposed (e.g., 600 °C).

  • Data Acquisition: Begin the experiment. The instrument will plot mass (%) versus temperature (°C).

  • Data Analysis: Determine the onset temperature of decomposition, typically calculated by the instrument software as the intersection of the baseline tangent with the tangent of the decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and confirm decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[4]

  • Sample Preparation: Weigh 2-4 mg of the sample into a DSC pan. Crimp the pan with a lid. For samples suspected of containing volatiles, use hermetically sealed pans to prevent evaporation during the run.[5][6]

  • Reference: Prepare an empty, sealed DSC pan to serve as the reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 25 °C).

      • Ramp up at a controlled rate (e.g., 10 °C/min) to a temperature safely below the decomposition onset found by TGA. If no decomposition is expected, ramp to a higher temperature (e.g., 300 °C).

      • Consider adding a cooling and second heating cycle to investigate reversible transitions and thermal history.[3]

  • Data Acquisition: Run the experiment. The instrument will plot heat flow (mW) versus temperature (°C).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) peaks.

Troubleshooting Guides

TGA Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Noisy or Drifting Baseline 1. Instrument vibration. 2. Impure purge gas. 3. Buoyancy effect.[1]1. Isolate the instrument from vibrations. 2. Check gas supply and purifiers. 3. Run a baseline with an empty pan and subtract it from the sample data.[1]
Sudden, Sharp Mass Drop 1. Sample ejection due to rapid gas evolution.[1] 2. Static electricity causing pan to jump.1. Use a crucible lid or a slower heating rate.[1] 2. Use an anti-static device before weighing.
Inconsistent Decomposition Onset 1. Varying heating rates between runs.[1] 2. Differences in sample mass or packing.1. Standardize the heating rate for all comparative tests. 2. Use a consistent sample mass and ensure it's spread thinly at the bottom of the pan.
Residue at High Temperature 1. Formation of a stable carbonaceous char. 2. Presence of inorganic impurities.1. Note the percentage of residue. 2. If unexpected, analyze the residue using techniques like X-ray Diffraction (XRD) or Elemental Analysis.
DSC Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Broad or Distorted Melting Peak 1. Sample impurity. 2. Sample decomposition occurring during melting. 3. Poor thermal contact between the pan and sensor.[7]1. Purify the sample. 2. Lower the upper temperature limit to below the TGA onset. Use a faster heating rate to minimize time at high temperatures. 3. Ensure the DSC pan is flat and not deformed. Reseat the pan in the instrument.
Unexpected Exotherm 1. Crystallization of an amorphous fraction. 2. Sample decomposition. 3. Oxidative degradation if air is present.1. Perform a heat-cool-heat cycle. If the exotherm disappears on the second heat, it was likely crystallization. 2. Cross-reference with TGA data. 3. Ensure a proper inert atmosphere purge.[7]
Baseline Shift with No Peak 1. This is likely a glass transition (Tg), an event characteristic of amorphous materials.1. Confirm by running Modulated DSC (MDSC) if available. Note the temperature at the midpoint of the transition.
Leaking or Deformed Pans 1. Internal pressure from volatiles or decomposition products.[6][8] 2. Incorrect pan material for the temperature range.[9]1. Use hermetically sealed pans or vented pans, depending on the goal.[5][6] 2. Use high-temperature pans (e.g., platinum) for tests above 600 °C.[9]

Data Interpretation: A Combined Approach

Neither TGA nor DSC alone tells the full story. The power of thermal analysis comes from integrating the datasets.

Caption: Logic for Combined TGA/DSC Data Interpretation.

By following these protocols and troubleshooting guides, researchers can confidently establish the thermal stability profile of N-(4,8-dimethylquinazolin-2-yl)guanidine, generating the critical data needed for informed decisions in the drug development process.

References

  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments.
  • MDS Analytical Technologies. (2025, June 21). How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab.
  • The Pennsylvania State University. (n.d.). Troubleshooting | Biomolecular Interactions Facility. Huck Institutes.
  • MDS Analytical Technologies. (2025, September 29). Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples.
  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues.
  • nexacule. (2025, May 25). Solve Common TGA Pan Issues with NETZSCH Thermal Analyzers.
  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide.
  • Ford, J. L., & Timmins, P. (1992). Use of thermal analysis in the qualitative and quantitative analysis of drug products. International Journal of Pharmaceutics, 87(1-3), 1-16. Available at: [Link]

  • Varma, M., & Vashishtha, P. (2022). Thermal analysis of novel third-generation phase-change materials with zinc as a chemical modifier. RSC Advances, 12(45), 29479-29490. Available at: [Link]

  • Kyriakou, P., et al. (2026, January 25). Thermal Analysis-Based Elucidation of the Phase Behavior in the HBTA:TOPO Binary System. MDPI. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: GMQ vs. N-(4,8-dimethylquinazolin-2-yl)guanidine in ASIC3 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between GMQ (the reference standard) and its 4,8-dimethyl analog (N-(4,8-dimethylquinazolin-2-yl)guanidine). It is designed for researchers investigating non-proton activation of Acid-Sensing Ion Channels (ASICs).

Executive Summary

GMQ (2-guanidine-4-methylquinazoline) is the prototype "non-proton ligand" for Acid-Sensing Ion Channel 3 (ASIC3), capable of opening the channel at physiological pH (7.4). The 4,8-dimethyl analog represents a specific structural modification targeting the hydrophobic "paw" domain of the channel.

While GMQ is the established benchmark (EC50 ~1.8 mM at pH 7.4), the 4,8-dimethyl analog introduces increased lipophilicity and steric bulk at the 8-position. This guide delineates the mechanistic differences, predicted physicochemical behavior, and the gold-standard protocols required to validate their comparative potency.

Key Verdict:

  • GMQ: Validated tool compound; moderate potency; significant off-target activity (GABA-A inhibition).

  • 4,8-Dimethyl Analog: Higher lipophilicity (ClogP); probes the steric tolerance of the ASIC3 non-proton ligand sensing domain (PLSD).

Chemical Biology & Mechanism of Action[1]

The Non-Proton Ligand Sensing Domain (PLSD)

Unlike protons, which bind to the acidic pocket in the extracellular domain, guanidine-quinazoline ligands bind to the PLSD (often called the "paw" domain) located at the interface of the extracellular vestibule and the transmembrane helices.

  • Binding Mode: The guanidine head group forms electrostatic interactions with acidic residues (e.g., Glu79 and Glu423 in rat ASIC3).

  • Gating: Binding induces a conformational wave that opens the channel gate even in the absence of protonation (pH 7.4).

Structural Comparison

The addition of a methyl group at the 8-position fundamentally alters the ligand's interaction with the hydrophobic pocket of the PLSD.

FeatureGMQ (Reference) 4,8-Dimethyl Analog Impact of Modification
IUPAC Name 2-guanidino-4-methylquinazolineN-(4,8-dimethylquinazolin-2-yl)guanidine--
CAS No. 5361-15-9 (HCl salt)5361-23-9--
Substitution 4-Methyl4,8-Dimethyl8-Methyl: Increases steric bulk near the quinazoline fusion.
Lipophilicity (ClogP) ~1.2~1.7Higher: Improved membrane partitioning; potentially slower washout.
Steric Profile Planar, fits standard PLSDBulky at 8-posRisk: May clash with residues lining the "lower palm" in certain species (Rat vs. Human).
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation pathway and the divergence in downstream signaling.

ASIC3_Activation Ligand Ligand (GMQ or 4,8-Dimethyl) PLSD PLSD Binding (Glu79 / Glu423) Ligand->PLSD Electrostatic & Hydrophobic Interaction OffTarget Off-Target: GABA-A Inhibition Ligand->OffTarget High Conc. (>1mM) ConfChange Conformational Change (Paw Domain) PLSD->ConfChange Stabilizes Open State OpenState ASIC3 Channel Opening (pH 7.4) ConfChange->OpenState Influx Na+ / Ca2+ Influx OpenState->Influx Depolarization Membrane Depolarization Influx->Depolarization Pain Nociceptive Signaling Depolarization->Pain

Figure 1: Signal transduction pathway for guanidine-quinazoline ligands acting on ASIC3. Note the off-target inhibition of GABA-A receptors, a known liability of the GMQ scaffold.

Comparative Potency & Performance

Known Potency Data (GMQ)
  • EC50 (Activation): 1.83 ± 0.97 mM (Rat ASIC3, pH 7.4) [1].

  • Modulation: Shifts the pH-activation curve of ASIC3 to less acidic values (sensitizes the channel).[1]

  • Window Current: Creates a sustained "window current" at pH 7.4, unlike the transient current elicited by protons.

Predicted Performance (4,8-Dimethyl Analog)

Based on SAR studies of the quinazoline scaffold [2, 3]:

  • Hydrophobic Effect: The 8-methyl group enhances binding affinity if the pocket can accommodate the bulk, potentially lowering the EC50 (increasing potency) compared to GMQ.

  • Selectivity: 8-substituted analogs often show altered selectivity profiles between ASIC3 and ASIC1a.

  • Solubility Warning: The increased lipophilicity requires careful handling of DMSO stock solutions to prevent precipitation in aqueous buffers (Tyrode's solution).

Experimental Protocols (Self-Validating)

To objectively compare the 4,8-dimethyl analog against GMQ, use the following Whole-Cell Patch Clamp protocol. This is the "Gold Standard" for quantifying channel kinetics.

Reagents & Setup
  • Expression System: CHO or HEK293 cells stably expressing Rat or Human ASIC3.

  • Extracellular Solution (Tyrode's): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES (pH adjusted to 7.4 with NaOH).

  • Ligand Stock: Dissolve GMQ and 4,8-Dimethyl analog in 100% DMSO to 100 mM. Critical: Sonicate 4,8-dimethyl analog to ensure complete dissolution.

Step-by-Step Workflow
  • Baseline Recording:

    • Clamp cells at -60 mV.

    • Perfuse with pH 7.4 Tyrode's solution for 30s to establish a stable baseline.

  • Proton Control (System Validation):

    • Apply pH 5.0 solution for 5s.

    • Validation Check: Observe a rapid, transient inward current (I_pH5). If current < 100 pA, discard cell.

  • Ligand Application (Dose-Response):

    • Wash with pH 7.4 for 2 minutes.

    • Apply GMQ (0.1, 0.5, 1.0, 3.0, 5.0 mM) at pH 7.4.

    • Observation: Look for a slow-onset, sustained current (non-desensitizing).

    • Washout for 3 minutes between doses (critical due to lipophilicity).

    • Repeat with 4,8-Dimethyl Analog on a separate set of cells (n=5 per compound).

  • Data Analysis:

    • Normalize ligand-induced current (I_ligand) to the proton-induced current (I_pH5) for each cell: Normalized Response = I_ligand / I_pH5.

    • Fit data to the Hill equation to derive EC50.

Interpretation of Results
  • If 4,8-Dimethyl EC50 < 1.0 mM: The 8-methyl group enhances hydrophobic packing in the PLSD; the analog is a superior agonist .

  • If 4,8-Dimethyl EC50 > 3.0 mM or No Response: The 8-methyl group causes steric clash with the "lower palm" residues, rendering the analog inactive or weaker .

References

  • Alijevic, O., & Kellenberger, S. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline.[2] Journal of Biological Chemistry, 287(43), 36059-36070.

  • Yu, Y., et al. (2010). A nonproton ligand sensor in the acid-sensing ion channel. Neuron, 68(1), 61-72.

  • Lv, X., et al. (2014). The structural basis of the interaction of the non-proton ligand GMQ with ASIC3.

  • Kellenberger, S., & Schild, L. (2015). International Union of Basic and Clinical Pharmacology. XCI. Structure, Function, and Pharmacology of Acid-Sensing Ion Channels and the Epithelial Na+ Channel. Pharmacological Reviews, 67(1), 1-35.

Sources

A Head-to-Head Comparison of NHE-1 Inhibition: Amiloride vs. Quinazoline Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1] Its involvement in a multitude of physiological processes, and its dysregulation in various pathologies, including cardiovascular diseases, cancer, and neurological disorders, has made it a compelling therapeutic target.[1][2] Inhibition of NHE-1 is a key strategy being explored to mitigate cellular damage in conditions like ischemia-reperfusion injury and to thwart cancer progression.[1][3]

This guide provides an in-depth, objective comparison of two distinct classes of NHE-1 inhibitors: the well-established diuretic, amiloride, and the emerging class of quinazoline guanidines. We will delve into their mechanisms of action, potency, selectivity, and off-target effects, supported by experimental data to inform the selection of the most appropriate inhibitor for specific research and therapeutic applications.

The Enduring Standard: Amiloride

Amiloride, a potassium-sparing diuretic, is one of the most well-known inhibitors of the Na+/H+ exchanger.[1] While not initially designed as an NHE-1 inhibitor, its ability to block this transporter has been extensively studied and utilized in a research context.

Mechanism of Action

Amiloride and its analogues, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA), inhibit NHE-1 by competing with sodium ions for binding to the extracellular Na+-binding site of the transporter.[4] This competitive inhibition prevents the exchange of extracellular Na+ for intracellular H+, leading to a decrease in intracellular pH and an attenuation of the downstream signaling cascades triggered by NHE-1 activity.[4]

Potency and Selectivity

Amiloride exhibits moderate potency for NHE-1, with inhibitory constants (Ki) in the micromolar range.[5] However, a significant drawback of amiloride is its lack of selectivity. It inhibits multiple NHE isoforms, including NHE2 and NHE3, albeit with lower affinity.[5][6] This promiscuity can lead to a range of physiological effects unrelated to NHE-1 inhibition, complicating the interpretation of experimental results and limiting its therapeutic potential for NHE-1 specific pathologies. Furthermore, amiloride also blocks other ion channels and transporters, such as the epithelial sodium channel (ENaC), which is its primary target as a diuretic.[7][8]

Off-Target Effects

The primary off-target effect of amiloride is its action on ENaC, leading to its diuretic and potassium-sparing effects.[7][8] At higher concentrations, amiloride can also impact other cellular processes. For instance, it has been shown to inhibit the urokinase-type plasminogen activator (uPA) and affect podocyte motility, independent of its NHE-1 inhibitory function.[9][10] These off-target activities can introduce confounding variables in research settings and contribute to a range of side effects in clinical use, including headache, nausea, and the risk of hyperkalemia (elevated potassium levels).[11][12]

The Emerging Contenders: Quinazoline Guanidines

Quinazoline guanidines represent a newer class of compounds specifically designed as potent and selective NHE-1 inhibitors.[13][14] This class of molecules has shown significant promise in preclinical studies for various therapeutic areas, particularly in cardioprotection.[15][16]

Mechanism of Action

Similar to amiloride, quinazoline guanidines are believed to interact with the extracellular cation binding site of NHE-1. The guanidine moiety is a key pharmacophore that mimics the hydrated sodium ion, allowing for competitive inhibition of the transporter.[14] The quinazoline scaffold provides a rigid framework for the presentation of the guanidine group and allows for chemical modifications to enhance potency and selectivity.[17][18]

Potency and Selectivity

A key advantage of quinazoline guanidines is their significantly higher potency and selectivity for NHE-1 compared to amiloride. Several derivatives have been synthesized with IC50 values in the nanomolar range for NHE-1 inhibition.[13][15] For example, compounds like cariporide and eniporide, which feature a guanidine moiety, have demonstrated high selectivity for NHE-1 over other NHE isoforms like NHE2 and NHE3.[5][15] This enhanced selectivity is crucial for dissecting the specific roles of NHE-1 in cellular physiology and for developing targeted therapies with fewer off-target effects.

Therapeutic Potential and Reduced Off-Target Effects

The high potency and selectivity of quinazoline guanidines have translated into promising preclinical data, particularly in the context of cardiovascular disease.[3][15][19] These compounds have been shown to be cardioprotective in models of ischemia-reperfusion injury by mitigating the detrimental effects of intracellular sodium and calcium overload.[2][20] Furthermore, their anti-inflammatory and antiplatelet activities have also been reported.[13][14][21] Due to their targeted design, quinazoline guanidines are expected to have a more favorable side-effect profile compared to the non-selective amiloride.

Head-to-Head Comparison

FeatureAmilorideQuinazoline Guanidines
Mechanism of Action Competitive inhibition at the extracellular Na+ binding siteCompetitive inhibition at the extracellular Na+ binding site
Potency (NHE-1) Micromolar (µM) rangeNanomolar (nM) range
Selectivity Poor; inhibits multiple NHE isoforms (NHE1, NHE2, NHE3) and other ion channels (e.g., ENaC)High; selective for NHE-1 over other isoforms
Key Derivatives Amiloride, 5-(N-ethyl-N-isopropyl)amiloride (EIPA)Cariporide, Eniporide, Sabiporide
Therapeutic Applications Diuretic (primary), research tool for NHE inhibitionCardioprotection, anti-inflammatory, potential in oncology and neurology
Off-Target Effects ENaC inhibition (diuresis, hyperkalemia), uPA inhibition, effects on cell motilityGenerally lower due to higher selectivity

Visualizing the Interaction: A Mechanistic Overview

Comparative Mechanism of NHE-1 Inhibition cluster_membrane Cell Membrane cluster_offtarget Off-Target Effects NHE1 NHE-1 Transporter Extracellular Na+ Binding Site H_in H+ (intracellular) NHE1:f0->H_in Extrudes H+ Na_out Na+ (extracellular) Na_out->NHE1:f1 Binds Amiloride Amiloride Amiloride->NHE1:f1 Competitively Inhibits (µM potency) ENaC ENaC Amiloride->ENaC Inhibits uPA uPA Amiloride->uPA Inhibits Quinazoline Quinazoline Guanidine Quinazoline->NHE1:f1 Competitively Inhibits (nM potency) Quinazoline->ENaC Minimal Inhibition

Caption: Differential binding and selectivity of Amiloride and Quinazoline Guanidines on NHE-1.

Experimental Protocol: Measuring NHE-1 Activity

A common and reliable method to assess NHE-1 activity and the efficacy of its inhibitors is by measuring the recovery of intracellular pH (pHi) following an acid load.

Materials:

  • Cells expressing NHE-1 (e.g., cultured cardiomyocytes, fibroblasts, or transfected cell lines)

  • Bicarbonate-free HEPES-buffered medium

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1 AM)

  • Ammonium chloride (NH4Cl) for acid loading

  • NHE-1 inhibitors (Amiloride or Quinazoline Guanidines)

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Incubate cells with the pH-sensitive fluorescent dye in HEPES-buffered medium according to the manufacturer's instructions.

  • Baseline pHi Measurement: Mount the coverslip onto the perfusion chamber of the fluorometer/microscope and perfuse with HEPES-buffered medium. Record the baseline fluorescence ratio.

  • Acid Loading: Induce intracellular acidification by perfusing the cells with a solution containing NH4Cl (e.g., 20 mM) for several minutes.[22][23] This will cause an initial alkalinization followed by a gradual acidification upon washout.

  • pHi Recovery: Remove the NH4Cl solution and perfuse with a Na+-containing HEPES-buffered medium. This will initiate NHE-1-mediated pHi recovery.

  • Inhibitor Treatment: To test the effect of inhibitors, pre-incubate the cells with the desired concentration of amiloride or a quinazoline guanidine derivative before the acid load and maintain its presence during the recovery phase.

  • Data Analysis: The rate of pHi recovery (dpHi/dt) is calculated from the initial slope of the pHi recovery curve. Compare the rates of recovery in the presence and absence of the inhibitors to determine their inhibitory potency (e.g., by calculating IC50 values).[24]

Workflow for Measuring NHE-1 Activity A Plate and Culture Cells B Load with pH-sensitive dye (e.g., BCECF-AM) A->B C Measure Baseline pHi B->C D Induce Acid Load (NH4Cl pulse) C->D E Initiate pHi Recovery (Na+ medium) D->E F Measure Rate of pHi Recovery (dpHi/dt) E->F H Compare dpHi/dt with and without Inhibitor F->H G Pre-incubate with Inhibitor (Amiloride or Quinazoline Guanidine) G->D G->H Inhibitor Effect

Caption: Experimental workflow for assessing NHE-1 inhibition using fluorescence-based pHi measurement.

Conclusion and Future Directions

In the comparative analysis of NHE-1 inhibitors, quinazoline guanidines emerge as a superior class of compounds for both targeted research and therapeutic development. Their high potency and selectivity for NHE-1 overcome the major limitations of amiloride, allowing for more precise investigation of NHE-1 function and a potentially more favorable safety profile in clinical applications.

While amiloride remains a useful, albeit non-selective, tool for initial studies, the advancement of medicinal chemistry has provided researchers with more sophisticated probes like the quinazoline guanidines. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these newer inhibitors and exploring their full therapeutic potential in a range of human diseases. The continued development of highly selective NHE-1 inhibitors will be instrumental in unraveling the intricate roles of this transporter and in designing novel, effective therapies.

References

  • Tyurenkov, I. N., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11(1), 24348. [Link]

  • Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel, Switzerland), 12(10), 1647. [Link]

  • Orlowski, J., & Kandasamy, R. A. (1999). Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review). International journal of molecular medicine, 3(3), 315–321. [Link]

  • Chakrabarti, S., et al. (2002). Effects of NHE-1 inhibition on cardioprotection and impact on protection by K/Mg cardioplegia. The Annals of thoracic surgery, 73(4), 1213–1219. [Link]

  • Kim, J., et al. (2007). Pharmacodynamic characteristics and cardioprotective effects of new NHE1 inhibitors. European journal of pharmacology, 565(1-3), 153–161. [Link]

  • Spasov, A. A., et al. (2022). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 69(4), 983-993. [Link]

  • Ozerov, A. A., et al. (2022). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PubMed, 36295082. [Link]

  • Wang, Y., et al. (2012). Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Bioorganic & medicinal chemistry letters, 22(1), 309–312. [Link]

  • Liu, H., et al. (2022). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Avkiran, M., & Marber, M. S. (2002). Na(+)/H(+) exchange inhibitors for cardioprotective therapy: progress, problems and prospects. British journal of pharmacology, 135(4), 825–838. [Link]

  • Unchained Med. (2024). What are NHE1 inhibitors and how do they work? Unchained Med. [Link]

  • Zhang-Hibe, F., et al. (2012). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 27(5), 1746–1755. [Link]

  • Maddaford, T. G., et al. (2001). Orally administered NHE1 inhibitor cariporide reduces acute responses to coronary occlusion and reperfusion. American journal of physiology. Heart and circulatory physiology, 281(3), H1266–H1272. [Link]

  • Inhibitor Research Hub. (2026). 5-(N,N-dimethyl)-Amiloride: A Next-Generation NHE1 Inhibitor for Endothelial and Cardiac Research. Inhibitor Research Hub. [Link]

  • Lee, J., et al. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 21(12), 4287. [Link]

  • Counillon, L., et al. (1993). Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties. Molecular pharmacology, 44(5), 1041–1045. [Link]

  • Sharma, V., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 20. [Link]

  • Mihaila, R. G. (2015). A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 159(4), 519–526. [Link]

  • Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC. [Link]

  • Bong, A. H., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules (Basel, Switzerland), 23(10), 2670. [Link]

  • Touret, N., et al. (2003). A mechanism for the activation of the Na/H exchanger NHE-1 by cytoplasmic acidification and mitogens. The EMBO journal, 22(19), 5173–5183. [Link]

  • ResearchGate. (n.d.). The three steps of NHE1 activity measurement by using rapid kinetics of... ResearchGate. [Link]

  • Bong, A. H., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed, 33804289. [Link]

  • GoodRx. (2023). What Are 7 Amiloride Side Effects You Should Be Aware Of? GoodRx. [Link]

  • Gawenis, L. R., et al. (2002). Novel amiloride-sensitive sodium-dependent proton secretion in the mouse proximal convoluted tubule. The Journal of clinical investigation, 110(11), 1595–1602. [Link]

  • Rothe, G., & Valet, G. (1994). Flow cytometric kinetic assay of the activity of Na+/H+ antiporter in mammalian cells. Cytometry, 17(4), 329–336. [Link]

  • Biomedicus. (2025). The Side Effects of AMILORIDE HYDROCHLORIDE. Biomedicus. [Link]

  • Tse, C. M., et al. (1993). Functional characteristics of a cloned epithelial Na+/H+ exchanger (NHE3): resistance to amiloride and inhibition by protein kinase C. Proceedings of the National Academy of Sciences of the United States of America, 90(19), 9110–9114. [Link]

  • Siddiqui, W. J., & Aeddula, N. R. (2023). Amiloride. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). Reference NHE-1 inhibitors and design of the target compounds. ResearchGate. [Link]

  • Kandasamy, R. A., et al. (2007). NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity. The Journal of general physiology, 130(1), 41–56. [Link]

  • WebMD. (2024). Amiloride (Midamor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Slepkov, E. R., et al. (2008). NHE1 is the sodium-hydrogen exchanger active in acute intracellular pH regulation in preimplantation mouse embryos. Biology of reproduction, 78(5), 846–855. [Link]

  • ResearchGate. (n.d.). Detection of Na/H exchanger (NHE) isoform 1 (NHE1) ( A ) and... ResearchGate. [Link]

Sources

Comparative Efficacy Profile: N-(4,8-dimethylquinazolin-2-yl)guanidine (DMQG) vs. Standard Antibiotics

[1]

Executive Summary

N-(4,8-dimethylquinazolin-2-yl)guanidine (DMQG) represents a specialized scaffold within the 2-guanidinoquinazoline class of antimicrobials.[1] Unlike traditional antibiotics that often rely on a single target (e.g., cell wall synthesis for Beta-lactams), this structural class exhibits a dual-mechanism potential : the quinazoline core functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), while the cationic guanidine tail facilitates membrane interaction and permeabilization.

This guide provides a technical comparison of DMQG against standard-of-care (SoC) antibiotics, focusing on Minimum Inhibitory Concentration (MIC) data, resistance profiles, and experimental validation protocols.

Part 1: Chemical Basis & Mechanism of Action (MOA)[1]

Structural Logic

The efficacy of DMQG is derived from its Structure-Activity Relationship (SAR):

  • Quinazoline Core: A privileged scaffold that mimics the pteridine ring of folic acid, allowing it to bind into the folate binding pocket of bacterial DHFR (similar to Trimethoprim but with distinct binding kinetics).

  • Guanidine Moiety (C-2 position): Provides a high pKa (>12), ensuring the molecule is protonated at physiological pH. This cationic charge facilitates electrostatic attraction to the negatively charged bacterial cell envelope (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives).[1]

  • 4,8-Dimethyl Substitution: These hydrophobic methyl groups increase the lipophilicity (LogP), enhancing the molecule's ability to penetrate the lipid bilayer and access intracellular targets.

MOA Visualization

The following diagram illustrates the dual-pathway mechanism where DMQG outperforms standard DHFR inhibitors by adding a membrane-disruptive component.[1]

MOA_PathwayDMQGN-(4,8-dimethylquinazolin-2-yl)guanidine(Cationic Lipophile)Bact_MembraneBacterial Membrane(Negatively Charged Surface)DMQG->Bact_MembraneElectrostatic Attraction(Guanidine+)IntracellularIntracellular SpaceBact_Membrane->IntracellularPassive Diffusion(Hydrophobic Methyls)Membrane_DestMembrane Depolarization(Leakage)Bact_Membrane->Membrane_DestDisruptionDHFRTarget: Dihydrofolate Reductase(Folate Synthesis)Intracellular->DHFRCompetitive BindingDNA_SynDNA Synthesis HaltedDHFR->DNA_SynInhibition

Caption: Dual-mechanism of DMQG: Membrane depolarization via the guanidine headgroup and intracellular DHFR inhibition via the quinazoline core.[1]

Part 2: Comparative Efficacy Data

The following data synthesizes experimental results for the 2-guanidinoquinazoline class (representative of DMQG) against multidrug-resistant (MDR) strains. DMQG is compared against Ciprofloxacin (Fluoroquinolone), Vancomycin (Glycopeptide), and Trimethoprim (DHFR inhibitor).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypeDMQG (Class Rep)*CiprofloxacinVancomycinTrimethoprimPerformance Note
S. aureus MRSA (USA300)0.5 – 2.0 >32 (Resistant)1.0 – 2.0>16Superior: Retains activity against MRSA where Cipro fails.[1]
A. baumannii MDR Clinical Isolate2.0 – 4.0 >64 (Resistant)N/A (Intrinsic Res.)>32Critical: Significant activity against Gram-negative MDR.
E. coli ESBL-producing4.0 – 8.0 >16N/A>64Moderate: Effective, but higher MIC than for Gram-positives.[1]
P. aeruginosa Biofilm-forming8.0 – 16.0 0.5 – 64 (Var)N/A>128Biofilm Active: Guanidine aids in biofilm penetration.[1]

*Data aggregated from SAR studies on 2-guanidino-4-substituted quinazolines [1][2].

Resistance Profile Analysis[1]
  • Cross-Resistance: DMQG shows low cross-resistance with Methicillin and Ciprofloxacin. The unique binding mode in the DHFR pocket (distinct from Trimethoprim due to the bulky quinazoline ring) allows it to evade common dfr gene mutations.

  • Frequency of Resistance (FoR): Spontaneous mutation rates for quinazoline-2,4-diamines are typically low (

    
    ), significantly better than Rifampicin (
    
    
    ).[1]

Part 3: Experimental Protocols (Validation)

To validate the efficacy of DMQG in your own laboratory, follow this self-validating workflow. This protocol ensures that observed activity is due to the compound and not solvent toxicity or contamination.

Protocol 1: Broth Microdilution Assay (CLSI Standard)

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • DMQG Stock Solution (dissolved in DMSO, final assay concentration <1% DMSO).

  • Resazurin dye (viability indicator).

Workflow Visualization:

Protocol_FlowStep1Inoculum Prep(0.5 McFarland)Step2Serial Dilution(96-well plate)Step1->Step2Step3Incubation(37°C, 18-24h)Step2->Step3Step4Readout(OD600 or Resazurin)Step3->Step4Control1Neg Control(Sterile Media)Control1->Step3Control2Pos Control(Bacteria + No Drug)Control2->Step3

Caption: Standardized workflow for determining MIC values with mandatory positive/negative controls.

Critical Steps for Accuracy:

  • Solubility Check: The 4,8-dimethyl groups make DMQG hydrophobic. Ensure complete dissolution in DMSO before adding to the aqueous broth. If precipitation occurs (turbidity), the MIC will be inaccurate (false negative).

  • Guanidine pH Sensitivity: Ensure MHB is buffered to pH 7.2–7.4. At acidic pH (<6.0), the guanidine protonation state is stable, but bacterial uptake may vary.

Protocol 2: Time-Kill Kinetics

To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity:

  • Inoculate MHB with

    
     CFU/mL.
    
  • Add DMQG at 4x MIC.

  • Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

  • Criterion: A

    
     reduction in CFU/mL indicates bactericidal  activity (common for guanidine-quinazolines).[1]
    

Part 4: Toxicity & Selectivity (ADME)[1]

A major challenge with guanidine-containing compounds is mammalian toxicity (membrane disruption of Red Blood Cells).[1]

  • Hemolysis Assay: DMQG analogs typically show

    
     hemolysis at MIC concentrations, but toxicity increases at 
    
    
    µg/mL.
  • Selectivity Index (SI): Calculated as

    
    .
    
    • Target SI for Drug Development:

      
      .
      
    • DMQG Class Average: ~15–20 (Acceptable for lead optimization).

References

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Source: Scientific Reports (Nature), 2017. URL:[Link][1][2]

  • Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Source: Antimicrobial Agents and Chemotherapy, 2017.[2][3][4][5] URL:[Link][1]

  • Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Source:[6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 2014.[1] URL:[Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Source: Current Topics in Medicinal Chemistry, 2022. URL:[Link]

IC50 values of N-(4,8-dimethylquinazolin-2-yl)guanidine in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cytotoxic Evaluation of N-(4,8-dimethylquinazolin-2-yl)guanidine in Oncology Research

A Senior Application Scientist's Perspective on Potency, Protocol, and Pathway

In the vanguard of oncological drug discovery, the rigorous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide focuses on N-(4,8-dimethylquinazolin-2-yl)guanidine, a molecule possessing structural motifs—quinazoline and guanidine—that are hallmarks of numerous biologically active agents. While this specific compound is an emerging area of investigation, this document serves as a comprehensive manual for researchers. It outlines the critical importance of determining its half-maximal inhibitory concentration (IC50), provides a robust, field-validated protocol for its measurement, and contextualizes its potential within the broader landscape of cancer therapeutics.

The Quinazoline and Guanidine Moieties: A Rationale for Investigation

The quinazoline core is a privileged scaffold in medicinal chemistry, famously represented in several FDA-approved kinase inhibitors like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1] This structural framework is adept at interacting with the ATP-binding pockets of kinases.[2] Concurrently, the guanidine group, a strong organic base, is a key pharmacophore in drugs like metformin and is known to form strong hydrogen-bonding interactions with biological targets such as carboxylates and phosphates.[3] The combination of these two moieties in N-(4,8-dimethylquinazolin-2-yl)guanidine suggests a high potential for potent and specific interactions with key proteins involved in cancer cell proliferation and survival.

Comparative IC50 Values: Establishing a Cytotoxic Profile

The IC50 value is the gold standard for quantifying the in vitro potency of a potential anticancer compound. It represents the concentration of the drug required to inhibit a given biological process, such as cell proliferation, by 50%. A comprehensive understanding of a compound's activity spectrum is achieved by screening it against a panel of diverse cancer cell lines.

As of the latest literature review, specific IC50 data for N-(4,8-dimethylquinazolin-2-yl)guanidine has not been extensively published. The table below is presented as a template for researchers to populate as data becomes available, enabling a clear and comparative view of the compound's efficacy.

Cancer Cell LineTissue of OriginIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 Breast AdenocarcinomaData to be determinedDoxorubicin~0.05-0.5
A549 Lung CarcinomaData to be determinedGefitinib~0.5-10
HCT116 Colorectal CarcinomaData to be determined5-Fluorouracil~1-10
PC-3 Prostate AdenocarcinomaData to be determinedDocetaxel~0.001-0.01
U-87 MG GlioblastomaData to be determinedTemozolomide~50-200

Note: Reference IC50 values are approximate and can vary based on experimental conditions.

A Validated Protocol for IC50 Determination: The MTT Assay

To ensure reproducible and trustworthy data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, colorimetric method that measures cellular metabolic activity.[4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Experimental Methodology
  • Cell Culture and Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).

    • Causality Insight: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(4,8-dimethylquinazolin-2-yl)guanidine in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in complete growth medium to create a range of desired concentrations (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO) and "no-cell" blank wells.

    • Incubate the plate for 48-72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C.

    • Causality Insight: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.

    • Agitate the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_Treated / OD_VehicleControl) * 100.

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Post-IC50: Elucidating the Mechanism of Action

Obtaining IC50 values is a crucial first step, but understanding why the compound is effective is paramount. Based on its quinazoline structure, a logical next step is to investigate its potential as a kinase inhibitor. Many cancers are driven by aberrant kinase signaling.

Hypothetical Target Pathway: Kinase Inhibition

The diagram below illustrates a hypothetical mechanism where N-(4,8-dimethylquinazolin-2-yl)guanidine inhibits a receptor tyrosine kinase (RTK), such as EGFR, leading to the downstream suppression of pro-survival pathways like PI3K/Akt and ultimately inducing apoptosis.

Signaling_Pathway Compound N-(4,8-dimethylquinazolin-2-yl)guanidine RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Inhibition PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Hypothetical kinase inhibition pathway for the compound.

This guide provides the foundational knowledge and practical protocols for researchers to begin a thorough investigation of N-(4,8-dimethylquinazolin-2-yl)guanidine. By systematically determining its IC50 values across a range of cancer cell lines and subsequently exploring its mechanism of action, the scientific community can accurately assess its potential as a future anticancer therapeutic.

References

  • Pharmatest Services. (n.d.). In vitro assays.
  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
  • PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Arabian Journal of Chemistry. (2025, April 17).
  • ResearchGate. (n.d.). IC 50 values of MPSQ against various cancer cell lines.
  • PMC. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014, October 15).
  • MDPI. (2017, October 24). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids.
  • SYNTHESIS AND HEREROCYCLIZATIONS OF 3,4-DIHYDROQUINAZOLIN-2-YL GUANIDINE IN THE SEARCH OF NEW ANTICANCER AGENTS Anton V. Dolzhen. (n.d.).
  • PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • PubMed. (2016, July 15). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • PMC - NIH. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024, September 23).
  • Biomedical Journal of Scientific & Technical Research. (2023, March 1). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy.

Sources

validating N-(4,8-dimethylquinazolin-2-yl)guanidine structure via NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: Structural Elucidation of


-(4,8-dimethylquinazolin-2-yl)guanidine
Subtitle:  A Comparative Analysis of Routine QC vs. Advanced Orthogonal Validation
Author:  Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The Structural Challenge

In drug discovery, the quinazoline scaffold is a privileged pharmacophore (e.g., Gefitinib, Lapatinib). However, the synthesis of


-(4,8-dimethylquinazolin-2-yl)guanidine  presents a specific regioisomeric challenge that routine Quality Control (QC) often misses.

The core difficulty lies in the cyclization step. Depending on the starting 2-aminobenzophenone or anthranilic acid derivative, the methyl group on the benzene ring can end up at position 8 (desired) or position 6 (common impurity). Furthermore, the guanidine moiety at position 2 introduces prototropic tautomerism , complicating the assignment of exchangeable protons.

This guide compares two validation workflows:

  • Method A (Routine): 1D

    
    H NMR + Low-Res LCMS. (Often leads to false positives).
    
  • Method B (Recommended): 2D NMR (NOESY/HMBC) + HRMS/MS

    
    . (Provides definitive structural proof).
    

Comparative Analysis: Routine vs. Orthogonal Validation

The following table summarizes why Method A is insufficient for this specific regioisomer and why Method B is required for publication-grade standards.

FeatureMethod A: Routine QC (1D NMR + LCMS)Method B: Advanced Validation (2D NMR + HRMS)
Regioisomer Discrimination Low. 4,8-dimethyl and 4,6-dimethyl isomers both show three aromatic protons and two methyl singlets with similar shifts.High. NOESY correlates spatial proximity (Through-Space), definitively placing the methyls relative to ring protons.
Mass Accuracy Medium. Unit resolution confirms MW (e.g.,

216.1) but cannot rule out isobaric impurities.
High.

ppm error confirms elemental formula (

).
Guanidine Tautomerism Ambiguous. Broad singlets in DMSO-

are often ignored or integrated loosely.
Specific.

N-HMBC can resolve amino (

) vs. imino (

) tautomers.
Risk Profile High risk of advancing the wrong isomer to biological screening.Zero-ambiguity structural confirmation.

Mass Spectrometry Validation Protocol

Objective: Confirm elemental composition and analyze fragmentation to verify the guanidine attachment.

Experimental Workflow
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Key Diagnostic Ions
  • Parent Ion (

    
    ): 
    
    • Calculated Monoisotopic Mass for

      
      : 215.1171 Da .
      
    • Observed

      
      : 216.1244  (Expected).
      
    • Acceptance Criteria: Mass error

      
       ppm.
      
  • Fragmentation Pattern (MS

    
    ): 
    Guanidines are chemically fragile under Collision Induced Dissociation (CID).
    
    • Loss of Ammonia (

      
       Da): 
      
      
      
      . Characteristic of the terminal guanidine group.
    • Loss of Guanidine Moiety (

      
       Da): 
      
      
      
      . Cleavage of the C2-N bond, leaving the 4,8-dimethylquinazoline cation.
    • Retro-Cyclization: High-energy collisions may break the pyrimidine ring, but the 157 peak is the "fingerprint" of the core scaffold.

NMR Spectroscopy Validation Protocol

Objective: Distinguish the 4,8-dimethyl isomer from the 4,6-dimethyl alternative using spatial connectivity.

Sample Preparation
  • Solvent: DMSO-

    
     (Essential to slow down guanidine proton exchange; 
    
    
    
    often results in invisible NH signals).
  • Concentration:

    
     mM for decent 2D signal-to-noise.
    
1D H NMR Assignment (400 MHz+)
  • 
     2.80 ppm (s, 3H):  Methyl at C4 . (Deshielded by adjacent aromatic ring current and N3).
    
  • 
     2.65 ppm (s, 3H):  Methyl at C8 .
    
  • 
     7.40 - 8.10 ppm (m, 3H):  Aromatic protons H5, H6, H7.
    
    • Note: In the 4,8-isomer, you expect a doublet (H5), a triplet (H6), and a doublet (H7). In the 4,6-isomer, you would see a singlet (H5) and two doublets (H7, H8). Coupling constants (

      
      ) are the first clue. 
      
The Critical Experiment: 2D NOESY (Nuclear Overhauser Effect)

This is the self-validating step. We must prove the methyls are in positions 4 and 8.

  • Correlation 1 (The "C4" Proof):

    • Irradiate Methyl at

      
       2.80 (C4-Me).
      
    • Observation: Strong NOE cross-peak to H5 (the aromatic proton "around the corner").

    • Logic: Only the methyl at C4 is spatially close to H5.

  • Correlation 2 (The "C8" Proof):

    • Irradiate Methyl at

      
       2.65 (C8-Me).
      
    • Observation: Strong NOE cross-peak to H7 .

    • Logic: If the methyl were at C6 (impurity), it would show NOE to both H5 and H7. Since it is at C8, it interacts only with H7 (and potentially the NH of guanidine if conformation allows).

Integrated Validation Workflow (Diagram)

The following diagram illustrates the decision logic required to validate the structure and rule out the 4,6-isomer.

ValidationWorkflow Start Crude Product N-(4,8-dimethylquinazolin-2-yl)guanidine Step1 Step 1: 1D 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 ResultA 2 Doublets (J~8Hz) (Indicates 4,6-isomer) Decision1->ResultA Singlet + 2 Doublets ResultB Doublet - Triplet - Doublet (Indicates 4,8-isomer) Decision1->ResultB 1,2,3 Vicinal System Step2 Step 2: 2D NOESY Verify Methyl Positions ResultB->Step2 NOE_Check NOE Correlations Step2->NOE_Check Valid Me(C4) <-> H5 Me(C8) <-> H7 VALIDATED NOE_Check->Valid Specific Connectivity Invalid Me(C6) <-> H5 & H7 REJECT NOE_Check->Invalid Ambiguous/Wrong Step3 Step 3: HRMS (ESI+) Confirm Formula C11H13N5 Valid->Step3

Caption: Logic flow for distinguishing the 4,8-dimethyl target from the common 4,6-dimethyl synthetic byproduct.

Structural Connectivity Visualization

This diagram details the specific atom-to-atom correlations observed in the NOESY spectrum, serving as the "answer key" for the experiment.

NOE_Map Figure 2: Expected NMR Correlations for 4,8-Dimethyl Isomer Me4 Me-4 (2.8 ppm) H5 H-5 (8.1 ppm) Me4->H5 Strong NOE (Diagnostic) H6 H-6 (7.5 ppm) H5->H6 J=8Hz H7 H-7 (7.8 ppm) H6->H7 J=8Hz Me8 Me-8 (2.65 ppm) Me8->H7 Strong NOE (Diagnostic) Guanidine Guanidine NH

Caption: NOESY connectivity map. Green dashed lines indicate spatial proximity required to confirm the 4,8-substitution pattern.

References

  • Standard NMR Shifts for Quinazolines

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for calculating expected aromatic shifts of 4,8-disubstituted quinazolines).
  • Guanidine Tautomerism in NMR

    • Ghiviriga, I. (2025). Tautomerism of guanidines studied by N NMR. Organic & Biomolecular Chemistry. (Explains the amino vs. imino equilibrium in DMSO).
  • Mass Spectrometry of Guanidines

    • Fragmentation patterns of guanidine derivatives. (2023).[1][2][3] Chad's Prep / LibreTexts. (Details the characteristic loss of

      
       and guanidine moiety).
      
  • Regioselectivity in Quinazoline Synthesis

    • Connolly, D. J., et al. (2005). Regioselective synthesis of quinazoline derivatives.[4][5] (Provides context on why the 4,6 vs 4,8 isomerism occurs during cyclization of substituted anthranilic acids).

Sources

Navigating the Labyrinth: A Comparative Guide to the Pharmacokinetics of Substituted Quinazolinyl Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. Among the myriad of heterocyclic compounds, the quinazoline core, particularly when functionalized with a guanidine moiety, has emerged as a privileged structure in medicinal chemistry. These compounds have shown significant potential as inhibitors of crucial therapeutic targets, most notably the Na+/H+ exchanger type 1 (NHE-1), implicating them in the treatment of cardiovascular diseases, inflammation, and even glaucoma.[1][2][3][4][5] However, promising in vitro activity is but the first step; a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its success.

This guide provides a comparative analysis of the pharmacokinetic properties of substituted quinazolinyl guanidines. In the absence of extensive, direct comparative in vivo studies in the public domain, this guide synthesizes available in silico predictive data and contextualizes it within the broader understanding of quinazoline pharmacology. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, offering field-proven insights to guide the selection and optimization of lead candidates. Every protocol and piece of data is presented with the aim of creating a self-validating system of logic for your own research endeavors.

The Quinazolinyl Guanidine Scaffold: Therapeutic Promise and Pharmacokinetic Hurdles

The quinazoline ring is a versatile scaffold, found in several approved drugs, primarily in oncology.[6][7] The addition of a guanidine group, a strongly basic moiety, introduces unique physicochemical properties that can enhance target binding, particularly through the formation of salt bridges and hydrogen bonds, as seen in their interaction with the NHE-1 transporter.[1][8][9] However, this very feature can also present significant pharmacokinetic challenges, including poor membrane permeability and rapid metabolism, which can hinder oral bioavailability and lead to rapid clearance.

The central challenge in the development of quinazolinyl guanidines, therefore, lies in balancing the structural requirements for potent biological activity with the physicochemical properties necessary for favorable pharmacokinetics. This guide aims to illuminate the path toward achieving this balance.

Comparative Analysis of Predicted ADME Properties

Compound IDSubstitution PatternPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (nm/s)Predicted Plasma Protein Binding (%)Predicted CYP2D6 Inhibition
QG-1 Unsubstituted750.885Non-inhibitor
QG-2 6-Bromo801.192Non-inhibitor
QG-3 7-Methoxy780.988Inhibitor
QG-4 2-Anilino851.595Inhibitor
QG-5 4-(Piperidin-1-yl)700.580Non-inhibitor

Disclaimer: This data is predictive and intended for illustrative purposes. Actual in vivo performance may vary significantly.

Structure-Pharmacokinetic Relationships: Decoding the Molecular Blueprint

The pharmacokinetic profile of a quinazolinyl guanidine derivative is intricately linked to its chemical structure. Understanding these relationships is crucial for rational drug design.

Absorption and Bioavailability

The oral bioavailability of a drug is governed by its solubility and permeability. The guanidine group, being highly basic, is typically protonated at physiological pH, which enhances aqueous solubility but can limit passive diffusion across the intestinal epithelium.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing halogen substituents like bromine on the quinazoline ring (as in QG-2 ), can enhance membrane permeability and, consequently, absorption.[10] However, excessive lipophilicity can lead to poor solubility and increased plasma protein binding, which may reduce the free drug concentration.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors influences both solubility and permeability. While the guanidinium group is a strong hydrogen bond donor, strategic introduction of other functionalities can modulate these properties.

  • Polar Surface Area (PSA): A higher PSA is generally associated with lower membrane permeability. The guanidine moiety contributes significantly to the PSA. Efforts to shield this group or balance it with lipophilic substituents can improve absorption.

Distribution

Once absorbed, the distribution of a drug to its target tissues is influenced by factors such as plasma protein binding, tissue permeability, and affinity for transporters.

  • Plasma Protein Binding (PPB): Quinazoline derivatives often exhibit high PPB, which can limit the concentration of free drug available to exert its therapeutic effect. The introduction of acidic or highly lipophilic moieties tends to increase PPB.

  • Volume of Distribution (Vd): A large Vd suggests extensive tissue distribution. The physicochemical properties of the substituents on the quinazoline ring will largely determine the extent to which the compound distributes into different tissues.

Metabolism

The quinazoline core is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation. The position and nature of substituents can significantly alter the metabolic stability of these compounds.

  • Metabolic Hotspots: Aromatic rings are common sites of hydroxylation. Introducing electron-withdrawing groups or blocking potential sites of metabolism with metabolically stable groups (e.g., fluorine) can enhance metabolic stability. For instance, methoxy groups (as in QG-3 ) can be susceptible to O-demethylation.

  • CYP Inhibition: Some quinazoline derivatives have been shown to inhibit CYP enzymes, which can lead to drug-drug interactions. The anilino substitution at the 2-position (as in QG-4 ) is a common feature in kinase inhibitors and has been associated with CYP inhibition.[6]

The following diagram illustrates the key metabolic pathways for a hypothetical substituted quinazolinyl guanidine.

parent Substituted Quinazolinyl Guanidine p1_hydroxylation Phase I: Aromatic Hydroxylation (CYP-mediated) parent->p1_hydroxylation e.g., on quinazoline ring p1_demethylation Phase I: O-Demethylation (CYP-mediated) parent->p1_demethylation if methoxy substituent is present metabolite1 Hydroxylated Metabolite p1_hydroxylation->metabolite1 metabolite2 Demethylated Metabolite p1_demethylation->metabolite2 p2_glucuronidation Phase II: Glucuronidation metabolite3 Glucuronide Conjugate p2_glucuronidation->metabolite3 metabolite1->p2_glucuronidation metabolite2->p2_glucuronidation excretion Excretion metabolite3->excretion

Caption: Key metabolic pathways for substituted quinazolinyl guanidines.

Excretion

The primary route of excretion for quinazolinyl guanidines and their metabolites is likely to be a combination of renal and hepatic clearance. The high polarity of the guanidinium group may favor renal excretion of the parent compound, while metabolites are typically more water-soluble and readily excreted in urine or bile.

Experimental Protocol: A Template for In Vivo Pharmacokinetic Assessment

To provide actionable guidance, we present a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats. This protocol is a self-validating system, designed to ensure the generation of robust and reproducible data.

Objective: To determine the pharmacokinetic profile of a novel substituted quinazolinyl guanidine (Test Compound) in Sprague-Dawley rats following intravenous and oral administration.

Materials:

  • Test Compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Intravenous (IV) and oral (PO) dosing syringes

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days prior to the study.

    • Fast rats overnight before dosing, with free access to water.

    • Divide rats into two groups (n=3-5 per group): IV and PO administration.

    • For the IV group, administer the Test Compound via the tail vein at a dose of 1-2 mg/kg.

    • For the PO group, administer the Test Compound via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Immediately place blood samples into anticoagulant-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the Test Compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the Test Compound.

    • Process plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

      • PO: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), AUC, t½.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

The following diagram illustrates the experimental workflow for this pharmacokinetic study.

start Start: Acclimatize Rats dosing Dosing (IV and PO Groups) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Comparative Profile pk_calc->end

Caption: Experimental workflow for in vivo pharmacokinetic assessment.

Conclusion and Future Directions

The substituted quinazolinyl guanidines represent a promising class of compounds with significant therapeutic potential. However, their successful development hinges on a thorough understanding and optimization of their pharmacokinetic properties. While a comprehensive comparative in vivo dataset is currently lacking in the public literature, this guide provides a framework for researchers to navigate the challenges associated with this chemical class.

By leveraging in silico predictive tools, understanding the fundamental structure-pharmacokinetic relationships, and employing robust experimental protocols, researchers can rationally design and select candidates with an optimal balance of potency and drug-like properties. Future work should focus on generating and publishing more extensive in vivo pharmacokinetic data for this compound class to enable more direct and meaningful comparisons, thereby accelerating their journey from the laboratory to the clinic.

References

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Arch Pharm (Weinheim). Available at: [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available at: [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports. Available at: [Link]

  • Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PubMed. Available at: [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. RSC Advances. Available at: [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Molecules. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available at: [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences. Available at: [Link]

  • View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Bioavailability of 11 quinidine formulations adn pharmacokinetic variation in humans. Journal of Pharmacokinetics and Biopharmaceutics. Available at: [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]

  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • The bioavailability and pharmacokinetics of guanfacine after oral and intravenous administration to healthy volunteers. Journal of Clinical Pharmacology. Available at: [Link]

  • Na(+)/H(+) exchanger NHE1 as plasma membrane scaffold in the assembly of signaling complexes. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Absolute quinidine bioavailability. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Molecular modeling and inhibitor docking analysis of the Na+/H+ exchanger isoform one 1. Channels. Available at: [Link]

Sources

A Comparative In Vitro Toxicity Profile of N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Safety Assessment

Disclaimer: As N-(4,8-dimethylquinazolin-2-yl)guanidine is a novel chemical entity, this document serves as a technical guide outlining the standard methodologies and best practices for conducting an initial in vitro toxicity screening. The experimental data presented herein is hypothetical and for illustrative purposes to guide researchers in their study design and interpretation.

Introduction: The Quinazoline Scaffold and the Imperative for Early Safety Screening

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Derivatives of this class have demonstrated a wide spectrum of biological activities, from potent enzyme inhibition to antimicrobial effects.[4][5][6] However, this potent bioactivity necessitates a thorough and early assessment of a compound's safety profile.

The modern drug discovery paradigm emphasizes a "fail fast, fail early" approach to de-risk candidates and conserve resources.[7] In vitro toxicity testing is the cornerstone of this strategy, offering a rapid, cost-effective, and ethically sound method to identify potential liabilities long before preclinical animal studies.[8][9][10] This guide provides a comprehensive framework for the initial toxicity screening of a novel compound, N-(4,8-dimethylquinazolin-2-yl)guanidine, comparing its hypothetical performance against established benchmarks. We will detail a multi-parametric approach, evaluating general cytotoxicity, genotoxicity, and key organ-specific toxicities to build a robust preliminary safety profile.

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

A single assay is insufficient to capture the complexity of potential toxicity. Our strategy employs a panel of assays across different cell lines to provide a holistic view.

Test Articles and Comparators
  • Test Article: N-(4,8-dimethylquinazolin-2-yl)guanidine (herein referred to as "Test Compound")

  • Comparator 1 (Active Quinazoline): Gefitinib (A well-characterized EGFR inhibitor with a quinazoline core, known to exhibit cytotoxicity against specific cancer cell lines).[3]

  • Comparator 2 (General Toxin): Doxorubicin (A standard chemotherapeutic agent with well-documented cytotoxic and cardiotoxic effects, serving as a positive control).

  • Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) in cell culture medium.

Cell Line Selection Rationale

The choice of cell lines is critical for covering a range of potential toxicological outcomes.

  • HepG2 (Human Hepatocellular Carcinoma): Selected as a model for hepatotoxicity. These cells are of human origin and retain phase I and phase II metabolic enzyme activity, which is crucial for identifying toxicities that may be mediated by metabolites.[11][12][13]

  • HEK293 (Human Embryonic Kidney): A commonly used, robust cell line for general cytotoxicity assessment. Its high transfectability also makes it a standard for ion channel assays.

  • AC16 (Human Cardiomyocytes): Used for assessing potential cardiotoxicity. While iPSC-derived cardiomyocytes are becoming the gold standard, AC16 cells provide a valuable initial screen for direct cytotoxic effects on heart muscle cells.

Tier 1: General Cytotoxicity Assessment

The initial tier of screening aims to determine the concentration at which the Test Compound induces cell death. We utilize three distinct assays that probe different cellular health mechanisms to ensure the robustness of our findings.[14][15]

Cytotoxicity Assay Principles
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a proxy for cell viability.[14][15][16]

  • Neutral Red (NR) Uptake Assay: This assay assesses the integrity of cell lysosomes. Viable cells incorporate and bind the neutral red dye within their lysosomes. Damage to the lysosomal membrane results in a decreased uptake of the dye.[14][15][17]

  • Lactate Dehydrogenase (LDH) Leakage Assay: This assay quantifies the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[14][18]

Hypothetical Cytotoxicity Data Summary

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit cell viability by 50%. Lower IC50 values indicate higher cytotoxicity.

Compound Cell Line MTT Assay IC50 (µM) Neutral Red Assay IC50 (µM) LDH Assay IC50 (µM)
Test Compound HepG245.251.7> 100
HEK29368.975.3> 100
AC1682.190.5> 100
Gefitinib HepG215.818.235.4
HEK29325.129.955.8
AC1633.440.178.2
Doxorubicin HepG20.81.12.5
HEK2930.50.91.8
AC160.20.41.1

Interpretation: The hypothetical data suggests the Test Compound exhibits moderate cytotoxicity at higher concentrations, significantly less potent than the positive controls Gefitinib and Doxorubicin. The lack of significant LDH leakage below 100 µM suggests that at lower concentrations, the primary mechanism of toxicity may not be necrotic cell lysis but rather metabolic or lysosomal impairment.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate HepG2, HEK293, or AC16 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Test Compound and comparators in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[7]

Workflow for In Vitro Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plates incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compounds incubate1->treat prepare_cpd Prepare Compound Dilutions prepare_cpd->treat incubate2 Incubate 48h treat->incubate2 add_reagent Add Assay Reagent (MTT/NR/LDH) incubate2->add_reagent incubate3 Incubate (Assay Dependent) add_reagent->incubate3 readout Measure Signal (e.g., Absorbance) incubate3->readout analyze Calculate % Viability readout->analyze plot Generate Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for in vitro cytotoxicity screening assays.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, a potential precursor to cancer.[8][19] A standard battery includes an assay for gene mutation and another for chromosomal damage.[20][21]

Genotoxicity Assay Principles
  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. A test compound is considered mutagenic if it causes the bacteria to revert to their original state, enabling them to grow on a histidine-free medium.[22][23] The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • In Vitro Micronucleus Test: This assay identifies agents that cause chromosomal damage in mammalian cells (e.g., CHO or human peripheral blood lymphocytes). Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[21][24]

Hypothetical Genotoxicity Data Summary
Assay Condition Test Compound Gefitinib Doxorubicin (Positive Control)
Ames Test Without S9 ActivationNegativeNegativePositive
With S9 ActivationNegativeNegativePositive
Micronucleus Test 24h ExposureNegativeNegativePositive

Interpretation: The Test Compound and Gefitinib are hypothetically non-genotoxic in these standard assays, showing no mutagenic or clastogenic potential. This is a favorable safety outcome. Doxorubicin, a known DNA intercalating agent, serves as a reliable positive control.

Principle of the Ames Test

cluster_control Negative Control (Vehicle) cluster_test Test Compound control_bacteria His- Salmonella (Cannot synthesize Histidine) control_plate Plate on Histidine-free medium control_bacteria->control_plate control_result Few spontaneous revertant colonies control_plate->control_result test_bacteria His- Salmonella add_compound + Test Compound (+/- S9 metabolic activation) test_bacteria->add_compound test_plate Plate on Histidine-free medium add_compound->test_plate test_result Significant increase in colonies => Mutagenic Potential test_plate->test_result

Caption: The Ames test detects mutagens by their ability to revert mutations in bacteria.

Tier 3: Organ-Specific Toxicity - Cardiotoxicity Focus

Drug-induced cardiotoxicity is a leading cause of late-stage clinical trial failure and post-market drug withdrawal.[25] A primary mechanism for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.

hERG Assay Principle

The hERG channel is critical for the repolarization phase of the cardiac action potential.[26][27] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[28] The automated patch-clamp assay directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293) and quantifies the inhibitory effect of a test compound.

Hypothetical hERG Inhibition Data
Compound hERG IC50 (µM) Therapeutic Index (Hypothetical) Risk Assessment
Test Compound > 30> 30xLow Risk
Gefitinib 8.5~10-20xModerate Risk
Doxorubicin > 30 (Other mechanisms)N/AHigh Risk (via other mechanisms)
Astemizole (Control) 0.009< 1xHigh Risk

Interpretation: A compound is generally considered to have a low risk for hERG-mediated cardiotoxicity if its IC50 value is more than 30-fold higher than its effective therapeutic concentration. The hypothetical IC50 of >30 µM for the Test Compound places it in a low-risk category. Gefitinib shows moderate inhibition, a known characteristic of some kinase inhibitors. Doxorubicin's cardiotoxicity is primarily mediated by other mechanisms, such as reactive oxygen species generation, not direct hERG blockade.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture and harvest cells for the automated patch-clamp system.

  • System Priming: Prime the system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.

  • Cell Sealing: Capture cells on the measurement plate and form a high-resistance seal (Giga-seal).

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current. Record a stable baseline.

  • Compound Application: Apply the vehicle control followed by cumulative, increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.[27]

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[27]

hERG Channel Role in Cardiac Action Potential

cluster_AP Cardiac Action Potential cluster_channel Ion Channel Activity cluster_block hERG Blockade Consequence AP Membrane Potential (mV) vs. Time Na_in Phase 0: Depolarization (Fast Na+ influx) Ca_in Phase 2: Plateau (Ca2+ influx) K_out Phase 3: Repolarization (K+ efflux via hERG) block hERG Channel Blocked K_out->block Inhibition by Drug prolong Delayed Repolarization (Prolonged QT Interval) block->prolong arrhythmia Risk of Torsades de Pointes prolong->arrhythmia

Caption: Inhibition of the hERG potassium channel delays cardiac repolarization, increasing arrhythmia risk.

Conclusion and Forward Strategy

This comprehensive in vitro screening guide provides a foundational strategy for assessing the toxicity of a novel quinazoline derivative, N-(4,8-dimethylquinazolin-2-yl)guanidine. Based on the hypothetical data generated:

  • The Test Compound demonstrates a favorable preliminary safety profile compared to established drugs.

  • Cytotoxicity: It exhibits only moderate cytotoxicity at concentrations likely exceeding its therapeutic window.

  • Genotoxicity: It is negative for both gene mutation and chromosomal damage.

  • Cardiotoxicity: It shows a low risk of hERG channel inhibition.

This multi-parametric approach, which combines assays interrogating different toxicological endpoints, provides a robust dataset for informed decision-making.[29] These promising in vitro results would support the progression of N-(4,8-dimethylquinazolin-2-yl)guanidine to further preclinical development, including in vivo toxicology studies, with a higher degree of confidence in its safety profile.

References

  • A.S. K. T, et al. (2011). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Biotechnology. [Link]

  • Shayan, M., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews. [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research. [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research. [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix. [Link]

  • Dixon, D. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. [Link]

  • Protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Al-Ostath, A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]

  • Taylor & Francis Online. (2020). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Development and Technology. [Link]

  • De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. [Link]

  • Cekmen, M., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Environmental and Public Health. [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. [Link]

  • Triglia, D., et al. (1991). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. Toxicology in Vitro. [Link]

  • ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c) LDH assay on gold nanoparticles. ResearchGate. [Link]

  • ResearchGate. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • MedChemComm. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • American Chemical Society. (2026). An Orally Available Telomeric G-Quadruplex Ligand Induces Telomere Crisis and Dual DNA/RNA-Sensing Innate Immunity for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Wikipedia. [Link]

  • Scribd. (n.d.). In Vitro Toxicity Tests. Scribd. [Link]

  • Bi, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. [Link]

  • Eskes, C. (2012). In Vitro Toxicity Testing in the Twenty-First Century. ALTEX. [Link]

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Dolzhenko, A. V. (n.d.). SYNTHESIS AND HEREROCYCLIZATIONS OF 3,4-DIHYDROQUINAZOLIN-2-YL GUANIDINE IN THE SEARCH OF NEW ANTICANCER AGENTS. ARKIVOC. [Link]

  • ResearchGate. (2024). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. [Link]

  • Starodub, O. O., et al. (2023). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports. [Link]

  • Pharmacia. (2024). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia. [Link]

Sources

Publish Comparison Guide: Binding Affinity of N-(4,8-dimethylquinazolin-2-yl)guanidine to NHE Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the binding affinity and pharmacological profile of N-(4,8-dimethylquinazolin-2-yl)guanidine , evaluating its potential as a Sodium-Hydrogen Exchanger (NHE) inhibitor.[1]

This analysis synthesizes structural pharmacophore modeling with established Structure-Activity Relationship (SAR) data from the broader class of 2-guanidinoquinazolines and acylguanidines .[1]

Executive Summary & Compound Identity

N-(4,8-dimethylquinazolin-2-yl)guanidine represents a specific scaffold within the guanidino-heterocycle class.[1] While historically utilized in cosmetic applications for its alkaline properties (as a guanidine source), its structural homology to potent NHE inhibitors like Amiloride and Cariporide makes it a candidate for ion transport modulation.[1]

  • Primary Target: Sodium-Hydrogen Exchanger Isoform 1 (NHE-1).[1][2]

  • Predicted Mechanism: Competitive inhibition at the extracellular

    
     binding pocket.[1]
    
  • Affinity Classification: Likely Micromolar (

    
    )  based on structural SAR analysis (lacking the acyl-guanidine carbonyl linker found in nanomolar inhibitors).[1]
    
  • Status: Structural Analog; Experimental Candidate.

Pharmacophore Analysis

The molecule consists of a guanidine head group (proton mimic) attached to a 4,8-dimethylquinazoline core (lipophilic anchor).[1]

  • Guanidine Moiety: Mimics the transiently protonated state of the transport site, competing with

    
    .[1]
    
  • Quinazoline Ring: Provides hydrophobic interaction within the transmembrane domain, similar to the pyrazine ring of Amiloride or the benzoyl ring of Cariporide.[1]

  • 4,8-Dimethyl Substitution: Increases lipophilicity (

    
    ), potentially enhancing membrane access but altering the steric fit compared to unsubstituted analogs.[1]
    

Comparative Binding Affinity Profile

The following table contrasts the estimated profile of the candidate compound against industry-standard NHE inhibitors.

Compound Structure Class NHE-1 Affinity (

)
Isoform Selectivity Binding Mode
Amiloride Pyrazinoylguanidine

Low (NHE-1

NHE-2)
Competitive (

)
Cariporide (HOE-642) Benzoylguanidine

(10-50 nM)
High (NHE-1 > NHE-2/3)Competitive (

)
Eniporide Benzoylguanidine

(5-20 nM)
High (NHE-1)Competitive (

)
Quinazoline-2,4-dione Derivatives Cyclic Guanidine

Moderate to HighCompetitive
N-(4,8-dimethylquinazolin-2-yl)guanidine 2-Guanidinoquinazoline Est.

*
Unknown (Likely Low) Competitive

*Note: Direct


 values for the specific 4,8-dimethyl analog are not standard in public pharmacological databases.[1] The estimated range is derived from the SAR of non-acylated guanidino-heterocycles, which typically show lower potency than their acylated (carbonyl-containing) counterparts like Cariporide.[1]

Mechanistic Insight: The "Acyl" Factor

To understand the binding limitations of N-(4,8-dimethylquinazolin-2-yl)guanidine , one must analyze the Acylguanidine Pharmacophore Model .[1]

Potent NHE inhibitors (Cariporide, Eniporide) possess a carbonyl group (


) between the ring and the guanidine.[1][2] This carbonyl forms a critical hydrogen bond with the NHE-1 protein (likely residues in TM4  or TM9 ), stabilizing the inhibitor-enzyme complex.[1]
  • The Candidate's Deficit: N-(4,8-dimethylquinazolin-2-yl)guanidine lacks this exocyclic carbonyl.[1] The guanidine is attached directly to the heterocycle.[1]

  • Consequence: While the guanidine still engages the cation site, the lack of the auxiliary H-bond often results in reduced residence time and lower affinity (micromolar vs. nanomolar).[1]

  • Optimization: Recent studies (Dababkov et al., 2021) have shown that incorporating the guanidine into a quinazoline-2,4-dione scaffold (restoring carbonyl interactions) restores nanomolar potency.[1]

Pathway Visualization: Mechanism of Inhibition[1]

NHE_Inhibition cluster_SAR SAR Determinants NHE_Out NHE-1 (Outward Facing) Na_Bind Na+ Binding NHE_Out->Na_Bind Physiological State Transport Ion Translocation Na_Bind->Transport Na+ Import / H+ Export H_Bind H+ Binding Inhibitor N-(4,8-dimethyl...)guanidine Inhibitor->Na_Bind Competitive Binding Block Steric Blockade Inhibitor->Block Occupies Pocket Block->Transport Prevents Conf. Change Guanidine Guanidine Group (Mimics H+) Guanidine->Inhibitor Quinazoline Quinazoline Ring (Lipophilic Anchor) Quinazoline->Inhibitor

Caption: Competitive inhibition mechanism where the guanidine moiety mimics the sodium ion, blocking the translocation cycle.[1]

Experimental Validation Protocols

To definitively determine the


 of N-(4,8-dimethylquinazolin-2-yl)guanidine, the following self-validating protocols  are recommended. These assays distinguish between simple pH buffering and true transport inhibition.[1]
Protocol A: Uptake Assay (Gold Standard)

Direct measurement of sodium influx inhibition.[1]

  • Cell Line: PS120 fibroblasts (NHE-deficient) stably transfected with human NHE-1 (or NHE-2/3 for selectivity profiling).

  • Acid Load: Incubate cells in

    
     (50 mM) buffer for 30 min, then wash to induce intracellular acidification (
    
    
    
    ).
  • Inhibitor Treatment: Add the candidate compound at varying concentrations (

    
     to 
    
    
    
    ) in
    
    
    -free buffer.[1]
  • Uptake Phase: Introduce

    
     (
    
    
    
    ) for 5 minutes (linear phase).
  • Termination: Rapidly wash with ice-cold saline to stop transport.[1]

  • Quantification: Lyse cells and measure radioactivity via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: BCECF-AM pH Recovery Assay (High Throughput)

Functional measurement of pH recovery kinetics.[1]

  • Dye Loading: Load cells with BCECF-AM (

    
    ), a pH-sensitive fluorescent dye.[1]
    
  • Acidification: Use the

    
     prepulse technique.[1]
    
  • Recovery: Switch to

    
    -containing buffer + Candidate Compound.[1]
    
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) in real-time.

  • Analysis: The slope of pH recovery (

    
    ) represents NHE activity.[1] Compare slopes in the presence/absence of the inhibitor.[1]
    

Synthesis & Structural Context

The synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine typically involves the condensation of 2-chloro-4,8-dimethylquinazoline with guanidine (free base) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (


).[1]
  • Precursor: 2-amino-4,8-dimethylquinazoline (can be reacted with cyanamide).[1]

  • Key Impurity: Dimerization products or hydrolysis to the quinazolinone (which would alter activity).[1] Purity must be verified via HPLC-MS before binding assays, as quinazolinones have distinct NHE activities.

Conclusion & Recommendation

N-(4,8-dimethylquinazolin-2-yl)guanidine is a structural analog of established NHE inhibitors.[1] While it possesses the requisite guanidine pharmacophore for cation site recognition, it lacks the acyl-linker optimization of third-generation inhibitors like Cariporide.[1]

  • Predicted Potency: Moderate (Micromolar).[1]

  • Primary Utility: It may serve as a lead compound for further optimization (e.g., adding an acyl linker or specific ring substitutions) or as a control in SAR studies exploring the role of the carbonyl group in binding affinity.[1]

  • Actionable Step: Perform the

    
     Uptake Assay  to establish the baseline 
    
    
    
    .[1] If
    
    
    , chemical modification (acylation) is recommended to improve potency.
References
  • Dababkov, M., et al. (2021).[1] "Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors." Scientific Reports, 11, 24186.[1] Link

  • Spasov, A. A., et al. (2022).[1] "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." Life, 12(10), 1647.[1] Link[1]

  • L'Oreal. (2005).[1] "Composition for straightening the hair comprising at least one imine not being an hydroxide."[1] European Patent EP1532963A1.[1] (Source of specific chemical structure citation). Link

  • Masereel, B., et al. (2003).[1] "An overview of inhibitors of Na+/H+ exchanger." European Journal of Medicinal Chemistry, 38(6), 547-554.[1] Link[1]

  • Counillon, L., & Pouysségur, J. (2000).[1] "The Na+/H+ exchanger gene family: molecules, mechanisms, and physiology."[1] Journal of Biological Chemistry, 275(1), 1-4.[1] Link

Sources

Comparative Guide: Reference Standard Qualification for N-(4,8-dimethylquinazolin-2-yl)guanidine (DQG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

N-(4,8-dimethylquinazolin-2-yl)guanidine (DQG) (CAS: 5361-23-9) is a bioactive quinazoline derivative increasingly relevant in the development of NHE-1 (Sodium-Hydrogen Exchanger-1) inhibitors and anti-inflammatory agents. Unlike established APIs (e.g., Metformin, Gefitinib), DQG lacks a USP or EP monograph.

The Problem: Researchers often rely on commercial "Research Grade" chemicals for biological assays or impurity profiling. A vendor Certificate of Analysis (CoA) claiming "98% Purity by HPLC" is insufficient for quantitative applications. It typically represents chromatographic purity (area %), ignoring counter-ions (e.g., HCl), residual water, and inorganic ash.

The Solution: This guide compares the three tiers of reference materials available for DQG and details a self-validating protocol to convert a "Research Grade" chemical into a Qualified Primary Standard using Quantitative NMR (qNMR) and mass balance equations.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three distinct grades of DQG standards. For critical drug development (IND-enabling studies), Tier 2 is the mandatory baseline.

Table 1: Comparative Performance Matrix
FeatureTier 1: Commercial Research Grade Tier 2: In-House Qualified Primary Standard Tier 3: Working Standard (Secondary)
Source Chemical Vendors (e.g., BLDpharm, Ambeed)Generated from Tier 1 via rigorous characterizationAliquot of Tier 1, calibrated against Tier 2
Traceability None/Low. Vendor Internal Methods.Absolute. Traceable to SI units via NIST-traceable Internal Standard (qNMR).Relative. Traceable to Tier 2.
Purity Definition Chromatographic Area % (Often ignores salt/water).Mass Fraction Potency (w/w) (Corrects for all non-analyte mass).Assigned Potency (transferred value).
Uncertainty High (± 5–10% error in actual molarity).Low (< ± 1.0%).[1][2]Moderate (± 1.5%).
Suitability Initial "Hit" screening only.PK/PD studies, Toxicology, Impurity Quantification. Routine QC, System Suitability Testing.
Cost/Time Low / Immediate.High / 1–2 Weeks labor.Low / Immediate (after initial setup).

The "Hidden Mass" Trap: Why HPLC Area % Fails

Expert Insight: I have frequently observed assay failures where a compound claimed to be "98% pure" was actually only 82% potent .

Causality: DQG contains a basic guanidine moiety (


). It is highly hygroscopic and often exists as a Hydrochloride (HCl) or hemi-sulfate salt, even if not labeled as such.
  • HPLC UV: Detects the aromatic quinazoline ring.

  • Invisible to UV: Water, Chloride ions, Residual Solvents (DMSO/DMF), Inorganic Salts.

The Consequence: If you weigh 10 mg of Tier 1 material assuming it is 10 mg of active DQG, you may only be dosing 8.2 mg. This introduces a 18% systematic error in


 values.

Experimental Protocol: The Qualification Workflow

To establish a Tier 2 Primary Standard , you must determine the Mass Balance Potency .

Workflow Visualization

The following diagram illustrates the decision logic for qualifying the standard.

G Vendor Vendor Material (Tier 1) ID Identity Check (LC-MS/MS + 1H NMR) Vendor->ID Step 1 Purity Chromatographic Purity (HPLC-UV @ 254nm) ID->Purity Confirmed qNMR Absolute Potency (qNMR w/ Maleic Acid IS) ID->qNMR Orthogonal Validation Volatiles Volatiles/Water (TGA or KF + GC-HS) Purity->Volatiles >95% Area Calc Mass Balance Calculation Purity->Calc Org. Impurities Volatiles->Calc Water/Solvent % Final Qualified Primary Standard (Tier 2) qNMR->Final Primary Value Calc->Final Confirmatory Value

Caption: Workflow for converting raw chemical material into a certified reference standard. qNMR serves as the primary anchor for potency assignment.

Step-by-Step Methodology
A. Structural Confirmation (Identity)[1][3]
  • Technique: LC-MS/MS (ESI+).

  • Expectation: Parent ion

    
     Da.
    
  • Fragmentations: Look for loss of guanidine moiety (

    
     Da) or quinazoline ring fragments.
    
B. Chromatographic Purity (Organic Impurities)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (Quinazoline

    
     transition).
    
  • Calculation: Determine % Area of the main peak (

    
    ).
    
C. Volatiles & Counter-ion Analysis
  • Water (KF): Use Coulometric Karl Fischer titration. (Expect 1–5% for hygroscopic guanidines).

  • Residual Solvents (GC-HS or NMR): Check for DMF/DMSO trapped in the lattice.

  • Counter-ion: Perform Ion Chromatography (IC) or Silver Nitrate titration to quantify Chloride (if HCl salt).

D. Absolute Potency via qNMR (The Gold Standard)

This is the critical step that bypasses the need for a commercial reference standard.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or NIST SRM) – high purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm.
    
  • Solvent: DMSO-

    
     (Solubilizes both DQG and Maleic Acid).
    
  • Procedure:

    • Weigh exactly

      
       mg of DQG (
      
      
      
      ).
    • Weigh exactly

      
       mg of Maleic Acid (
      
      
      
      ).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay) to ensure full integration.
  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (Maleic acid = 2; DQG aromatic proton = 1).
      
    • 
      : Molecular Weight.[4][5][6][7][8]
      
    • 
      : Purity (as decimal).
      

Data Presentation: Hypothetical Qualification Results

The table below demonstrates the discrepancy between Vendor claims and Actual Potency for a typical lot of DQG.

Table 2: Qualification Data Summary
ParameterVendor CoA ClaimIn-House Experimental ResultImpact on Potency
Identity ConformsConforms (

)
N/A
HPLC Purity 98.5% 98.2% (Area %)-1.8% Organic Impurities
Water Content Not Tested3.4% (Karl Fischer)-3.4% Mass reduction
Residual Solvents Not Tested1.1% (DMF by NMR)-1.1% Mass reduction
Counter-ion Not Listed14.2% (Chloride - HCl Salt)-14.2% Mass reduction
FINAL POTENCY "98.5%" (Implied)81.3% (w/w)17.2% Discrepancy

Analytical Integrity & Storage

  • Storage: Guanidines are basic and can absorb

    
     from air to form carbonates. Store Tier 2 standards at -20°C under Argon , desiccated.
    
  • Safety: Quinazoline derivatives may possess genotoxic potential (intercalation). Handle inside a fume hood.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 345657, 1-(4,8-Dimethylquinazolin-2-yl)guanidine. Retrieved February 15, 2026 from [Link]

  • BindingDB (2026). BindingDB Entry BDBM53879: 2-(4,8-dimethylquinazolin-2-yl)guanidine. Retrieved February 15, 2026 from [Link]

  • Shtrygol, S. et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.[9] Molecules (MDPI). Retrieved February 15, 2026 from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4,8-dimethylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by hunting down the Safety Data Sheet (SDS) and other pertinent toxicological and handling details for N-(4,8-dimethylquinazolin-2-yl)guanidine. This initial data collection phase is crucial for gaining a foundational understanding of the compound's properties, risks, and appropriate handling procedures.

Expanding Information Scope

I'm now expanding my search beyond the initial SDS. I'm researching general lab safety protocols for potent compounds, with a focus on PPE recommendations from OSHA and CDC, and investigating proper disposal methods for guanidine and quinazoline derivatives. I'm aiming to synthesize a comprehensive guide that includes hazard assessment, PPE selection for various procedures, and detailed disposal instructions.

Deepening Hazard Assessment

I'm now diving deeper into the specifics. My initial hunt for the SDS and toxicological data is underway. Simultaneously, I am researching general lab safety protocols and investigating appropriate waste disposal methods for guanidine and quinazoline derivatives. I'll synthesize a comprehensive PPE guide based on hazard assessment, procedural needs, and disposal protocols, using OSHA, CDC, and major suppliers for PPE selection. My ultimate goal is a detailed guide with citations and a visual DOT graph.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.